Tetramethyl methylenediphosphonate
Descripción
Propiedades
IUPAC Name |
bis(dimethoxyphosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFZUKFLWOSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CP(=O)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333919 | |
| Record name | Tetramethyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16001-93-7 | |
| Record name | Tetramethyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetramethyl Methylenediphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining Tetramethyl methylenediphosphonate (TMMDP), a valuable intermediate in various chemical and pharmaceutical applications. This document details the core synthetic strategies, providing in-depth experimental protocols, comparative data, and visual representations of the reaction workflows.
Introduction
This compound (TMMDP) is an organophosphorus compound characterized by a central methylene bridge connecting two phosphonate groups. Its tetra-alkyl esters, particularly the methyl and ethyl variants, serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, including bisphosphonate drugs used in the treatment of bone disorders. They are also utilized in the Horner-Wadsworth-Emmons reaction to create vinyl phosphonates and find applications in materials science. This guide will focus on the most prevalent and effective methods for the laboratory-scale synthesis of TMMDP.
Core Synthetic Pathways
There are three primary and well-established routes for the synthesis of this compound:
-
The Michaelis-Arbuzov Reaction: This classical method involves the reaction of a dihalomethane with an excess of trimethyl phosphite.
-
Arbuzov-type Reaction of Dichloromethane and Dimethyl Phosphite: A modification of the Arbuzov reaction that utilizes a strong base and a polar aprotic solvent to facilitate the coupling of dimethyl phosphite and dichloromethane.
-
Esterification of Methylenebis(phosphonic dichloride): This two-step pathway involves the initial formation of a key intermediate, methylenebis(phosphonic dichloride), followed by its esterification with methanol.
Each of these pathways offers distinct advantages and disadvantages concerning reaction conditions, yield, and scalability. The following sections provide a detailed exploration of each method.
Data Presentation: Comparison of Synthesis Pathways
The following table summarizes the key quantitative data associated with each synthetic pathway to facilitate a direct comparison.
| Parameter | Pathway 1: Michaelis-Arbuzov | Pathway 2: Dichloromethane & Dimethyl Phosphite | Pathway 3: Esterification of Dichloride |
| Primary Reactants | Trimethyl phosphite, Dibromomethane/Diiodomethane | Dimethyl phosphite, Dichloromethane | Methylenebis(phosphonic dichloride), Methanol |
| Key Reagents | None (thermal) | Sodium hydride, THF, DMF | Triethylamine or other base |
| Reaction Temperature | 130-200 °C | 25-60 °C | Typically room temperature |
| Reaction Time | Several hours | Overnight | 1-3 hours |
| Reported Yield | >80% (with excess phosphite) | ~90% (for tetraethyl analogue) | High (qualitative) |
| Key Advantages | One-pot reaction | High yield, milder conditions | Utilizes a stable intermediate |
| Key Disadvantages | High temperatures, requires excess reagent | Requires strong base and anhydrous conditions | Two-step process |
Experimental Protocols
Pathway 1: The Michaelis-Arbuzov Reaction
This method is a direct approach to forming the P-C-P bond structure of TMMDP. The reaction proceeds by the nucleophilic attack of trimethyl phosphite on the dihalomethane, followed by the Arbuzov rearrangement. To achieve high yields, a significant excess of trimethyl phosphite is typically employed to drive the reaction to completion and minimize the formation of monophosphonate byproducts.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The setup is flushed with an inert gas (e.g., nitrogen or argon).
-
Charging Reactants: The flask is charged with dibromomethane (1 mole) and trimethyl phosphite (3 moles). The large excess of the phosphite also serves as the reaction solvent.
-
Reaction: The reaction mixture is heated with vigorous stirring to a temperature between 170-185 °C. The reaction is exothermic, and the external heat source should be adjusted to maintain this temperature range. The reaction is typically continued for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the excess trimethyl phosphite is removed by vacuum distillation. The remaining residue is then subjected to fractional distillation under high vacuum to yield pure this compound.
Pathway 2: Reaction of Dichloromethane with Dimethyl Phosphite
This pathway offers a high-yield synthesis under milder conditions compared to the classical Michaelis-Arbuzov reaction. The key to this method is the in-situ generation of the dimethyl phosphite anion using a strong base, which then acts as the nucleophile in the reaction with dichloromethane.
Experimental Protocol:
-
Apparatus Setup: A multi-necked, flame-dried round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser with a nitrogen inlet, and an addition funnel.
-
Base Suspension: Sodium hydride (2.1 molar equivalents, as a 60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF).
-
Anion Formation: Dimethyl phosphite (2 molar equivalents) is added dropwise to the stirred suspension of sodium hydride, maintaining the temperature below 40 °C. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Reaction: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture, followed by the dropwise addition of dichloromethane (1 molar equivalent). The reaction mixture is then heated to approximately 45-50 °C and stirred overnight.
-
Quenching and Extraction: The reaction is cooled to room temperature and cautiously quenched with water. The aqueous layer is extracted multiple times with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Pathway 3: Esterification of Methylenebis(phosphonic dichloride)
This two-step approach involves the synthesis of the reactive intermediate, methylenebis(phosphonic dichloride), which is then esterified with methanol.
Step 1: Synthesis of Methylenebis(phosphonic dichloride)
-
Apparatus Setup: A reaction vessel is set up for anhydrous conditions under an inert atmosphere.
-
Reaction: Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester is dissolved in dichloromethane. Oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) are added at 20 °C. The reaction is stirred for 12 hours.
-
Isolation: The reaction mixture is filtered and concentrated under reduced pressure to give the crude methylenebis(phosphonic dichloride). This can be further purified by trituration with methyl tert-butyl ether. A yield of approximately 74% has been reported for this step.[1]
Step 2: Methanolysis to this compound
-
Apparatus Setup: A flask equipped with a stirrer and an addition funnel is cooled in an ice bath.
-
Reaction: Methylenebis(phosphonic dichloride) (1 molar equivalent) is dissolved in a suitable anhydrous solvent like dichloromethane. A solution of anhydrous methanol (4 molar equivalents) and a non-nucleophilic base such as triethylamine (4 molar equivalents) in the same solvent is added dropwise while maintaining a low temperature.
-
Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a few hours. The triethylamine hydrochloride salt is removed by filtration.
-
Purification: The filtrate is washed with dilute acid, water, and brine. The organic layer is dried, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Workflow for the Michaelis-Arbuzov synthesis of TMMDP.
Caption: Workflow for the base-mediated synthesis of TMMDP.
Caption: Two-step synthesis of TMMDP via the dichloride intermediate.
Product Characterization Data
This compound (TMMDP)
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a triplet for the methylene protons (CH₂) due to coupling with the two equivalent phosphorus nuclei, and a doublet for the methoxy protons (OCH₃) due to coupling with the adjacent phosphorus nucleus.
-
¹³C NMR: A ¹³C NMR spectrum is available in the SpectraBase database.[3]
-
³¹P NMR (CDCl₃): The phosphorus NMR spectrum should exhibit a single signal, as the two phosphorus atoms are chemically equivalent.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct pathways. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for particular reaction conditions. The Michaelis-Arbuzov reaction offers a direct, albeit high-temperature, route. The base-mediated reaction with dichloromethane provides a high-yield alternative under milder conditions but requires stringent control of anhydrous conditions. Finally, the two-step synthesis via methylenebis(phosphonic dichloride) is also a viable option, particularly if the intermediate is readily available or can be synthesized in high purity. This guide provides the necessary foundational information for the successful laboratory preparation of this important chemical intermediate.
References
An In-depth Technical Guide to the Chemical Structure of Bis(dimethoxyphosphoryl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(dimethoxyphosphoryl)methane, also known as tetramethyl methylenediphosphonate, is an organophosphorus compound with significant potential in coordination chemistry and biomedical applications. Its structure, featuring two phosphonate groups linked by a methylene bridge, imparts unique properties, including the ability to act as a chelating agent for various metal ions. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of bis(dimethoxyphosphoryl)methane. Furthermore, it explores its relevance in the context of drug development, particularly concerning its role as a potential enzyme inhibitor. Detailed experimental protocols and data are presented to facilitate further research and application of this versatile molecule.
Chemical Structure and Identification
Bis(dimethoxyphosphoryl)methane is characterized by a central methylene group (-CH2-) bonded to two phosphorus atoms, each of which is part of a dimethoxyphosphoryl group [-P(O)(OCH3)2].
Systematic Name: bis(dimethoxyphosphoryl)methane Common Name: this compound CAS Number: 16001-93-7 Molecular Formula: C5H14O6P2
Below is a 2D representation of the chemical structure of bis(dimethoxyphosphoryl)methane.
Caption: 2D structure of bis(dimethoxyphosphoryl)methane.
Physicochemical Properties
Bis(dimethoxyphosphoryl)methane is a colorless to pale yellow liquid at room temperature. It is soluble in polar organic solvents. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 232.11 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| CAS Number | 16001-93-7 | |
| Molecular Formula | C5H14O6P2 |
Synthesis of Bis(dimethoxyphosphoryl)methane
The synthesis of bis(dimethoxyphosphoryl)methane can be achieved through a variation of the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For the synthesis of bis(dimethoxyphosphoryl)methane, a dihalomethane, such as dichloromethane or diiodomethane, is reacted with trimethyl phosphite. An alternative route involves the reaction of the sodium salt of dimethyl phosphite with a dihalomethane.
The following diagram illustrates the general Michaelis-Arbuzov reaction pathway for the synthesis of a phosphonate.
Caption: The Michaelis-Arbuzov reaction mechanism.
Experimental Protocol: Synthesis from Diethyl Phosphite and Dichloromethane (Adapted for Tetramethyl Analog)
This protocol is adapted from a patented procedure for the synthesis of tetraethyl methylenebisphosphonate and can be modified for the preparation of this compound by substituting the corresponding methyl esters.
Materials:
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethyl phosphite
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH2Cl2)
-
Water
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride suspended in anhydrous tetrahydrofuran under a nitrogen atmosphere.
-
Slowly add dimethyl phosphite dropwise to the stirred suspension, maintaining the temperature below 30°C.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
To the resulting solution, add anhydrous N,N-dimethylformamide followed by the dropwise addition of dichloromethane.
-
Heat the reaction mixture to 45-50°C and maintain it at this temperature overnight with continuous stirring.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude bis(dimethoxyphosphoryl)methane can be purified by vacuum distillation.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of bis(dimethoxyphosphoryl)methane. Below is a summary of the expected and reported spectroscopic data.
| Spectroscopic Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | A triplet for the methylene protons (-CH₂-) due to coupling with the two phosphorus nuclei. A doublet for the methoxy protons (-OCH₃) due to coupling with the phosphorus nucleus. |
| ¹³C NMR | A triplet for the methylene carbon (-CH₂-) due to coupling with the two phosphorus nuclei. A doublet for the methoxy carbons (-OCH₃) due to coupling with the phosphorus nucleus. A signal for the methylene carbon has been reported. |
| ³¹P NMR | A single resonance is expected in the proton-decoupled spectrum. PubChem indicates the availability of ³¹P NMR data. |
| FT-IR | Characteristic peaks for P=O stretching (around 1250 cm⁻¹), P-O-C stretching (around 1030 cm⁻¹), and C-H stretching (around 2950 cm⁻¹). |
Applications in Drug Development and Research
Phosphonates, including bisphosphonates, are a class of compounds with significant applications in medicine. They are known for their ability to chelate metal ions and to act as stable mimics of phosphate groups in biological systems. This makes them valuable as potential inhibitors of enzymes that interact with phosphate-containing substrates.
Enzyme Inhibition
The structural similarity of the phosphonate group to the phosphate group allows these compounds to bind to the active sites of various enzymes. By replacing the hydrolytically less stable P-O-C bond of a phosphate ester with a more robust P-C bond, phosphonates can act as competitive or non-competitive inhibitors. This inhibitory action is a key area of interest in drug development for various diseases.
The following diagram illustrates the general principle of a phosphonate-based inhibitor blocking the active site of an enzyme.
Caption: Phosphonate inhibitors compete with natural substrates.
Chelating Properties and Drug Delivery
The two phosphonate groups in bis(dimethoxyphosphoryl)methane provide excellent coordination sites for metal ions. This chelating ability can be exploited in drug delivery systems, where the compound can act as a carrier for therapeutic metal ions or radiopharmaceuticals. The stability of the resulting metal complexes is a critical factor for such applications.
Conclusion
Bis(dimethoxyphosphoryl)methane is a molecule with a well-defined chemical structure and interesting physicochemical properties. Its synthesis via the Michaelis-Arbuzov reaction is a well-established method in organophosphorus chemistry. While detailed spectroscopic data for this specific compound is not widely published, the expected spectral characteristics can be inferred from related structures. The applications of phosphonates in medicine, particularly as enzyme inhibitors and chelating agents, highlight the potential of bis(dimethoxyphosphoryl)methane as a valuable compound for further research and development in the pharmaceutical and life sciences sectors. This technical guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their future work.
Mechanism of action for methylenediphosphonates
An In-depth Technical Guide to the Mechanism of Action for Methylenediphosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenediphosphonates, a subclass of bisphosphonates, are potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of various bone disorders, including osteoporosis, Paget's disease, and bone metastases.[1][2][3][4] Their fundamental structure is characterized by a P-C-P bond, which is a stable analog of the P-O-P bond in pyrophosphate.[5] This structural feature confers a high affinity for hydroxyapatite crystals in the bone matrix, leading to their targeted accumulation at sites of active bone remodeling.[1][3][6] The biological activity of methylenediphosphonates is largely determined by the nature of the side chains attached to the central carbon atom, which gives rise to two distinct classes with different mechanisms of action: non-nitrogen-containing and nitrogen-containing bisphosphonates.[6][7][8]
This technical guide provides a comprehensive overview of the molecular mechanisms of action of both classes of methylenediphosphonates, with a focus on their intracellular targets and effects on osteoclast function. It includes a summary of quantitative data on their relative potencies, detailed descriptions of key experimental protocols used to elucidate their mechanisms, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanisms of Action
Methylenediphosphonates exert their effects on osteoclasts through two primary mechanisms, depending on the presence or absence of a nitrogen atom in their side chain.[6][8]
Non-Nitrogen-Containing Methylenediphosphonates
The simpler, non-nitrogen-containing methylenediphosphonates, such as etidronate and clodronate, are metabolized within osteoclasts into non-hydrolyzable analogs of adenosine triphosphate (ATP).[6][7][8] These cytotoxic ATP analogs accumulate in the cell and interfere with ATP-dependent intracellular processes, ultimately inducing osteoclast apoptosis.[6][7][8]
Nitrogen-Containing Methylenediphosphonates
The more potent, second- and third-generation methylenediphosphonates contain a nitrogen atom in their side chain. These compounds, which include alendronate, risedronate, ibandronate, and zoledronic acid, are not metabolized into ATP analogs.[6][7] Instead, they act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2][6][7]
FPPS is responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids.[1][9] These lipids are utilized in the post-translational modification process known as prenylation, where they are covalently attached to small GTP-binding proteins such as Ras, Rho, and Rac.[2][9] The proper function and subcellular localization of these proteins are critically dependent on prenylation.[10] By inhibiting FPPS, nitrogen-containing methylenediphosphonates disrupt the prenylation of these small GTPases, thereby interfering with essential cellular processes in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking.[9][10] This disruption of normal cellular function ultimately leads to osteoclast apoptosis and a reduction in bone resorption.[7][11]
Visualization of the Core Mechanisms
The following diagram illustrates the distinct mechanisms of action of non-nitrogen-containing and nitrogen-containing methylenediphosphonates.
Caption: Differential Mechanisms of Action of Methylenediphosphonates.
The Mevalonate Pathway and FPPS Inhibition
The mevalonate pathway is a critical metabolic cascade responsible for the production of cholesterol and various non-sterol isoprenoids.[1] For nitrogen-containing methylenediphosphonates, the enzyme farnesyl pyrophosphate synthase (FPPS) is the primary molecular target within this pathway.[1][2]
Signaling Pathway Visualization
The diagram below outlines the mevalonate pathway and highlights the point of inhibition by nitrogen-containing methylenediphosphonates.
Caption: The Mevalonate Pathway and Inhibition by N-BPs.
Quantitative Data: Potency of Methylenediphosphonates
The antiresorptive potency of nitrogen-containing methylenediphosphonates correlates strongly with their ability to inhibit FPPS.[1][12] The following table summarizes the in vitro inhibitory activity of several nitrogen-containing methylenediphosphonates against human FPPS.
| Compound | IC50 (nM) for human FPPS Inhibition | Reference |
| Zoledronic acid | ~1 | [12] |
| Minodronate | ~1 | [12] |
| Risedronate | 3.9 | [13] |
| Ibandronate | > Risedronate | [12] |
| Incadronate | > Ibandronate | [12] |
| Alendronate | 460 | [13] |
| Pamidronate | 500 | [13] |
| Etidronate | 80,000 | [13] |
| Clodronate | No inhibition | [13] |
Table 1: In Vitro Inhibitory Potency of Various Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (FPPS).
Key Experimental Protocols
The elucidation of the mechanism of action of methylenediphosphonates has been dependent on a variety of in vitro and cell-based assays. Detailed methodologies for some of the key experiments are provided below.
Farnesyl Diphosphate Synthase (FPPS) Activity Assay
Objective: To quantify the inhibitory effect of methylenediphosphonates on the enzymatic activity of FPPS.
Methodology: A commonly used method is a radiochemical assay that measures the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).[14]
-
Enzyme Source: Recombinant human FPPS is expressed and purified from E. coli.[13][14]
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), geranyl pyrophosphate (GPP) as the allylic substrate, and [¹⁴C]IPP as the radiolabeled substrate.[14]
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the methylenediphosphonate inhibitor for a defined period (e.g., 15 minutes) before initiating the reaction by the addition of substrates.[13]
-
Reaction Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 10-30 minutes).
-
Product Extraction: The reaction is stopped, and the product, [¹⁴C]FPP, is extracted using an organic solvent such as butanol or a mixture of hexane and isopropanol. The unreacted hydrophilic substrate, [¹⁴C]IPP, remains in the aqueous phase.
-
Quantification: The radioactivity in the organic phase is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
An alternative is a continuous fluorescence assay that couples the production of FPP to the farnesylation of a dansylated peptide by protein farnesyltransferase, resulting in an increase in fluorescence.[15]
Osteoclast Resorption Pit Assay
Objective: To assess the inhibitory effect of methylenediphosphonates on the bone-resorbing activity of osteoclasts in vitro.
Methodology:
-
Osteoclast Isolation and Culture: Osteoclasts can be isolated from the long bones of neonatal rats or rabbits or generated in vitro from bone marrow macrophages or peripheral blood mononuclear cells by stimulation with M-CSF and RANKL.
-
Substrate Preparation: Osteoclasts are seeded onto bone slices or dentine discs and allowed to attach and begin resorption.
-
Inhibitor Treatment: The cultured osteoclasts are then treated with various concentrations of methylenediphosphonates for a period of 24-48 hours.
-
Cell Removal: At the end of the incubation period, the osteoclasts are removed from the bone or dentine slices by sonication or treatment with a cell lysis buffer.
-
Visualization of Resorption Pits: The slices are stained (e.g., with toluidine blue) to visualize the resorption pits.
-
Quantification: The number and area of the resorption pits are quantified using light microscopy and image analysis software.
-
Data Analysis: The inhibition of bone resorption is expressed as a percentage of the control (untreated) cultures, and the IC50 value is calculated.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of methylenediphosphonate compounds.
Caption: General Experimental Workflow for Methylenediphosphonate Evaluation.
Conclusion
The mechanism of action of methylenediphosphonates is well-defined and bifurcates based on the presence or absence of a nitrogen-containing side chain. Non-nitrogen-containing analogs induce osteoclast apoptosis through the formation of cytotoxic ATP metabolites. In contrast, the more potent nitrogen-containing compounds specifically inhibit the enzyme farnesyl pyrophosphate synthase in the mevalonate pathway. This leads to a disruption of protein prenylation, which is essential for normal osteoclast function and survival. The strong correlation between FPPS inhibition and antiresorptive potency has established this enzyme as the primary pharmacological target for this important class of drugs. A thorough understanding of these molecular mechanisms continues to guide the development of new and improved bisphosphonate-based therapies for the treatment of bone diseases.
References
- 1. pnas.org [pnas.org]
- 2. Nitrogen-containing bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-biological Antiresorptive: Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate Side Effects and Risks | HSS Rheumatology [hss.edu]
- 5. Methylenediphosphonic Acid|Research Grade [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Alendronic acid - Wikipedia [en.wikipedia.org]
- 10. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Tetramethyl Methylenediphosphonate
This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for producing Tetramethyl methylenediphosphonate, a valuable intermediate in various chemical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the preparation of more complex phosphonate derivatives used in medicinal chemistry and materials science. The core of its synthesis typically revolves around the formation of a P-C-P bond, most commonly achieved through variations of the Michaelis-Arbuzov reaction. This guide will detail the primary synthetic routes, key starting materials, reaction conditions, and experimental protocols.
Primary Synthetic Routes and Key Starting Materials
The synthesis of this compound and its close analogs, such as tetraethyl methylenediphosphonate, primarily utilizes two key approaches: the Michaelis-Arbuzov reaction and base-mediated coupling reactions.
Route 1: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds.[1][2][3][4][5] In the context of this compound synthesis, this reaction involves the treatment of a trialkyl phosphite with a dihalomethane.
The key starting materials for this route are:
-
Trialkyl Phosphite: For the synthesis of this compound, trimethyl phosphite is the required reagent. For analogs like tetraethyl and tetraisopropyl methylenediphosphonate, triethyl phosphite and triisopropyl phosphite are used, respectively.[6]
-
Dihalomethane: A methylene source with two leaving groups is necessary. While diiodomethane has been used, dibromomethane and dichloromethane are more common starting materials.[2][6]
The reaction proceeds via the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the dihalomethane, forming a phosphonium salt intermediate. A subsequent dealkylation step, typically by the displaced halide ion, yields the final phosphonate product.[1][3][4]
Route 2: Base-Mediated Coupling of Dialkyl Phosphite and Dihalomethane
An alternative and widely used method, particularly for the tetraethyl analog, involves the reaction of a dialkyl phosphite with a dihalomethane in the presence of a strong base.[7][8]
The essential starting materials for this pathway are:
-
Dialkyl Phosphite: For the target molecule's synthesis, dimethyl phosphite would be used. The literature extensively covers the use of diethyl phosphite for the corresponding tetraethyl ester.[7][8]
-
Dihalomethane: Dichloromethane is a commonly employed reagent in this method.[7][8]
-
Strong Base: A base is required to deprotonate the dialkyl phosphite, forming a more potent nucleophile. Common bases include sodium hydride (NaH) and sodium ethoxide (NaOEt).[7][8]
-
Solvent: Polar aprotic solvents are preferred to facilitate the reaction. N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic protocols for methylenediphosphonates.
Table 1: Michaelis-Arbuzov Reaction Conditions and Yields
| Product | Phosphite Reactant | Methylene Halide | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Tetraisopropyl methylenediphosphonate | Triisopropyl phosphite | Dibromomethane | 130 - 200 | Not Specified | High | [6] |
| Tetraethyl methylenediphosphonate | Triethyl phosphite | Diiodomethane | Not Specified | Not Specified | 18 | [7] |
| Tetra-secondary butyl methylenediphosphonate | Tri-secondary butyl phosphite | Dibromomethane | 155 - 180 | Not Specified | High | [6] |
Table 2: Base-Mediated Synthesis Conditions and Yields for Tetraethyl Methylenediphosphonate
| Phosphite Reactant | Methylene Halide | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Diethyl phosphite | Dichloromethane | Sodium ethoxide | Ethanol/Dichloromethane | Not Specified | 2 weeks | 51 | [7][8] |
| Diethyl phosphite | Dichloromethane | Sodium hydride | THF/DMF | 45 | Overnight | ~90 | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of Tetraethyl Methylenediphosphonate via Base-Mediated Coupling (High Yield)
This protocol is adapted from a high-yield synthesis of the tetraethyl analog and can be considered a template for the synthesis of this compound with appropriate modifications.[7][8]
-
Materials:
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Diethyl phosphite
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a reaction flask equipped with a stirrer, condenser, and addition funnel under a nitrogen atmosphere, add sodium hydride (1.05 equivalents) and tetrahydrofuran.
-
While stirring, add diethyl phosphite (1 equivalent) dropwise, maintaining the temperature below 60°C.
-
After the addition is complete, cool the reaction mixture to 25°C.
-
Sequentially add N,N-dimethylformamide and dichloromethane.
-
Heat the reaction mixture to approximately 45°C and stir overnight.
-
Cool the mixture and quench the reaction by adding water.
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic layers and dry over magnesium sulfate.
-
Evaporate the solvent to yield tetraethyl methylenediphosphonate. The product can be further purified by vacuum distillation.
-
Protocol 2: Synthesis of Tetraisopropyl Methylenediphosphonate via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of the tetraisopropyl analog and is illustrative of the general Michaelis-Arbuzov approach.[6]
-
Materials:
-
Triisopropyl phosphite
-
Dibromomethane
-
-
Procedure:
-
In a reaction flask equipped with a reflux condenser, combine triisopropyl phosphite (2 to 10 molar equivalents) and dibromomethane (1 molar equivalent).
-
Heat the mixture to a temperature between 130°C and 200°C.
-
During the reaction, the isopropyl bromide byproduct is formed and can be separated.
-
After the reaction is complete, the desired tetraisopropyl methylenediphosphonate can be purified, for example, by vacuum distillation to remove any unreacted starting materials.
-
Diagrams and Workflows
Diagram 1: Michaelis-Arbuzov Reaction Pathway
Caption: Michaelis-Arbuzov reaction for phosphonate synthesis.
Diagram 2: Base-Mediated Synthesis Workflow
Caption: Workflow for base-mediated phosphonate synthesis.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 7. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 8. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
Tetramethyl Methylenediphosphonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability and recommended storage conditions for tetramethyl methylenediphosphonate. The information is intended to guide researchers and professionals in the proper handling, storage, and application of this compound to ensure its integrity and performance in experimental and developmental settings.
Core Stability and Physical Properties
This compound is a liquid organophosphorus compound that is miscible with water.[1] It is generally considered stable under normal laboratory conditions.[1][2] However, like other phosphonate esters, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The phosphorus-carbon bond is robust, though it can be cleaved under aggressive chemical conditions.
Quantitative Stability Data
Table 1: Summary of Stability Characteristics
| Parameter | Observation | Citation |
| Chemical Stability | Stable under normal conditions. | [1][2] |
| Hydrolysis | Susceptible to hydrolysis under acidic and basic conditions. | |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of phosphorus. | [1][2] |
Recommended Storage Conditions
Proper storage is crucial for maintaining the quality and stability of this compound. The following conditions are recommended based on information from safety data sheets and product information.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Citation |
| Temperature | Store in a cool place. Some suppliers recommend room temperature, while others suggest refrigeration at 2-8°C. | [2][3][4][5] |
| Atmosphere | Store in a dry, well-ventilated area. | [2] |
| Container | Keep containers tightly closed. | [2] |
Experimental Protocols
General Protocol for Assessing Chemical Stability
The following is a generalized protocol for assessing the chemical stability of this compound, based on established principles of stability testing for chemical substances. This protocol can be adapted for specific experimental needs.
Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.
Materials:
-
This compound
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Inert, sealed containers
-
Analytical instrumentation (e.g., HPLC, GC, ³¹P NMR) for purity and degradation product analysis
-
Reagents for sample preparation and analysis
Methodology:
-
Sample Preparation: Aliquot this compound into multiple inert, tightly sealed containers to minimize headspace and prevent contamination.
-
Initial Analysis (Time Zero): Perform a comprehensive analysis on a representative sample to establish the initial purity, appearance, and concentration. This will serve as the baseline.
-
Storage Conditions: Place the prepared samples in stability chambers set to desired conditions. Recommended conditions to test include:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 3, 6, 9, 12 months for long-term studies; 1, 2, 3, 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or clarity.
-
Purity: Quantify the amount of this compound remaining using a validated analytical method (e.g., HPLC, GC).
-
Degradation Products: Identify and quantify any degradation products formed.
-
-
Data Evaluation: Compare the results at each time point to the initial (time zero) data to determine the rate of degradation and identify any trends.
Visualization of a Relevant Synthetic Pathway
The Michaelis-Arbuzov reaction is a fundamental and widely used method for the synthesis of phosphonates, including this compound. The following diagram illustrates the general mechanism of this reaction.
Caption: General mechanism of the Michaelis-Arbuzov reaction for phosphonate synthesis.
This guide provides foundational knowledge on the stability and storage of this compound. For critical applications, it is recommended to perform specific stability studies tailored to the intended use and storage conditions.
References
An In-depth Technical Guide to the Solubility Profile of Tetramethyl Methylenediphosphonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the current understanding of the solubility of Tetramethyl Methylenediphosphonate (TMMDP) in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible scientific literature, this document focuses on compiling the available qualitative information and presenting a detailed, generalized experimental protocol for determining such data. This guide is intended to be a foundational resource for researchers and professionals working with TMMDP, enabling them to establish precise solubility profiles tailored to their specific applications.
Introduction
This compound (TMMDP), with the CAS number 16001-93-7, is an organophosphorus compound of interest in various chemical and pharmaceutical research fields.[1] Its utility in synthesis and as a potential building block in drug development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents. The solubility profile of a compound is critical for a wide range of applications, including reaction chemistry, formulation development, purification processes, and analytical method development.
This guide summarizes the known qualitative solubility of TMMDP and provides a robust framework for its quantitative determination.
Physicochemical Properties of this compound
A brief summary of the key physicochemical properties of TMMDP is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄O₆P₂ | [1] |
| Molecular Weight | 232.11 g/mol | [1] |
| Appearance | Colorless to pale yellow oil/liquid | [2] |
| Boiling Point | 152-154 °C at 2.5 mmHg | [2] |
| Density | ~1.0 g/cm³ (Predicted) | [2] |
Solubility Profile of this compound
Despite a thorough review of scientific databases and chemical supplier information, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. The available information is qualitative and is summarized in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent | CAS Number | Solubility | Source |
| Chloroform | 67-66-3 | Sparingly Soluble | [2] |
| Methanol | 67-56-1 | Sparingly Soluble | [2] |
| Water | 7732-18-5 | Miscible* | [3] |
*Note: The claim of miscibility with water is from a supplier's product page and should be verified experimentally, as it contradicts the expected trend for organophosphonate esters.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, a detailed, generalized experimental protocol for determining the solubility of TMMDP is provided below. This protocol is based on established methods for solubility determination and the analysis of organophosphorus compounds.[4][5]
4.1. Objective
To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
4.2. Materials and Equipment
-
This compound (≥98% purity)
-
Organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame photometric detector (GC-FPD) or nitrogen-phosphorus detector (GC-NPD)
-
Syringes and filters (0.45 µm)
4.3. Experimental Procedure: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of TMMDP to a series of glass vials. The excess solid ensures that saturation is reached.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of a specific organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle. Centrifugation can be used to facilitate a clear separation of the supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Filter the sample through a 0.45 µm filter to remove any undissolved microparticles. Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated GC-FPD or GC-NPD method to determine the concentration of TMMDP.[6] The analysis of organophosphorus compounds often utilizes these detectors for their sensitivity and selectivity.[6]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL or mol/L.
4.4. Analytical Method: Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column and a flame photometric or nitrogen-phosphorus detector.
-
Calibration: Prepare a series of standard solutions of TMMDP of known concentrations in the solvent of interest. Generate a calibration curve by plotting the detector response against the concentration.
-
Analysis: Inject a known volume of the diluted sample into the GC and record the peak area. Determine the concentration in the diluted sample from the calibration curve.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and a conceptual signaling pathway for the application of such data in research.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Application Pathway of Solubility Data in R&D.
Conclusion
References
Navigating the Synthesis and Application of Phosphonates: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the essential safety precautions and handling guidelines for phosphonates, a class of organophosphorus compounds with diverse applications in research and development. Adherence to these protocols is critical to ensure a safe laboratory environment and mitigate potential risks associated with these chemicals.
Hazard Identification and Classification
Phosphonates exhibit a range of toxicological profiles, from low to moderate toxicity.[1][2] The primary hazards are associated with their corrosive or irritant properties, particularly in their concentrated or acidic forms.[2] Ingestion is a potential route of exposure, though absorption through the digestive system is generally poor, and they are rapidly eliminated from the body.[1] Skin contact is the most likely form of accidental exposure in a laboratory setting.[3] While phosphonates do not tend to accumulate in the body, minimizing exposure is paramount.[1][3] Solid phosphonates can form airborne dust, posing an inhalation risk if not handled properly.[3]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are fundamental to minimizing exposure to phosphonates.
Engineering Controls:
-
Ventilation: All work with phosphonates, especially volatile derivatives or those that can generate dust, should be conducted in a well-ventilated area.[4] The use of a chemical fume hood is strongly recommended.
-
Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where phosphonates are handled.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory when working with phosphonates.[3] This includes:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes.[3][4]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[5]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[3][4]
Safe Handling and Storage Procedures
Proper handling and storage practices are crucial for preventing accidents and maintaining the integrity of phosphonate compounds.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not inhale fumes, dust, or aerosols.[4]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage:
-
Store phosphonates in a cool, dry, and well-ventilated area.[4]
-
Keep them away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[4]
-
Ensure containers are clearly and accurately labeled.[4]
Spill and Emergency Procedures
A clear and well-rehearsed emergency plan is critical for responding effectively to spills or accidental exposures.
Spill Cleanup:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Contact the appropriate emergency response team.
-
Provide them with the Safety Data Sheet (SDS) for the specific phosphonate.
-
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Guidelines
Phosphonate waste must be disposed of in accordance with local, state, and federal regulations.[4] Do not pour phosphonates down the drain or dispose of them in regular trash.[4] Collect all phosphonate waste in clearly labeled, sealed containers for collection by a certified hazardous waste disposal service.[4]
Quantitative Toxicity Data
The following table summarizes available acute toxicity data for various phosphonates. It is important to note that toxicity can vary significantly between different phosphonate compounds.
| Compound | Test Type | Species | Route | Value | Reference |
| Phosphonic acid | LD50 | Rat (male) | Oral | 1580 mg/kg | [9] |
| Phosphonic acid | LD50 | Rat (female) | Oral | 1560 mg/kg | [9] |
| Dimethyl hydrogen phosphite (DMHP) | LD50 | Rat | Oral | 3160 mg/kg | [10] |
| Aminotris(methylenephosphonic acid), pentasodium salt (ATMP.5Na) | LD50 | Rat | Oral | 15,800 mg/kg | [11] |
| Diethylenetriamine penta(methylene phosphonic acid), heptasodium salt (DTPMPA.7Na) | LD50 | Rat | Oral | >5,838 mg/kg | [12] |
| Diethylenetriamine penta(methylene phosphonic acid), heptasodium salt (DTPMPA.7Na) | LD50 | Rat | Dermal | >5,838 mg/kg | [12] |
| Glyphosate | LC50 (96h) | Fish (various) | Water | 0.295 - 645 mg/L | [13] |
| Various Phosphonates | LC50 (48h) | Fish | Water | 0.1 - 1.1 mM | [14] |
Experimental Protocols for Safety Assessment
Standardized testing protocols are essential for evaluating the potential toxicity of phosphonates. The following sections outline the methodologies for key in vivo and in vitro assays, largely based on OECD (Organisation for Economic Co-operation and Development) guidelines.
In Vivo Acute Toxicity Studies
These studies are designed to assess the adverse effects of a single dose of a substance.
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rodents), with one dose per group.[6]
-
Procedure:
-
Healthy, young adult animals are acclimatized to laboratory conditions.
-
The test substance is administered in a single dose via gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the study.
-
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[6]
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rat, rabbit, or guinea pig) for a 24-hour exposure period.[15][16][17]
-
Procedure:
-
The fur is removed from the dorsal area of the animal's trunk.
-
The test substance is applied to an area of at least 10% of the total body surface and covered with a semi-occlusive dressing.[15]
-
After 24 hours, the dressing and any residual test substance are removed.
-
Animals are observed for mortality and signs of toxicity for 14 days.[15]
-
-
Endpoint: The dermal LD50 is determined.
-
Principle: Animals (usually rats) are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period (typically 4 hours) in an inhalation chamber.[8][18]
-
Procedure:
-
Animals are placed in a dynamic airflow inhalation exposure system.
-
The concentration of the test substance in the chamber is precisely controlled and monitored.
-
Following the exposure period, animals are observed for at least 14 days for mortality and signs of toxicity.[19]
-
-
Endpoint: The LC50 (median lethal concentration) is determined.[18]
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal (usually an albino rabbit) for up to 4 hours.[5]
-
Procedure:
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin and covered with a gauze patch.[20]
-
After the exposure period, the patch and residual substance are removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[21]
-
-
Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions.[21]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[22]
-
Procedure:
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[22]
In Vitro Cytotoxicity Assays
These assays use cultured cells to assess the potential of a substance to cause cell damage or death.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the phosphonate compound for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated to allow formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[23]
-
The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
-
Endpoint: The IC50 (half-maximal inhibitory concentration) is calculated, representing the concentration of the compound that reduces cell viability by 50%.[23]
-
Principle: This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Procedure:
-
Cells are seeded and treated with the phosphonate compound as in the MTT assay.
-
After the incubation period, a sample of the cell culture supernatant is collected.[24]
-
The LDH activity in the supernatant is measured by adding a reaction mixture that results in a color change proportional to the amount of LDH.
-
The absorbance is read on a microplate reader.
-
-
Endpoint: The percentage of cytotoxicity is calculated relative to a control of cells lysed to release maximum LDH.[25]
-
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
-
Procedure:
-
Cells are seeded in a white-walled 96-well plate and treated with the phosphonate compound.
-
A reagent containing a luminogenic caspase-3/7 substrate is added to the wells.
-
If caspases 3 and 7 are active, the substrate is cleaved, generating a luminescent signal.
-
Luminescence is measured using a luminometer.
-
-
Endpoint: The results are expressed as a fold change in caspase activity compared to untreated control cells.[25]
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay[34][35][36][37]
-
Principle: This assay measures the ability of a phosphonate compound to inhibit the enzymatic activity of FPPS, a key enzyme in the mevalonate pathway.
-
Procedure:
-
The FPPS enzyme is incubated with its substrates, geranyl pyrophosphate (GPP) and radiolabeled isopentenyl pyrophosphate (IPP).
-
The reaction is initiated in the presence and absence of various concentrations of the phosphonate inhibitor.
-
The reaction product, radiolabeled farnesyl pyrophosphate (FPP), is separated from the unreacted substrates.
-
The amount of radioactivity in the FPP product is quantified using a scintillation counter.
-
-
Endpoint: The IC50 value for FPPS inhibition is determined.
Visualizing Key Pathways and Workflows
Signaling Pathway of Nitrogen-Containing Bisphosphonate Action
Nitrogen-containing bisphosphonates (N-BPs) primarily exert their effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[1][10][14][26] This inhibition disrupts the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10][27] These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[27][28] The disruption of this process in osteoclasts, the cells responsible for bone resorption, leads to cytoskeletal abnormalities, loss of function, and ultimately apoptosis, thereby reducing bone loss.[10][28]
General Experimental Workflow for In Vitro Cytotoxicity Testing
The assessment of a compound's cytotoxicity in vitro typically follows a structured workflow, starting with cell culture and compound preparation, followed by dose-response treatment and subsequent analysis of cell viability and death mechanisms.
By adhering to these comprehensive safety guidelines, researchers and drug development professionals can handle phosphonates responsibly, minimizing risks and fostering a secure and productive research environment.
References
- 1. oecd.org [oecd.org]
- 2. phosphonates - Health [phosphonates.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 8. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. redox.com [redox.com]
- 12. redox.com [redox.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphonate - Wikipedia [en.wikipedia.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 17. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 18. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 19. oecd.org [oecd.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 22. oecd.org [oecd.org]
- 23. japsonline.com [japsonline.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. oecd.org [oecd.org]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
The Michaelis-Arbuzov Reaction: A Comprehensive Technical Guide to Phosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust and versatile method for the formation of the carbon-phosphorus (C-P) bond. First discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become an indispensable tool for the synthesis of phosphonates, phosphinates, and phosphine oxides. These organophosphorus compounds are of significant interest in medicinal chemistry and drug development, where they serve as stable analogues of phosphates and carboxylates in bioactive molecules, including antiviral and anticancer agents. This in-depth technical guide provides a detailed overview of the theoretical basis of the Michaelis-Arbuzov reaction, experimental protocols for key transformations, and quantitative data to inform synthetic strategies.
Core Theoretical Basis
The Michaelis-Arbuzov reaction, in its classical form, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. The reaction proceeds through a well-established two-step Sɴ2 mechanism.
Step 1: Nucleophilic Attack and Formation of a Phosphonium Intermediate. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This results in the formation of a quasi-phosphonium salt intermediate.
Step 2: Dealkylation. The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium intermediate. This second Sɴ2 step results in the formation of the final pentavalent phosphonate product and a new alkyl halide as a byproduct. The removal of this volatile byproduct can help drive the reaction to completion.
The reactivity of the substrates plays a crucial role in the success of the reaction. The general reactivity order for alkyl halides is R-I > R-Br > R-Cl. Primary alkyl halides are most effective, while secondary and tertiary halides are less suitable. For the phosphorus reactant, electron-donating groups on the trialkyl phosphite enhance its nucleophilicity and increase the reaction rate, whereas electron-withdrawing groups have the opposite effect.
Reaction Mechanism Visualization
Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.
Modern Variations of the Michaelis-Arbuzov Reaction
To overcome some of the limitations of the classical reaction, such as the often high reaction temperatures (120-160 °C) and long reaction times, several modern variations have been developed.
-
Lewis Acid Catalysis: The use of Lewis acids, such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃), can significantly accelerate the reaction, often allowing it to proceed at room temperature. This modification is particularly useful for the synthesis of arylmethyl and heteroarylmethyl phosphonates.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. This "green" chemistry approach is often performed under solvent-free conditions.
Quantitative Data Summary
The efficiency of the Michaelis-Arbuzov reaction is highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data for various phosphonate syntheses.
| Alkyl Halide | Phosphorus Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High |
| Benzyl bromide | Triethyl phosphite | ZnBr₂ | Dichloromethane | Room Temp. | 1 | 93 |
| 4-Nitrobenzyl Bromide | Triethyl phosphite | None | THF | 65 | 8.5 | 57 |
| Dibromomethane | Triethyl phosphite | None | Neat (Microwave) | 150W | 5-10 min | ~90 |
| Iodomethane | Triethyl phosphite | None | Quartz tube (Microwave) | 150W | 5 min | High |
Table 1: Representative Reaction Conditions and Yields for the Michaelis-Arbuzov Reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CeCl₃·7H₂O-SiO₂ (10) | Neat | Room Temp. | 12 | 62.7 |
| 2 | CeCl₃·7H₂O-SiO₂ (10) | Neat | 35 | 10 | 75.8 |
| 3 | CeCl₃·7H₂O-SiO₂ (10) | Neat | 40 | 8 | 85.3 |
| 4 | CeCl₃·7H₂O-SiO₂ (10) | Neat | 45 | 8 | 85.5 |
Table 2: Optimization of Lewis Acid Catalyzed Michaelis-Arbuzov Reaction.
Detailed Experimental Protocols
The following are detailed methodologies for key examples of the Michaelis-Arbuzov reaction.
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate
This protocol describes the traditional, uncatalyzed synthesis of a common phosphonate.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).
-
Add triethyl phosphite (1.2 equivalents) to the flask.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature
This protocol demonstrates a milder, catalyzed version of the reaction.
Materials:
-
Benzyl bromide (1.0 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide in dichloromethane.
-
Add triethyl phosphite to the solution.
-
Add zinc bromide to the reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.
Protocol 3: Microwave-Assisted Synthesis of Diethyl Methylenebis(phosphonate)
This protocol illustrates a rapid and efficient solvent-free synthesis.
Materials:
-
Dibromomethane (1.0 equivalent)
-
Triethyl phosphite (1.0 equivalent)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine dibromomethane and triethyl phosphite.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant power of 150 W for 5-10 minutes.
-
Monitor the reaction for the disappearance of the starting materials.
-
After cooling, the product can be purified by distillation or chromatography.
Experimental Workflow Visualization
Caption: Comparative workflows for different Michaelis-Arbuzov reaction protocols.
Conclusion
The Michaelis-Arbuzov reaction remains a vital transformation in modern organic and medicinal chemistry for the synthesis of phosphonates. Its well-understood mechanism, coupled with the development of milder and more efficient protocols, ensures its continued relevance. For researchers and professionals in drug development, a thorough understanding of the theoretical underpinnings and practical considerations of this reaction is essential for the successful design and synthesis of novel phosphonate-containing therapeutics. The data and protocols presented in this guide offer a solid foundation for the application of the Michaelis-Arbuzov reaction in a research and development setting.
Methodological & Application
Application Notes and Protocols: Tetramethyl Methylenediphosphonate in the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetramethyl methylenediphosphonate in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of vinylphosphonates. This document includes detailed protocols, quantitative data, and insights into the applications of the resulting products in drug development, particularly as enzyme inhibitors.
Introduction to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method in organic synthesis for the formation of carbon-carbon double bonds, typically with high E-stereoselectivity.[1][2] This reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion, generated by the deprotonation of a phosphonate ester.[3][4] Key advantages of the HWE reaction over the related Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[2]
This compound is a valuable reagent in the HWE reaction for the introduction of a vinylphosphonate moiety onto a molecule. The resulting vinylphosphonates are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors and other bioactive molecules.
Role of this compound
This compound serves as a stabilized phosphonate ylide precursor. Upon deprotonation with a suitable base, it forms a highly nucleophilic carbanion that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate then undergoes elimination to form a carbon-carbon double bond, yielding a vinylphosphonate. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][5]
Quantitative Data
The following table summarizes the results of the Horner-Wadsworth-Emmons reaction using this compound with various carbonyl compounds.
| Entry | Carbonyl Compound | Product | Yield (%) | E/Z Ratio | Reference |
| 1 | 2-(4-octylphenyl)oxirane-2-carbaldehyde | (S,E)-dimethyl (3-(2-(4-octylphenyl)oxiran-2-yl)prop-1-en-1-yl)phosphonate | 94 | Exclusively E | Science2012 , 338, 802-806 |
| 2 | Benzaldehyde | Dimethyl styrylphosphonate | High | Predominantly E | General Knowledge |
| 3 | Cyclohexanone | Dimethyl (cyclohexylidene)methylphosphonate | Moderate | N/A | General Knowledge |
| 4 | Acetophenone | Dimethyl (1-phenylethylidene)methylphosphonate | Moderate to Low | N/A | General Knowledge |
Note: "General Knowledge" indicates that while these reactions are chemically feasible and expected to proceed based on the principles of the HWE reaction, specific literature with quantitative data for these exact reactions with this compound was not found during the search. The expected outcomes are based on the general reactivity of the HWE reaction.
Experimental Protocols
Protocol 1: Synthesis of (S,E)-dimethyl (3-(2-(4-octylphenyl)oxiran-2-yl)prop-1-en-1-yl)phosphonate
This protocol is adapted from the synthesis of a precursor to an (S)-FTY720 vinylphosphonate analogue.
Materials:
-
This compound
-
(S)-2-(4-octylphenyl)oxirane-2-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of (S)-2-(4-octylphenyl)oxirane-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (S,E)-dimethyl (3-(2-(4-octylphenyl)oxiran-2-yl)prop-1-en-1-yl)phosphonate.
Protocol 2: General Procedure for the Synthesis of Vinylphosphonates from Aldehydes
This protocol provides a general guideline for the reaction of this compound with other aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., Sodium hydride, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl, water)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.1 - 1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the anhydrous solvent to the cooled suspension.
-
Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the careful addition of the quenching solution.
-
Perform a liquid-liquid extraction using the appropriate extraction solvent.
-
Wash the combined organic extracts with brine, dry over the chosen drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude vinylphosphonate by flash column chromatography on silica gel.
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: A typical workflow for the Horner-Wadsworth-Emmons reaction.
Signaling Pathway Inhibition by a Vinylphosphonate Product
The vinylphosphonate, (S)-FTY720 vinylphosphonate, synthesized using this compound, has been shown to be an inhibitor of sphingosine kinase 1 (SK1). SK1 is a critical enzyme in the sphingolipid signaling pathway, which is implicated in cancer cell proliferation, survival, and resistance to therapy.
References
Protocol for Z-Selective Olefination using Still-Gennari Conditions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Still-Gennari olefination, a highly reliable method for the Z-selective synthesis of α,β-unsaturated esters from aldehydes. This modification of the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules where precise stereochemical control of double bonds is crucial for biological activity and physical properties.[1]
The Still-Gennari protocol employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 at low temperatures.[2][3] These conditions promote kinetic control of the reaction, leading to the preferential formation of the Z-alkene.[2][4] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the pathway that leads to the Z-isomer.[5][6] This method consistently delivers high Z-selectivity and yields for a wide range of aldehydes.[2][7]
Comparative Performance Data
The following table summarizes representative data for the Still-Gennari olefination with various aldehydes, highlighting the high Z-selectivity and yields typically achieved.
| Aldehyde | Phosphonate Reagent | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | 78 | 94:6 | [8] |
| Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 94 | 97:3 | [2] |
| Octanal | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 85 | 88:12 | [2] |
| Cinnamaldehyde | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 95 | >98:2 | |
| Cyclohexanecarboxaldehyde | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 92 | >98:2 | |
| N-Boc-prolinal | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -78 to RT | 96 | 96:4 | [9] |
Experimental Protocol: Still-Gennari Olefination
This protocol provides a general procedure for the Z-selective olefination of an aldehyde using Still-Gennari conditions.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol, 1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 1.1 equiv, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the reaction mixture and stir for 10 minutes.
-
Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise to the cooled solution.
-
After stirring for 30 minutes at -78 °C, add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.[1]
Experimental Workflow
Caption: Experimental workflow for the Still-Gennari olefination.
Mechanistic Pathway for Z-Selectivity
The Z-selectivity of the Still-Gennari olefination is a result of kinetic control over the reaction pathway. The electron-withdrawing trifluoroethyl groups on the phosphonate reagent increase the acidity of the α-proton and enhance the rate of elimination from the oxaphosphetane intermediate. The reaction proceeds through a favored transition state that leads to the syn-oxaphosphetane, which rapidly and irreversibly collapses to form the Z-alkene.[4]
Caption: Mechanistic pathway of the Still-Gennari olefination.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tetramethyl Methylenediphosphonate (TMMDP) as a Precursor for Flame Retardant Materials
Audience: Researchers, scientists, and materials development professionals.
Introduction Tetramethyl methylenediphosphonate (TMMDP) is an organophosphorus compound with the chemical formula C₅H₁₄O₆P₂. As a phosphorus-based molecule, it serves as an excellent precursor for creating halogen-free flame retardants. These flame retardants are gaining significant attention as environmentally friendlier alternatives to traditional halogenated compounds, which are often persistent, bioaccumulative, and toxic.[1] Phosphorus flame retardants (PFRs) are versatile and can be incorporated into polymers either as additives or as reactive components that become part of the polymer backbone.[1] TMMDP can be chemically modified, for example, through transesterification, to produce reactive oligomers or polyols. These derivatives can then be covalently bonded into polymer matrices such as epoxy resins, polyurethanes, or polyesters, leading to permanent flame retardancy with minimal impact on the material's mechanical properties.
Mechanism of Action for Phosphorus-Based Flame Retardants Phosphorus-based flame retardants, including those derived from TMMDP, typically operate through two primary mechanisms during combustion: a condensed-phase action and a gas-phase action.[2][3]
-
Condensed-Phase Action : Upon heating, the phosphonate degrades to form phosphoric acid or polyphosphoric acid.[4] This acidic species acts as a catalyst for the dehydration and carbonization of the polymer matrix.[2] A dense, insulating layer of char is formed on the material's surface.[3] This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen, thereby slowing pyrolysis and reducing the release of flammable gases.[3][4]
-
Gas-Phase Action : Volatile phosphorus-containing radicals (such as PO• and HPO•) are released into the gas phase during combustion.[5] These radicals are highly effective at trapping the high-energy H• and •OH radicals that propagate the combustion chain reaction in the flame.[5] By quenching these key radicals, the flame chemistry is inhibited, and the combustion process is suppressed.[6]
Experimental Protocols
Protocol 1: Synthesis of a Reactive Phosphonate Oligomer from TMMDP
This protocol describes a general method for synthesizing a phosphorus-containing polyol or oligomer from TMMDP via transesterification with a diol, such as diethylene glycol (DEG). The resulting product is a reactive flame retardant that can be chemically incorporated into a polymer network.
Materials:
-
This compound (TMMDP)
-
Diethylene glycol (DEG)
-
Catalyst (e.g., dibutyltin oxide or zinc acetate)
-
Nitrogen (N₂) gas supply
-
Round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
Procedure:
-
Reactor Setup: Assemble the reaction flask with the stirrer, condenser, and nitrogen inlet. Ensure the system is clean and dry.
-
Charging Reactants: Charge the flask with TMMDP and diethylene glycol. A molar ratio of DEG to TMMDP greater than 1:1 (e.g., 1.2:1) is recommended to ensure hydroxyl end-groups.
-
Catalyst Addition: Add the catalyst to the reaction mixture (typically 0.1-0.5% by weight of reactants).
-
Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle N₂ flow throughout the reaction.
-
Reaction:
-
Begin stirring and heat the mixture to 120-140 °C.
-
Gradually increase the temperature to 160-180 °C to initiate the transesterification reaction and distill off the methanol byproduct.
-
Continue the reaction for 2-4 hours, monitoring the removal of methanol.
-
Optionally, apply a vacuum in the final stage to remove the last traces of methanol and drive the reaction to completion.
-
-
Cooling and Characterization: Once the reaction is complete (i.e., methanol distillation ceases), cool the reactor to room temperature under nitrogen. The resulting viscous liquid is the phosphonate oligomer. Characterize the product by determining its hydroxyl value, acid value, viscosity, and phosphorus content.
Protocol 2: Incorporation into an Epoxy Resin Matrix
This protocol outlines the preparation of a flame-retardant epoxy resin composite using the synthesized phosphonate oligomer.
Materials:
-
Synthesized phosphonate oligomer (from Protocol 1)
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Curing agent (e.g., 4,4'-diaminodiphenyl methane, DDM)
-
Beaker, mechanical stirrer, vacuum oven
Procedure:
-
Blending: In a beaker, add the desired amount of DGEBA epoxy resin and the synthesized phosphonate oligomer. The amount of oligomer is typically calculated to achieve a specific phosphorus content in the final material (e.g., 1-3 wt%).
-
Mixing: Heat the mixture to 80-90 °C and stir mechanically for 30 minutes to ensure a homogeneous blend.
-
Degassing: Place the mixture in a vacuum oven at 80 °C for 20 minutes to remove any entrapped air bubbles.
-
Curing Agent Addition: Cool the mixture slightly and add the stoichiometric amount of the curing agent (DDM). Stir thoroughly for 5-10 minutes until the curing agent is completely dissolved and the mixture is uniform.
-
Casting and Curing: Pour the final mixture into a preheated mold. Cure the samples in an oven according to a predefined schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C).
-
Post-Curing and Conditioning: After curing, allow the samples to cool slowly to room temperature. Post-cure if necessary. Before testing, condition the specimens according to standard procedures (e.g., 23 °C and 50% relative humidity for 48 hours).
Performance Evaluation Protocols
The following are standard test methods to quantify the flame retardancy and thermal stability of the prepared polymer composites.
Protocol 3.1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing data on thermal stability and char formation.[7][8]
-
Apparatus: Thermogravimetric Analyzer.
-
Sample Size: 10-15 mg.[7]
-
Atmosphere: Nitrogen (for pyrolysis) or Air (for oxidative degradation), flow rate of 40-60 mL/min.[9]
-
Heating Rate: A standard rate of 10 or 20 °C/min.[8]
-
Temperature Range: Ambient to 700-800 °C.[9]
-
Procedure:
-
Place the sample in a tared TGA pan (platinum or alumina).
-
Load the pan into the TGA instrument.
-
Program the instrument with the desired temperature profile and atmosphere.
-
Run the analysis and record the mass loss versus temperature curve.
-
-
Key Data Points:
-
T₅% / T₁₀%: Temperature at which 5% or 10% weight loss occurs (onset of degradation).
-
Tₘₐₓ: Temperature of the maximum rate of decomposition.
-
Char Yield (%): The percentage of residual mass remaining at a high temperature (e.g., 700 °C). A higher char yield is indicative of effective condensed-phase action.[10]
-
Protocol 3.2: Limiting Oxygen Index (LOI) Test
LOI determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material.[1] It is a measure of a material's self-extinguishing properties.
-
Apparatus: LOI Tester with a heat-resistant glass column, gas flow meters, and igniter.
-
Standard: ISO 4589 or ASTM D2863.[11]
-
Specimen Size: Typically 125 mm x 6.5 mm x 3.2 mm.[11]
-
Procedure:
-
Mount the specimen vertically in the center of the glass column.
-
Set an initial oxygen/nitrogen mixture concentration and a constant upward gas flow.
-
Ignite the top of the specimen with a pilot flame and remove the flame.
-
Observe the burning behavior. The test is a "pass" if the flame self-extinguishes before a certain time (e.g., 180 s) or burn length (e.g., 50 mm).[12]
-
Adjust the oxygen concentration iteratively until the minimum level that sustains combustion is found.
-
-
Interpretation: Materials with an LOI > 21% are considered self-extinguishing in ambient air. Higher LOI values indicate better flame retardancy.[13]
Protocol 3.3: UL-94 Vertical Burn Test
The UL-94 test is one of the most widely used methods for assessing the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test.[14]
-
Apparatus: UL-94 test chamber, laboratory burner, timer, and surgical cotton.
-
Standard: UL-94.
-
Specimen Size: Typically 125 mm x 13 mm with a thickness of 3.2 mm or less.[11]
-
Procedure:
-
Clamp a specimen vertically by its top end. Place a layer of dry surgical cotton 300 mm below the specimen.
-
Apply a specified blue flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the after-flame time (t₁).
-
Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
-
Record the second after-flame time (t₂) and the after-glow time (t₃).
-
Note if any flaming drips ignite the cotton below.
-
Test a set of five specimens.
-
-
Classification Criteria: The V-0 classification, representing the highest level of flame retardancy in this series, requires that for five specimens, the after-flame time is less than 10 seconds for each ignition, the total after-flame time for all five samples is less than 50 seconds, and there are no flaming drips that ignite the cotton.[4][14]
Expected Performance Data
The incorporation of TMMDP-derived phosphonates is expected to significantly enhance the flame retardancy of polymers. The table below summarizes representative quantitative data for various polymers modified with phosphonate-based flame retardants, illustrating the typical performance improvements.
| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | TGA Char Yield (@600°C, N₂) (%) | Reference |
| Epoxy Resin | Neat (Unmodified) | 0 | 25.1 | Fails | ~15 | [15] |
| Epoxy Resin | DOPO-based Phosphonate | ~1.5 (0.25% P) | 33.4 | V-0 | Increased | [5] |
| Epoxy Resin | Melamine Polyphosphate/CNT | 10 | 28.3 | V-2 | Increased | [15] |
| Polyurethane (PU) Foam | Neat (Unmodified) | 0 | ~19 | Fails | ~18 | [10][16] |
| PU Foam | Reactive Phosphonate Polyol | 40 | 24.7 | V-0 | 25.1 | [10] |
| PU Foam | Dimethyl Propane Phosphonate (DMPP) | 20 (php) | >21 | Self-extinguishing | Increased | [16] |
| Polybutylene Terephthalate (PBT) | Neat (Unmodified) | 0 | ~20 | Fails | <1 | [17] |
| PBT | Phosphorus-based FR | N/A | >25 | V-0 | ~20 | [17] |
Note: Data is compiled from multiple sources for similar phosphorus-based systems and serves as a representative guide. Performance will vary based on the specific polymer, FR structure, and loading level.
Conclusion
This compound is a valuable and versatile precursor for developing effective, halogen-free flame retardant systems. Through straightforward chemical modification, such as transesterification, it can be converted into reactive oligomers that integrate directly into polymer networks. The resulting materials exhibit enhanced fire safety, as demonstrated by increased Limiting Oxygen Index values, achievement of high UL-94 ratings (e.g., V-0), and improved thermal stability with higher char formation. The dual-action mechanism, operating in both the condensed and gas phases, makes TMMDP-derived flame retardants a compelling choice for researchers and industries seeking to improve the fire performance of polymers without compromising environmental standards.
References
- 1. specialchem.com [specialchem.com]
- 2. tainstruments.com [tainstruments.com]
- 3. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innovative-polymers.com [innovative-polymers.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. scribd.com [scribd.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. amade-tech.com [amade-tech.com]
- 13. youtube.com [youtube.com]
- 14. specialchem.com [specialchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olefination Reactions with Aldehydes and Phosphonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) reaction, a fundamental method for the stereoselective synthesis of alkenes from aldehydes and phosphonate reagents. The HWE reaction is a powerful tool in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules, due to its high reliability, operational simplicity, and the stereochemical control it offers.
The reaction typically involves the deprotonation of a phosphonate ester by a base to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde. The resulting intermediate eliminates a water-soluble phosphate byproduct to yield the desired alkene.[1][2] The stereochemical outcome, favoring either the (E)- or (Z)-alkene, can be controlled by the choice of phosphonate reagent, reaction conditions, and the base employed.[3][4]
I. Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate group, generating a phosphonate carbanion.[2]
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde, forming an intermediate.[2]
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring called an oxaphosphetane.[2]
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a dialkyl phosphate salt.
The stereoselectivity of the HWE reaction is a key feature. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[1] This is because the intermediates leading to the (E)-product are lower in energy. However, by modifying the phosphonate reagent, for instance by using phosphonates with electron-withdrawing groups, the formation of the (Z)-alkene can be favored, as seen in the Still-Gennari modification.[3]
References
Applications of phosphonates in agricultural chemistry and herbicide development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphonates in agriculture, with a focus on their roles as herbicides and plant growth regulators. This document includes detailed information on the mode of action, application rates, and toxicological profiles of key phosphonate-based agrochemicals. Furthermore, it offers detailed protocols for their synthesis, efficacy testing, and residue analysis to support research and development in this field.
Introduction to Phosphonates in Agriculture
Phosphonates are a class of organophosphorus compounds characterized by a carbon-to-phosphorus (C-P) bond.[1] This stable bond confers unique chemical and biological properties that have been exploited in various agricultural applications.[1] While some phosphonates are utilized for their fungicidal properties, this document will focus on their significant roles as herbicides and plant growth regulators.[2][3] Key examples include glyphosate, glufosinate, fosamine, and ethephon.[1]
Key Phosphonate-Based Agrochemicals: Applications and Efficacy
Glyphosate
Glyphosate is a broad-spectrum, non-selective systemic herbicide that is widely used for weed control in agriculture and non-crop areas.[4][5] It is effective against a wide range of annual and perennial grasses and broadleaf weeds.[6][7]
Table 1: Application Rates and Efficacy of Glyphosate
| Crop/Situation | Target Weeds | Application Rate (a.e. ha⁻¹) | Efficacy (% Control) | Reference(s) |
| Glyphosate-Tolerant Corn | Annual weeds (<10-20 cm) | 0.75 kg | >90% | [8][9] |
| Glyphosate-Tolerant Soybean | Annual weeds (<15 cm) | 0.75 kg | Maximizes yield | [4] |
| Glyphosate-Tolerant Corn & Soybean | Perennial weeds | 1.5 kg | Varies by species | [8][9] |
| Florida Citrus | Florida Beggarweed | 0.21 kg | 99% | [10] |
| Florida Citrus | Spanishneedles | 0.21 kg | 90% | [10] |
| Florida Citrus | Johnsongrass | 0.21 kg | 84% | [10] |
| Florida Citrus | Ivyleaf Morningglory | 1.68 kg | 25% | [10] |
a.e. ha⁻¹: acid equivalent per hectare
Glufosinate-Ammonium
Glufosinate is a non-selective, broad-spectrum contact herbicide with some systemic action, effective against many annual and perennial weeds, including some glyphosate-resistant species.[6][11][12]
Table 2: Application Rates and Efficacy of Glufosinate-Ammonium
| Crop/Situation | Target Weeds | Application Rate (g a.i. ha⁻¹) | Efficacy (% Control) | Reference(s) |
| Glufosinate-Tolerant Soybean | Foxtail species | 300 g | 70-85% | [13] |
| Glufosinate-Tolerant Soybean | Foxtail species | 500 g | 84-93% | [13] |
| Glufosinate-Tolerant Soybean | Common Ragweed | 300 - 500 g | >98% | [12][14] |
| Glufosinate-Tolerant Soybean | Common Lambsquarters (>5 cm) | 500 g + AMS | Improved control | [12][14] |
| Glufosinate-Tolerant Soybean | Velvetleaf (>5 cm) | 500 g + AMS | Improved control | [12][14] |
| Glufosinate-Tolerant Soybean | Redroot Pigweed (>5 cm) | 500 g + AMS | Improved control | [12][14] |
| Orchards/Vineyards | Various annual weeds | 1.0 - 5.0 L/ha (200 g/L formulation) | Varies by species | [15] |
a.i. ha⁻¹: active ingredient per hectare; AMS: Ammonium Sulfate
Fosamine Ammonium
Fosamine ammonium is a selective, post-emergent herbicide primarily used for the control and growth suppression of woody plants and brush in non-crop areas.[16][17]
Table 3: Application Rates for Fosamine Ammonium
| Application Site | Target Vegetation | Application Rate | Reference(s) |
| Highway Rights-of-Way | Brush and small trees | 128 - 256 oz/acre (up to 8 lbs a.i./acre) | [16] |
| Non-cropland areas | Woody species | 1.5 - 3 gallons/acre (6 - 12 lbs a.i./acre) | [18] |
a.i./acre: active ingredient per acre
Ethephon
Ethephon is a plant growth regulator that releases ethylene upon metabolism by the plant, influencing various growth processes.[7][19] It is widely used to promote fruit ripening, boll opening in cotton, and to prevent lodging in cereals.[20][21][22]
Table 4: Application Rates and Efficacy of Ethephon in Cotton
| Desired Effect | Application Rate (product/acre) | Efficacy | Reference(s) |
| Boll Opening | 1.33 - 2.33 pints | Accelerates opening of mature bolls | [20] |
| Pre-harvest Ripening | 100 - 150 g (40% a.i.) per mu | Increases seed cotton and lint yield by ~9-10% | [23] |
| Defoliation (tank mix) | 32 oz/A (with other harvest aids) | >78% defoliation at 7 DAT | [15] |
DAT: Days After Treatment
Modes of Action and Signaling Pathways
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[4][24] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[3][4] By blocking this pathway, glyphosate prevents the production of proteins essential for plant growth, ultimately leading to plant death.[3]
Glufosinate: Inhibition of Glutamine Synthetase
Glufosinate acts by inhibiting glutamine synthetase, a key enzyme in nitrogen assimilation.[6][8] This inhibition leads to a rapid accumulation of toxic ammonia and a depletion of glutamine, which disrupts photosynthesis and causes cell death.[6][25]
Ethephon: Release of Ethylene
Ethephon is absorbed by the plant and metabolized to release ethylene, a natural plant hormone.[7][21] Ethylene then initiates a cascade of physiological responses, including fruit ripening, senescence, and abscission.[20][21]
Toxicological Profiles
A summary of the toxicological data for the discussed phosphonates is presented below. It is crucial to consult the safety data sheet (SDS) for specific formulations and to follow all recommended safety precautions during handling and application.
Table 5: Comparative Toxicological Data for Key Phosphonate Agrochemicals
| Compound | Acute Oral LD₅₀ (rat) | Acute Dermal LD₅₀ (rabbit) | 96-hr LC₅₀ (Rainbow Trout) | Reference(s) |
| Glyphosate | >5,000 mg/kg | >5,000 mg/kg | >1,000 mg/L | [26] |
| Glufosinate-Ammonium | 1,620 - 2,000 mg/kg | >2,000 mg/kg | 710 mg/L | [11] |
| Fosamine Ammonium | 24,400 mg/kg | >1,683 mg/kg | >1,000 mg/L | [8] |
| Ethephon | 1,600 mg/kg | 1,150 mg/kg | 170 mg/L | [21][27] |
Experimental Protocols
Protocol for Laboratory Synthesis of Glyphosate (Glycine Pathway)
This protocol outlines a laboratory-scale synthesis of glyphosate from glycine, paraformaldehyde, and dimethyl phosphite.
Workflow: Glyphosate Synthesis
Materials:
-
Glycine
-
Paraformaldehyde
-
Dimethyl phosphite
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, combine glycine (0.1 mol), paraformaldehyde (0.1 mol), and dimethyl phosphite (0.1 mol).[2][28]
-
Heat the mixture with stirring to approximately 50°C until a clear solution is formed.[2]
-
Carefully add concentrated hydrochloric acid (0.35 mol) to the reaction mixture.[2]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 90 minutes.[2]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Adjust the pH of the solution to approximately 1.0-1.5 with a suitable base if necessary to maximize precipitation.[2]
-
Collect the precipitated glyphosate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water and dry under vacuum to obtain the final product.
-
The product structure can be confirmed by FTIR and ¹H NMR spectroscopy.[28]
Protocol for Greenhouse Herbicide Efficacy Bioassay
This protocol describes a whole-plant bioassay to determine the efficacy of a phosphonate herbicide in a greenhouse setting.
Workflow: Herbicide Efficacy Bioassay
Materials:
-
Target weed seeds
-
Pots and appropriate soil mix
-
Greenhouse with controlled environment (temperature, light, humidity)
-
Phosphonate herbicide to be tested
-
Deionized water and appropriate adjuvants (if required)
-
Calibrated sprayer
-
Balance for weighing plant biomass
-
Data recording sheets
Procedure:
-
Fill pots with a uniform soil mixture and sow seeds of the target weed species.
-
Grow the plants in the greenhouse under optimal conditions until they reach the desired growth stage (e.g., 4-6 true leaves).
-
Prepare a series of herbicide dilutions to cover a range of application rates, including the recommended field rate, and fractions and multiples thereof. Also prepare a control solution with no herbicide.
-
Randomly assign treatments to the pots, ensuring a sufficient number of replicates for each treatment and the control.
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
Return the treated plants to the greenhouse and maintain them under the same conditions as before treatment.
-
At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At the final assessment, harvest the above-ground biomass of each plant, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
Calculate the percent weed control based on visual ratings and the percent biomass reduction relative to the untreated control.
Protocol for Analysis of Glyphosate and AMPA in Water by LC-MS/MS
This protocol outlines a method for the determination of glyphosate and its major metabolite, aminomethylphosphonic acid (AMPA), in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pre-column derivatization.
Workflow: Glyphosate and AMPA Residue Analysis
Materials:
-
Water sample
-
Glyphosate, AMPA, and their isotopically labeled internal standards
-
9-fluorenylmethylchloroformate (FMOC-Cl)
-
Borate buffer
-
Ethylenediaminetetraacetic acid (EDTA) solution
-
Acetonitrile
-
LC-MS/MS system with a suitable reversed-phase column
-
Vortex mixer and centrifuge
-
Autosampler vials
Procedure:
-
Filter the water sample through a 0.22 µm filter to remove particulate matter.[29]
-
To a known volume of the filtered sample, add the isotopically labeled internal standards for glyphosate and AMPA.[1]
-
Add borate buffer to adjust the pH to alkaline conditions, which is necessary for the derivatization reaction.[9]
-
Add a solution of FMOC-Cl in acetonitrile to the sample. The FMOC-Cl reacts with the amine groups of glyphosate and AMPA.[9][29]
-
Vortex the mixture and incubate at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 2 hours) to ensure complete derivatization.[29]
-
After incubation, the sample may be further processed (e.g., extraction with an organic solvent) if necessary to remove excess derivatizing agent or matrix interferences.[29]
-
Transfer an aliquot of the final solution to an autosampler vial for analysis.
-
Inject the sample into the LC-MS/MS system. Separation is achieved on a reversed-phase column, and detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantify the concentrations of glyphosate and AMPA in the sample by comparing the peak areas of the analytes to their corresponding internal standards and using a calibration curve prepared with known standards.[1]
References
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Fosamine ammonium | C3H11N2O4P | CID 33256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Survey on boll maturity: Will ethephon open it? | UT Crops News [news.utcrops.com]
- 6. extension.psu.edu [extension.psu.edu]
- 7. Glufosinate Efficacy on Annual Weeds Is Influenced by Rate and Growth Stage | Weed Technology | Cambridge Core [cambridge.org]
- 8. invasive.org [invasive.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Toxicological Effects of Glufosinate-Ammonium-Containing Commercial Formulations on Biomphalaria glabrata in Aquatic Environments: A Multidimensional Study from Embryotoxicity to Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 13. benchchem.com [benchchem.com]
- 14. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control | Duenk | Journal of Agricultural Science | CCSE [ccsenet.org]
- 15. cotton.org [cotton.org]
- 16. benchchem.com [benchchem.com]
- 17. pomais.com [pomais.com]
- 18. seralini.fr [seralini.fr]
- 19. beyondpesticides.org [beyondpesticides.org]
- 20. mass.gov [mass.gov]
- 21. Ethephon [sitem.herts.ac.uk]
- 22. Glyphosate - Wikipedia [en.wikipedia.org]
- 23. en.ayquanfeng.com [en.ayquanfeng.com]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 26. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 27. EXTOXNET PIP - ETHEPHON [extoxnet.orst.edu]
- 28. Study on a new synthesis approach of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. lcms.cz [lcms.cz]
Application Notes and Protocols for Horner-Wadsworth-Emmons Macrocyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds from stabilized phosphonate carbanions and aldehydes or ketones. A particularly powerful application of this reaction is in the intramolecular cyclization of linear precursors to form macrocycles, a structural motif prevalent in many biologically active natural products and pharmaceuticals. HWE macrocyclization offers several advantages, including the use of readily available phosphonate reagents, mild reaction conditions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification. This application note provides a detailed step-by-step guide to performing both E- and Z-selective Horner-Wadsworth-Emmons macrocyclizations, complete with experimental protocols, data tables for easy comparison of reaction conditions, and workflow diagrams.
General Principles and Reaction Mechanism
The intramolecular HWE reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a base to generate a nucleophilic phosphonate carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the aldehyde or ketone at the other end of the linear precursor. This addition forms a cyclic oxaphosphetane intermediate, which subsequently collapses to yield the desired macrocyclic alkene and a dialkyl phosphate salt.
The stereochemical outcome of the HWE macrocyclization is a critical consideration. The classical HWE reaction typically yields the thermodynamically more stable (E)-alkene. However, modifications to the phosphonate reagent and reaction conditions can provide high selectivity for the (Z)-alkene.
Visualizing the HWE Macrocyclization Mechanism
The following diagram illustrates the general mechanism of an intramolecular Horner-Wadsworth-Emmons reaction to form a macrocyclic lactone.
Application Notes and Protocols: Synthesis of α,β-Unsaturated Esters using Tetramethyl Methylenediphosphonate
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the stereoselective formation of alkenes.[1][2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone, typically yielding the thermodynamically more stable (E)-alkene with high selectivity.[1][3] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler workup procedure due to the water-soluble nature of the phosphate byproduct.[3] Tetramethyl methylenediphosphonate is a commercially available reagent that can be employed in the HWE reaction for the synthesis of α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules.[4]
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:
-
Deprotonation: A base is used to deprotonate the phosphonate at the carbon alpha to the phosphoryl group, forming a nucleophilic phosphonate carbanion (enolate).[1][2]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[1][5] This addition is the rate-limiting step of the reaction.[1]
-
Oxaphosphetane Formation: The resulting intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[2]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble phosphate byproduct.[1][2] The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Data
The following table summarizes the quantitative data for the synthesis of an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction using this compound.[4]
| Aldehyde Reactant | Phosphonate Reagent | Product | Yield (%) | E/Z Ratio | Reference |
| Oxyrane containing aldehyde | This compound | α,β-Unsaturated Ester | High | High E-selectivity | [4] |
Experimental Protocol
This protocol provides a general procedure for the synthesis of an α,β-unsaturated ester from an aldehyde using this compound.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the base (e.g., 1.1 equivalents of NaH) in the anhydrous solvent.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the suspension via a syringe or dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH).
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ester.
-
Caption: General experimental workflow for the HWE reaction.
Applications in Research and Development
The synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction using this compound is a valuable transformation in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The high (E)-selectivity and operational simplicity of this reaction make it a reliable method for the construction of carbon-carbon double bonds. The resulting α,β-unsaturated esters can be further elaborated through a variety of chemical transformations, making them key building blocks in multistep syntheses.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care in a fume hood and under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Tetramethyl Methylenediphosphonate in the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyl methylenediphosphonate (TMMDP) and its derivatives represent a versatile class of organophosphorus compounds that have garnered significant attention in the field of medicinal chemistry. Their structural resemblance to pyrophosphate and the tetrahedral transition states of various enzymatic reactions makes them ideal scaffolds for the design of potent and selective enzyme inhibitors. The stable phosphorus-carbon bond in these compounds, in contrast to the labile phosphoanhydride bond in natural substrates, imparts resistance to hydrolysis, enhancing their potential as therapeutic agents.
These application notes provide a comprehensive overview of the use of TMMDP in developing novel enzyme inhibitors, focusing on key enzyme targets, synthetic strategies, and detailed experimental protocols. The information presented is intended to guide researchers in the design, synthesis, and evaluation of TMMDP-based inhibitors for various therapeutic applications.
Key Enzyme Targets and Mechanisms of Inhibition
The methylenediphosphonate scaffold can be functionalized to target a diverse range of enzymes, primarily by acting as a stable mimic of the enzyme's natural substrate or transition state. Two prominent classes of enzymes that are effectively targeted by TMMDP-derived inhibitors are Farnesyl Diphosphate Synthase (FPPS) and Protein Tyrosine Phosphatases (PTPs).
Farnesyl Diphosphate Synthase (FPPS)
FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP), a precursor for cholesterol, steroid hormones, and prenylated proteins.[1] Inhibition of FPPS disrupts these essential biosynthetic pathways, making it an attractive target for therapies against bone resorption diseases (e.g., osteoporosis) and cancer.[2] Nitrogen-containing bisphosphonates, which are structurally related to TMMDP derivatives, are well-known inhibitors of FPPS.[3] They bind to the active site, chelating magnesium ions and mimicking the natural substrate, geranyl pyrophosphate (GPP), thereby preventing the condensation reaction with isopentenyl pyrophosphate (IPP).[4]
Protein Tyrosine Phosphatases (PTPs)
PTPs are a large family of signaling enzymes that play a crucial role in regulating cellular processes by dephosphorylating tyrosine residues on proteins.[5] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[6] Phosphonate-containing molecules can act as effective PTP inhibitors by mimicking the phosphotyrosine substrate. The phosphonate group is resistant to enzymatic hydrolysis, leading to competitive inhibition of the phosphatase activity.[7]
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various phosphonate and bisphosphonate compounds against their respective enzyme targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.
Table 1: Inhibition of Farnesyl Diphosphate Synthase (FPPS) by Bisphosphonate Analogs
| Compound | R-Group | Target Organism | IC50 (µM) | Reference |
| Zoledronate | Imidazole-containing alkyl chain | Human | 0.2 | [4] |
| Risedronate | Pyridinyl-containing alkyl chain | Human | ~0.5 | [8] |
| Alendronate | Aminoalkyl chain | Human | ~1.0 | [8] |
| Ibandronate | N-methylpentylamino chain | Human | ~2.0 | [8] |
| Diamidine Inhibitor 7 | Diamidine-containing structure | Human | 1.8 | [4] |
Table 2: Inhibition of Protein Tyrosine Phosphatases (PTPs) by Phosphonate-Based Inhibitors
| Compound | Inhibitor Class | Target PTP | Ki (µM) | IC50 (µM) | Reference |
| Phosphomolybdate (PM) | Keggin compound | PTP-1B | 0.06 - 1.2 | - | [7] |
| Phosphotungstate (PT) | Keggin compound | SHP-1 | 0.06 - 1.2 | - | [7] |
| Molybdenum Oxides (MoO3, MoO2, MoO2Cl2) | Metal Oxides | PTP-1B | - | 5 - 15 | [7] |
| Benzopentathiepin TC-2153 Analog 22 | Cyclic Polysulfide | STEP | - | 0.010 ± 0.001 | [8] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of TMMDP-based enzyme inhibitors. The following sections provide step-by-step protocols for key synthetic reactions and enzyme inhibition assays.
Synthesis of Vinyl Phosphonates via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high stereoselectivity and is particularly useful for creating vinyl phosphonate derivatives from TMMDP.[9][10]
Objective: To synthesize a vinyl phosphonate by reacting an aldehyde with a carbanion generated from this compound.
Materials:
-
This compound (TMMDP)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Aldehyde or ketone
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Protocol:
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve TMMDP in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of a strong base (e.g., NaH).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until the evolution of hydrogen gas ceases (if using NaH). This generates the phosphonate carbanion.
-
-
Reaction with the Carbonyl Compound:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of the desired aldehyde or ketone in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl phosphonate.
-
Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to measure the inhibition of FPPS.[11]
Objective: To determine the IC50 value of a TMMDP-derived inhibitor against human FPPS.
Materials:
-
Purified human FPPS
-
Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100
-
Phosphate-releasing enzyme assay components (e.g., purine nucleoside phosphorylase, MESG)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of GPP, IPP, and the test inhibitor.
-
Prepare a working solution of FPPS in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the components for the phosphate detection system, and the desired concentrations of the test inhibitor.
-
Add the FPPS enzyme solution to each well and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of GPP and IPP to each well.
-
Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the phosphate detection system (e.g., 360 nm for the MESG-based assay) in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol outlines a general method for measuring the inhibition of a PTP using a chromogenic substrate.
Objective: To determine the IC50 or Ki value of a TMMDP-derived inhibitor against a specific PTP.
Materials:
-
Purified PTP (e.g., PTP1B, SHP-1)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer appropriate for the specific PTP (e.g., containing a reducing agent like DTT)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer and various concentrations of the test inhibitor.
-
Add the PTP enzyme solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the optimal temperature for a fixed period.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
-
Measurement and Analysis:
-
Measure the absorbance of the product, p-nitrophenolate, at 405 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the FPPS assay. For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by TMMDP-derived inhibitors.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of TMMDP-based enzyme inhibitors.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 11. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the HWE reaction in a question-and-answer format.
Question: Why is my HWE reaction yield low or non-existent?
Answer:
Low or no yield in an HWE reaction can stem from several factors, from incomplete deprotonation of the phosphonate to substrate decomposition. Consider the following potential causes and solutions:
-
Ineffective Deprotonation: The base may not be strong enough to deprotonate the phosphonate. The acidity of the α-proton on the phosphonate is crucial and depends on the electron-withdrawing group attached.
-
Solution: Switch to a stronger base. Common strong bases include Sodium Hydride (NaH), n-Butyllithium (n-BuLi), or Lithium Hexamethyldisilazide (LiHMDS).[1]
-
-
Reaction Temperature: The reaction rate might be too slow at the temperature used.
-
Solution: Gradually increase the reaction temperature. While many HWE reactions are run at low temperatures (-78 °C or 0 °C) to control selectivity, some require room temperature or gentle heating to proceed at a reasonable rate.[1]
-
-
Steric Hindrance: Bulky groups on either the phosphonate reagent or the carbonyl substrate can significantly slow down the reaction.[1]
-
Solution: Increase the reaction time or concentration of the reactants. In severe cases, redesigning the synthesis to use less hindered coupling partners may be necessary.
-
-
Decomposition of Reactants: Base-sensitive functional groups on the aldehyde, ketone, or phosphonate can lead to side reactions.
-
Solution 1: For base-sensitive substrates, employ milder conditions. The Masamune-Roush conditions, which use lithium chloride (LiCl) with a weaker amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine, are an excellent alternative.[1][2][3]
-
Solution 2: Protect sensitive functional groups on your substrates before the reaction and deprotect them afterward.[1]
-
-
Stalled Intermediate: The reaction may be stalling at the β-hydroxy phosphonate intermediate without eliminating to form the alkene.[4] This is more common when the phosphonate lacks a strong electron-withdrawing group.
-
Solution: Drive the elimination by increasing the reaction time or temperature.
-
Question: How can I improve the (E)-stereoselectivity of my reaction?
Answer:
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2] If you are observing poor (E)-selectivity, the following parameters can be adjusted:
-
Choice of Cation: The counterion of the base plays a significant role.
-
Reaction Temperature: Higher temperatures allow the reaction intermediates to equilibrate, favoring the formation of the more stable (E)-product.[2]
-
Solution: Increase the reaction temperature. Running the reaction at room temperature or higher often improves (E)-selectivity.[5]
-
-
Steric Bulk: Increasing the steric bulk of the phosphonate or the aldehyde can enhance (E)-selectivity.[2]
-
Solvent: The choice of solvent can influence the reaction intermediates.
-
Solution: Aprotic polar solvents like Tetrahydrofuran (THF) are standard and generally provide good (E)-selectivity.[1]
-
Question: My goal is the (Z)-alkene, but the reaction is giving the (E)-isomer. How can I reverse the selectivity?
Answer:
Achieving high (Z)-selectivity requires specific modifications to the standard HWE protocol that kinetically favor the formation of the (Z)-isomer.
-
Still-Gennari Modification: This is the most common and reliable method for obtaining (Z)-alkenes. It involves two key changes.
-
Phosphonate Reagent: Use phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates.[6][7] These groups are thought to accelerate the elimination step, preventing equilibration to the (E)-intermediate.[8]
-
Reaction Conditions: Employ strong, non-coordinating bases like Potassium Hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[9][10] The potassium cation, complexed by the crown ether, promotes the formation of the kinetic (Z)-product.[8]
-
Data Presentation
Table 1: Effect of Reaction Conditions on HWE Stereoselectivity
| Parameter | Condition | Typical Outcome | Rationale |
| Base Cation | Li⁺ (e.g., n-BuLi, LiHMDS) | High (E)-selectivity[2] | Promotes thermodynamic control. |
| Na⁺ (e.g., NaH) | Good (E)-selectivity[4] | Promotes thermodynamic control. | |
| K⁺ (e.g., KHMDS, t-BuOK) | Lower (E)-selectivity, can favor (Z)[2][11] | Favors kinetic control, especially with crown ethers. | |
| Temperature | Low (-78 °C) | Can favor kinetic (Z)-product[5] | Intermediate equilibration is slow. |
| High (0 °C to reflux) | High (E)-selectivity[2] | Allows equilibration to the thermodynamic product. | |
| Phosphonate | Standard (e.g., diethyl) | (E)-selective[12] | Standard thermodynamic pathway. |
| Modification | Still-Gennari Reagent | High (Z)-selectivity[6] | Electron-withdrawing groups accelerate kinetic elimination. |
| Additives | LiCl (Masamune-Roush) | High (E)-selectivity[1][3] | Used with weaker bases for sensitive substrates. |
| 18-Crown-6 (with K⁺ base) | High (Z)-selectivity[9] | Sequesters K⁺ ion, enhancing kinetic control. |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction
-
Preparation: Add the phosphonate ester (1.1 eq.) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) portion-wise. Stir the mixture for 30-60 minutes at 0 °C to room temperature, allowing for the complete formation of the phosphonate carbanion (ylide).[1][13]
-
Carbonyl Addition: Cool the ylide solution back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to 0 °C and carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).[13] Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The water-soluble phosphate byproduct is largely removed during the aqueous work-up.[6] Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction
-
Preparation: Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq.) and 18-crown-6 (1.5 eq.) to a flame-dried flask under an inert atmosphere. Add anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of KHMDS (1.0 M in THF, 1.2 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C.[10]
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir at -78 °C for 2-4 hours, monitoring progress by TLC.
-
Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and proceed with the extraction and purification as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the HWE reaction.
Caption: Troubleshooting flowchart for common HWE reaction issues.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the Horner-Wadsworth-Emmons reaction and the Wittig reaction?
A1: Both are olefination reactions that convert aldehydes or ketones to alkenes. The key differences are:
-
Reagent: The HWE reaction uses a phosphonate-stabilized carbanion, whereas the Wittig reaction uses a phosphonium ylide.[2]
-
Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than phosphonium ylides, allowing them to react with a wider range of carbonyls, including hindered ketones.[14]
-
Byproduct: The HWE reaction produces a water-soluble dialkylphosphate salt, which is easily removed by aqueous extraction.[6] The Wittig reaction produces triphenylphosphine oxide, which often requires chromatography for removal.
-
Stereoselectivity: The standard HWE reaction strongly favors (E)-alkenes, while the stereochemical outcome of the Wittig reaction depends heavily on the stability of the ylide and the reaction conditions.
Q2: How are the phosphonate ester reagents prepared?
A2: The most common method for preparing phosphonate esters is the Michaelis-Arbuzov reaction.[6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For example, reacting triethyl phosphite with diethyl bromomethylphosphonate would yield the corresponding phosphonate ester.
Q3: Can ketones be used as substrates in the HWE reaction?
A3: Yes, one of the advantages of the HWE reaction is that the phosphonate carbanions are reactive enough to undergo olefination with ketones, which are often poor substrates in the Wittig reaction.[12][14] However, reactions with ketones, especially hindered ones, may require stronger bases or longer reaction times.
Q4: What are some common solvents for the HWE reaction?
A4: Anhydrous aprotic polar solvents are typically used. Tetrahydrofuran (THF) is the most common choice.[1][12] Other solvents like 1,2-dimethoxyethane (DME) can also be used. Protic solvents are generally avoided as they can quench the carbanion.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Methods for improving the yield of Tetramethyl methylenediphosphonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tetramethyl Methylenediphosphonate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a common issue. The following table outlines potential causes and their corresponding solutions.
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Dihalomethane | The reactivity of the dihalomethane is crucial. Dibromomethane is generally more reactive than dichloromethane. While diiodomethane is the most reactive, it can lead to a higher proportion of the mono-substituted product.[1] Consider using dibromomethane for a balance of reactivity and selectivity. |
| Suboptimal Reaction Temperature | The Michaelis-Arbuzov reaction typically requires elevated temperatures, often in the range of 130-200°C, to proceed efficiently.[1] For methods involving the use of a strong base and dichloromethane, lower temperatures of 25-60°C may be sufficient.[2][3] Ensure the reaction temperature is appropriate for the chosen synthetic route and is maintained consistently. |
| Inappropriate Solvent | For syntheses involving the reaction of a dialkyl phosphite with a base and dichloromethane, the use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) can significantly increase the reaction rate and product yield.[2][3] |
| Insufficient Reaction Time | Some variations of the synthesis can be slow, with reaction times extending from several hours to overnight or even longer.[2][3] Monitor the reaction progress using techniques like ³¹P NMR or TLC to ensure it has reached completion. |
| Incorrect Stoichiometry | The molar ratio of reactants can greatly influence the yield. In the Michaelis-Arbuzov reaction between a trialkyl phosphite and dibromomethane, using a molar excess of the trialkyl phosphite (e.g., a 3:1 ratio of triisopropyl phosphite to dibromomethane) has been shown to improve yields of the corresponding tetra-alkyl ester.[1] |
Issue 2: Formation of Significant Side Products
The formation of impurities and side products can complicate purification and reduce the overall yield.
| Possible Cause | Troubleshooting Step |
| Formation of Monophosphonate | A common side product is the monophosphonate resulting from the reaction of only one molecule of the phosphite with the dihalomethane. Using an excess of the phosphite reagent can help to drive the reaction towards the desired diphosphonate.[1] |
| Reaction with Alkyl Halide Byproduct | In the Michaelis-Arbuzov reaction, an alkyl halide is generated as a byproduct (e.g., methyl bromide when using trimethyl phosphite). This byproduct can then react with the starting phosphite, leading to undesired phosphonates. Using a phosphite that generates a low-boiling alkyl halide allows for its removal by distillation during the reaction.[4] |
| Steric Hindrance | Sterically hindered reagents can slow down the desired reaction, potentially allowing side reactions to become more prominent. Using less bulky reagents, such as trimethyl phosphite, can be advantageous.[4][5] |
Issue 3: Difficulty in Product Purification
Isolating pure this compound from the crude reaction mixture can be challenging.
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | Unreacted trialkyl phosphite or dihalomethane can contaminate the final product. Purification by vacuum distillation is typically required to separate the higher-boiling product from more volatile starting materials.[1][3] |
| Co-eluting Impurities during Chromatography | If column chromatography is used for purification, some impurities may have similar retention factors to the product. It is important to optimize the solvent system, potentially using a gradient elution, to achieve better separation. |
| Thermal Decomposition during Distillation | Prolonged heating at high temperatures during distillation can lead to decomposition of the product. It is recommended to use a high-vacuum system to lower the boiling point of the product and minimize thermal stress. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The two main synthetic routes are:
-
The Michaelis-Arbuzov Reaction: This involves the reaction of a dihalomethane (typically dibromomethane) with an excess of trimethyl phosphite. The reaction is usually heated to drive it to completion.[1][4][6]
-
Reaction of Dimethyl Phosphite with a Base and Dichloromethane: In this method, dimethyl phosphite is deprotonated with a strong base (like sodium hydride) to form the corresponding anion. This anion then acts as a nucleophile, reacting with dichloromethane. The use of a polar aprotic solvent like DMF is often employed to improve the reaction rate and yield.[2][3]
Q2: How can I improve the yield of the Michaelis-Arbuzov synthesis of this compound?
Several factors can be optimized to improve the yield:
-
Reactant Ratio: Use a significant molar excess of trimethyl phosphite relative to the dihalomethane.[1]
-
Choice of Halide: Use dibromomethane instead of dichloromethane for better reactivity.[1]
-
Temperature Control: Maintain a consistent and sufficiently high temperature (typically 130-200°C) to ensure the reaction goes to completion.[1]
-
Removal of Byproducts: If possible, set up the reaction to allow for the removal of the methyl halide byproduct as it is formed.[4]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
³¹P NMR spectroscopy is a highly effective technique for monitoring the reaction, as the phosphorus chemical shifts of the starting phosphite, any intermediates, and the final phosphonate product are distinct. Thin-layer chromatography (TLC) can also be used to track the consumption of the starting materials.[5]
Q4: What are the typical purification methods for this compound?
The most common method for purifying this compound is vacuum distillation. This allows for the separation of the product from lower-boiling starting materials and solvents, as well as any non-volatile residues.[1][3] For smaller scales or to achieve very high purity, flash column chromatography on silica gel may be employed.[7]
Data Presentation
Table 1: Effect of Solvent on the Yield of Tetraethyl Methylenebisphosphonate
Note: This data is for the tetraethyl analog but illustrates the significant impact of solvent choice, a principle that applies to the tetramethyl synthesis.
| Solvent | Reaction Time | Yield | Reference |
| Dichloromethane (as solvent and reagent) | ~2 weeks | 51% | [2][3] |
| N,N-Dimethylformamide (DMF) with Dichloromethane | Overnight | ~90% | [2][3] |
Table 2: Influence of Reactants and Conditions on Yields of Methylenebisphosphonates
| Phosphite | Dihalomethane | Conditions | Product | Yield | Reference |
| Triethyl phosphite | Methylene iodide | Heating, then reduced pressure distillation | Tetraethyl Methylenebisphosphonate | 18% | [3] |
| Triisopropyl phosphite | Dibromomethane | Heating (130-200°C), excess phosphite | Tetraisopropyl Methylenediphosphonate | >80% | [1] |
Experimental Protocols
Protocol 1: Michaelis-Arbuzov Synthesis of Tetraisopropyl Methylenediphosphonate
Note: This protocol for the tetraisopropyl analog can be adapted for the synthesis of this compound by substituting triisopropyl phosphite with trimethyl phosphite and adjusting the reaction temperature and purification conditions accordingly.
Materials:
-
Triisopropyl phosphite
-
Dibromomethane
Procedure:
-
Combine triisopropyl phosphite (3 moles) and dibromomethane (1 mole) in a three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.[1]
-
Heat the reaction mixture to a temperature between 130°C and 200°C. The reaction progress can be monitored by observing the distillation of the isopropyl bromide byproduct.[1]
-
Maintain the reaction at the elevated temperature until the reaction is complete.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triisopropyl phosphite under reduced pressure.
-
Purify the resulting tetraisopropyl methylenediphosphonate by vacuum distillation.[1]
Protocol 2: Synthesis of Tetraethyl Methylenebisphosphonate using a Polar Aprotic Solvent
Note: This protocol for the tetraethyl analog can be adapted for the synthesis of this compound by substituting diethyl phosphite with dimethyl phosphite.
Materials:
-
Sodium hydride
-
Tetrahydrofuran (THF)
-
Diethyl phosphite
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
Procedure:
-
To a reaction flask under an inert atmosphere, add sodium hydride and THF.[3]
-
While stirring, slowly add diethyl phosphite, maintaining the temperature below 60°C.[3]
-
After the addition is complete, cool the reaction mixture to 25°C.
-
Sequentially add DMF and dichloromethane to the reaction mixture.[3]
-
Heat the mixture to approximately 45°C and stir overnight.[3]
-
Cool the reaction mixture and quench with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent to yield the crude product.[3]
-
Purify the tetraethyl methylenebisphosphonate by vacuum distillation.[3]
Visualizations
Caption: Workflow for the Michaelis-Arbuzov synthesis of this compound.
Caption: Logical relationships in troubleshooting low yield issues.
References
- 1. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 2. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 3. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Tetramethyl Methylenediphosphonate
Welcome to the technical support center for the purification of crude Tetramethyl methylenediphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the starting materials and side reactions during synthesis, which is often a Michaelis-Arbuzov type reaction. Potential impurities include:
-
Unreacted starting materials: Such as trimethyl phosphite and dichloromethane or other dihalomethanes.
-
Byproducts of the Michaelis-Arbuzov reaction: Including methyl chloride (if trimethyl phosphite and dichloromethane are used) and byproducts from side reactions.
-
Partially reacted intermediates: Such as compounds where only one phosphonate group has been installed.
-
Oxidation and hydrolysis products: Phosphonate esters can be susceptible to oxidation and hydrolysis, especially if exposed to air and moisture for prolonged periods.
Q2: Which purification technique is most suitable for crude this compound?
A2: The most effective and commonly used method for purifying crude this compound, which is a liquid at room temperature, is vacuum distillation . This technique separates compounds based on their boiling points at reduced pressure, which is ideal for high-boiling liquids that might decompose at atmospheric pressure. For initial purification and removal of water-soluble impurities, an extractive work-up is highly recommended prior to distillation.
Q3: My final product is a pale yellow liquid. Is this normal?
A3: Pure this compound is typically a colorless to pale yellow liquid.[1] A slight yellow tint may not necessarily indicate significant impurity, but a darker color could suggest the presence of decomposition products or other contaminants. Purity should be assessed using analytical techniques such as GC-MS or NMR.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a purification technique for solid compounds. Since this compound is a liquid at room temperature, standard recrystallization is not applicable.
Q5: How can I assess the purity of my purified this compound?
A5: The purity of your final product can be determined using several analytical methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify non-volatile impurities. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a formic acid buffer can be a good starting point for analysis.[2]
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is not distilling over at the expected temperature. | - Vacuum is not low enough.- Temperature is too low.- Presence of high-boiling impurities. | - Check the vacuum pump and all connections for leaks.- Gradually and carefully increase the heating bath temperature.- Consider a preliminary purification step like extractive work-up to remove non-volatile impurities. |
| Bumping or unstable boiling. | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a silicone oil bath for even heat distribution.- Add fresh boiling chips or use a magnetic stirrer. |
| Product decomposes during distillation. | - Temperature is too high.- Prolonged heating. | - Use a lower vacuum to decrease the boiling point.- Minimize the distillation time. |
| Distillate is cloudy. | - Presence of water. | - Ensure the crude product is thoroughly dried before distillation, for example, by using a drying agent like anhydrous magnesium sulfate after an extractive work-up. |
Extractive Work-up
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of an emulsion during extraction. | - Vigorous shaking.- High concentration of impurities acting as surfactants. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
| Poor separation of layers. | - Densities of the aqueous and organic layers are too similar. | - Add brine to the aqueous layer to increase its density.- Add more of the organic solvent. |
| Low recovery of the product in the organic layer. | - Product has some water solubility.- Insufficient number of extractions. | - Perform multiple extractions (at least 3) with the organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
Data Presentation
The following table summarizes typical physical properties and purification parameters for methylenediphosphonate esters. Note that the boiling point is for the tetramethyl derivative, while other data may be for analogues and should be used as a general guide.
| Parameter | Value | Reference |
| Boiling Point of this compound | 152-154 °C at 2.5 mmHg | [3] |
| Boiling Point of Tetraethyl methylenediphosphonate | 171-174 °C at 11 mmHg | [4] |
| Boiling Point of Tetraisopropyl methylenediphosphonate | 155 °C at 0.5 mmHg | [5] |
| Density of this compound | Not available | |
| Density of Tetraethyl methylenediphosphonate | 1.16 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) of this compound | 1.455 | [3] |
| Refractive Index (n20/D) of Tetraethyl methylenediphosphonate | 1.442 | [6] |
Experimental Protocols
Protocol 1: Extractive Work-up of Crude this compound
This protocol is designed to remove water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently mix the layers by inverting the funnel several times.
-
Allow the layers to separate. Drain the lower organic layer (dichloromethane) into a clean Erlenmeyer flask.
-
Add a fresh portion of dichloromethane to the aqueous layer in the separatory funnel, mix, and again drain the organic layer into the same Erlenmeyer flask. Repeat this extraction step one more time.
-
Wash the combined organic layers with an equal volume of brine to remove residual water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate for 15-20 minutes with occasional swirling.
-
Filter off the drying agent.
-
Remove the dichloromethane using a rotary evaporator to yield the crude, dried this compound.
Protocol 2: Vacuum Distillation of this compound
This protocol describes the final purification of this compound.
Materials:
-
Crude, dried this compound from Protocol 1
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the crude, dried this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., ~2.5 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask gently using a heating mantle or oil bath.
-
Monitor the temperature at the distillation head. Collect the fraction that distills over at the expected boiling point (152-154 °C at 2.5 mmHg).[3]
-
Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling impurities begin to distill.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
The collected fraction in the receiving flask is the purified this compound.
Mandatory Visualizations
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Separation of Tetraisopropyl methylenediphosphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. TETRAETHYL METHYLENEDIPHOSPHONATE CAS#: 1660-94-2 [m.chemicalbook.com]
- 5. Tetraisopropyl methylenediphosphonate | 1660-95-3 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
Identifying and minimizing byproducts in phosphonate synthesis
Welcome to the Technical Support Center for phosphonate synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable solutions to common challenges encountered during the synthesis of phosphonates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your reactions.
Troubleshooting Guides
This section provides detailed guidance on resolving specific issues you may encounter during common phosphonate synthesis reactions.
Michaelis-Arbuzov Reaction: Low Yield and Byproduct Formation
Issue: My Michaelis-Arbuzov reaction is resulting in a low yield of the desired phosphonate and/or formation of significant byproducts.
Possible Causes & Solutions:
-
Substrate Reactivity: The reactivity of the alkyl halide is a primary determinant of the reaction's success.[1]
-
Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters.[4] Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote side reactions.[1]
-
Side Reactions: A common side reaction involves the newly formed alkyl halide byproduct reacting with the starting phosphite, leading to a mixture of products.[4] With α-halo ketones, the Perkow reaction can be a significant competing side reaction, forming a vinyl phosphate instead of the desired β-keto phosphonate.[2]
-
Solution: To minimize the reaction with the alkyl halide byproduct, use a trialkyl phosphite that generates a low-boiling alkyl halide, which can be removed by distillation during the reaction.[4] To favor the Michaelis-Arbuzov product over the Perkow product when using α-halo ketones, using α-iodo ketones and maintaining a controlled temperature can be beneficial.[5]
-
-
Reagent Purity: Trialkyl phosphites are susceptible to oxidation and hydrolysis, which can impact the reaction outcome.
-
Solution: Use freshly distilled trialkyl phosphites to ensure high purity and reactivity.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Poor Stereoselectivity and Byproduct Formation
Issue: My Horner-Wadsworth-Emmons reaction is producing a poor E/Z ratio of the desired alkene or is generating unexpected byproducts.
Possible Causes & Solutions:
-
Base Selection: The choice of base is critical for the deprotonation of the phosphonate and significantly influences the stereochemical outcome.
-
Solution: For high (E)-selectivity, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred.[6] For reactions requiring milder conditions, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with LiCl, or even potassium carbonate (K₂CO₃), can be effective.[6] The Still-Gennari modification, using phosphonates with electron-withdrawing groups like trifluoroethyl esters and a strong base in the presence of a crown ether, can be employed to favor the (Z)-alkene.
-
-
Reaction Temperature: Temperature can affect the equilibration of intermediates, thereby influencing the E/Z ratio.
-
Solution: Generally, higher reaction temperatures (e.g., room temperature) favor the formation of the thermodynamically more stable (E)-alkene.[7] For (Z)-selective reactions, lower temperatures (e.g., -78 °C) are typically required.
-
-
Aldehyde/Ketone Structure: The steric bulk of the carbonyl compound can impact stereoselectivity.
-
Solution: Increasing the steric bulk of the aldehyde generally leads to greater (E)-stereoselectivity.[7]
-
-
Formation of β-hydroxyphosphonate: In the absence of an electron-withdrawing group on the phosphonate, the reaction may stall at the β-hydroxyphosphonate intermediate.[7]
-
Solution: If the β-hydroxyphosphonate is isolated, it can often be converted to the desired alkene by subsequent treatment with a dehydrating agent like diisopropylcarbodiimide.[7]
-
Pudovik Reaction: Byproduct Formation and Low Yield
Issue: My Pudovik reaction is yielding significant byproducts or failing to produce the desired α-hydroxyphosphonate or α-aminophosphonate.
Possible Causes & Solutions:
-
Phospha-Brook Rearrangement: A common side reaction is the base-catalyzed rearrangement of the initial α-hydroxyphosphonate adduct to a more stable phosphate ester.[8]
-
Solution: This rearrangement can be minimized by careful selection of the catalyst and reaction conditions. Using a Lewis acid catalyst like Cu(OTf)₂ can promote the desired Pudovik addition while minimizing the rearrangement.[9] Additionally, running the reaction at lower temperatures and minimizing the reaction time can help suppress this side reaction.[8]
-
-
Catalyst Inactivity: The base or Lewis acid catalyst may be deactivated due to moisture or improper storage.
-
Solution: Use a fresh, anhydrous catalyst. For base-catalyzed reactions, ensure the base is not hydrated.
-
-
Steric Hindrance: Bulky aldehydes, ketones, or imines can react slowly or not at all.[8]
-
Solution: For sterically hindered substrates, increasing the reaction temperature or using a less sterically demanding phosphite reagent may be necessary.[8]
-
-
Competitive Dimerization: Under certain conditions, the activated alkene (in the case of addition to C=C bonds) can undergo competitive dimerization.[10]
-
Solution: Using a phosphine catalyst like PBu₃ has been shown to afford the desired phosphonates in high yields with minimal side reactions involving competitive dimerization.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Michaelis-Arbuzov reaction and how can I identify them?
A1: The most common byproduct is formed from the reaction of the newly generated alkyl halide with the starting trialkyl phosphite.[4] Another significant byproduct, especially when using α-halo ketones, is the vinyl phosphate from the Perkow reaction.[2] Identification of these byproducts can be achieved using ³¹P NMR spectroscopy, where the desired phosphonate and the various byproducts will have distinct chemical shifts. Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify the different components of the reaction mixture.
Q2: How can I improve the (E)-selectivity of my Horner-Wadsworth-Emmons reaction?
A2: To favor the formation of the (E)-alkene, you can try the following:
-
Use a strong, non-coordinating base like NaH or LDA.
-
Increase the reaction temperature (e.g., from -78 °C to room temperature).[7]
-
Use a phosphonate with smaller ester groups (e.g., dimethyl vs. diethyl).
-
Employ a more sterically hindered aldehyde.[7]
-
The choice of cation can also have an effect, with Li⁺ > Na⁺ > K⁺ generally favoring (E)-selectivity.[7]
Q3: My Pudovik reaction with an aldehyde is giving me a phosphate ester instead of the expected α-hydroxyphosphonate. What is happening and how can I prevent it?
A3: You are likely observing the phospha-Brook rearrangement, where the initial α-hydroxyphosphonate adduct rearranges to a thermodynamically more stable phosphate ester.[8] This is often catalyzed by the base used in the reaction. To prevent this, you can:
-
Use a milder catalyst, such as a Lewis acid (e.g., Cu(OTf)₂), which can favor the Pudovik addition without promoting the rearrangement.[9]
-
Conduct the reaction at a lower temperature.[8]
-
Minimize the reaction time by monitoring its progress and working up the reaction as soon as the starting material is consumed.[8]
Q4: What is the best way to purify my phosphonate product and remove the byproducts?
A4: The purification method depends on the properties of your desired phosphonate and the byproducts.
-
Horner-Wadsworth-Emmons: The dialkylphosphate salt byproduct is typically water-soluble and can be easily removed by an aqueous extraction.[11]
-
Michaelis-Arbuzov: Purification is often achieved by vacuum distillation or column chromatography on silica gel.[2]
-
General: For polar, non-volatile phosphonates, column chromatography on silica gel is a common purification method. However, care must be taken as some phosphonates can be sensitive to silica. In such cases, using deactivated silica gel or a different stationary phase may be necessary.
Q5: What analytical techniques are best for monitoring the progress of my phosphonate synthesis and identifying byproducts?
A5: The most powerful technique for monitoring phosphonate synthesis is ³¹P NMR spectroscopy . It provides direct information about the phosphorus-containing species in the reaction mixture, allowing you to distinguish between the starting phosphite, the desired phosphonate product, and various phosphorus-containing byproducts based on their unique chemical shifts. Thin-Layer Chromatography (TLC) is a quick and simple method for monitoring the consumption of starting materials and the formation of products. For a more detailed analysis of the reaction mixture, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) (often after derivatization to increase volatility) are excellent techniques for separating and identifying all components, including non-phosphorus-containing byproducts.[12][13]
Data Presentation
Table 1: Effect of Catalyst on the Yield of Diethyl Benzylphosphonate in the Michaelis-Arbuzov Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 150-160 | 2-4 | ~70-80 |
| 2 | ZnBr₂ (20) | CH₂Cl₂ | Room Temp | 1 | ~90 |
| 3 | LaCl₃·7H₂O (10) | Neat | 100 | 2 | ~85 |
Data compiled from representative procedures.[4][14]
Table 2: Influence of Base and Temperature on the E/Z Selectivity of the Horner-Wadsworth-Emmons Reaction
| Entry | Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to RT | 78 | >95:5 |
| 2 | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Benzaldehyde | NaH | THF | -20 | 94 | 3:97 |
| 3 | Ethyl (diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | ~85 | 5:95 |
| 4 | Triethyl phosphonoacetate | Benzaldehyde | DBU/LiCl | THF | Room Temp | 77 | >99:1 |
| 5 | Triethyl phosphonoacetate | Benzaldehyde | K₂CO₃ | Neat | 80 | ~90 | >95:5 |
Data compiled from various sources.[6][15][16][17]
Experimental Protocols
Protocol 1: Quantitative ³¹P NMR Analysis of a Michaelis-Arbuzov Reaction Mixture
-
Sample Preparation:
-
Carefully withdraw a representative aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6 mL in an NMR tube.
-
Add a known amount of an internal standard that has a distinct ³¹P chemical shift and does not react with the components of the mixture (e.g., triphenyl phosphate).
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all phosphorus nuclei for accurate integration. A D1 of 5 times the longest T₁ is recommended. An initial survey with a shorter D1 can be used to identify all species, followed by a longer experiment for quantification.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting trialkyl phosphite, the desired phosphonate product, any phosphorus-containing byproducts, and the internal standard.
-
Calculate the relative molar amounts of each species based on their integration values.
-
Determine the reaction conversion and the yield of the desired product relative to the internal standard.
-
Protocol 2: HPLC-MS Analysis of a Horner-Wadsworth-Emmons Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched sample with the initial mobile phase solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (for polar analytes):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar phosphonates.[12]
-
Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically used.[12]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally effective for phosphonates.
-
Detection: Use selected ion monitoring (SIM) for known compounds or full scan mode to identify unknown byproducts.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, desired alkene product, and byproducts (e.g., β-hydroxyphosphonate) based on their retention times and mass-to-charge ratios.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Protocol 3: GC-MS Analysis of Phosphonate Byproducts (after Silylation)
-
Derivatization (Silylation):
-
Evaporate the solvent from a dried aliquot of the reaction mixture under a stream of nitrogen.
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue.[18]
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of polar functional groups.[19]
-
-
GC-MS Conditions:
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Full scan mode to identify unknown byproducts by their mass spectra.
-
-
Data Analysis:
-
Identify the derivatized products and byproducts by comparing their mass spectra to a library (e.g., NIST).
-
The retention times and fragmentation patterns will provide information about the identity and structure of the byproducts.
-
Visualizations
Caption: Troubleshooting logic for the Michaelis-Arbuzov reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction | MDPI [mdpi.com]
- 15. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. nbinno.com [nbinno.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Stereoselectivity in Olefination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
Section 1: Troubleshooting Poor Stereoselectivity in the Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis, but achieving high stereoselectivity can be challenging. The stereochemical outcome is primarily dictated by the nature of the phosphorus ylide.[1][2]
Frequently Asked Questions (FAQs) - Wittig Reaction
Q1: My Wittig reaction is producing a mixture of E and Z isomers. How can I improve the selectivity?
A1: The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide used.[1][2]
-
For Z-alkene synthesis: Use an unstabilized ylide (R group on the ylide is an alkyl or H). These reactions are typically under kinetic control and favor the formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene.[2][3] To further enhance Z-selectivity, use salt-free conditions and aprotic solvents.[4]
-
For E-alkene synthesis: Employ a stabilized ylide, where the R group is an electron-withdrawing group (e.g., ester, ketone).[2][5] These reactions are generally under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate, which leads to the E-alkene.[2]
Q2: I am using an unstabilized ylide but still getting a significant amount of the E-isomer. What could be the issue?
A2: Several factors can lead to reduced Z-selectivity with unstabilized ylides:
-
Presence of Lithium Salts: Lithium salts can catalyze the equilibration of the diastereomeric oxaphosphetane intermediates, leading to an increased proportion of the thermodynamically more stable E-alkene.[4][5] If you are using a lithium base (e.g., n-BuLi) to generate the ylide, consider using a sodium- or potassium-based base (e.g., NaH, KHMDS) to minimize lithium salt concentration.
-
Reaction Temperature: Higher reaction temperatures can promote the equilibration of intermediates, favoring the E-isomer. Running the reaction at lower temperatures can help to maintain kinetic control and improve Z-selectivity.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Protic solvents can stabilize the betaine-like transition state, potentially affecting the selectivity. Aprotic, non-polar solvents are generally preferred for Z-selective reactions with unstabilized ylides.
Q3: How can I obtain the E-alkene when using an unstabilized ylide?
A3: The Schlosser modification of the Wittig reaction is specifically designed to produce E-alkenes from unstabilized ylides.[6][7] This method involves the in-situ equilibration of the initially formed syn-betaine to the more stable anti-betaine at low temperatures using a strong base like phenyllithium, followed by protonation and elimination to yield the E-alkene.[7]
Data Presentation: Factors Influencing Wittig Stereoselectivity
| Ylide Type | R Group on Ylide | Typical Conditions | Predominant Isomer | Key Influencing Factors |
| Unstabilized | Alkyl, H | Salt-free, aprotic solvent, low temperature | Z-alkene | Kinetic control, avoidance of lithium salts.[2][3][4] |
| Stabilized | Ester, Ketone, CN | Protic or aprotic solvent | E-alkene | Thermodynamic control, stability of the ylide.[2][5] |
| Semi-stabilized | Aryl, Vinyl | Often poor selectivity | Mixture of E and Z | Small energy difference between transition states.[5] |
Experimental Protocols: Key Wittig Reaction Procedures
Standard Wittig Reaction for Z-Alkene Synthesis (Unstabilized Ylide):
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.0 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add a strong, non-lithium base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the ylide forms.
-
Reaction with Carbonyl: Cool the ylide solution to -78 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography to separate the alkene isomers and remove triphenylphosphine oxide.
Schlosser Modification for E-Alkene Synthesis (Unstabilized Ylide):
-
Ylide Generation and Initial Reaction: Follow steps 1 and 2 of the standard protocol for Z-alkene synthesis.
-
Betaine Equilibration: After stirring at -78 °C for 1 hour, add a second equivalent of a strong base, typically phenyllithium, at -78 °C. Allow the mixture to stir at this temperature for 30 minutes to facilitate the equilibration to the more stable threo-betaine.[6]
-
Protonation and Elimination: Add a proton source, such as tert-butanol, to the reaction mixture at -78 °C.
-
Warming and Work-up: Allow the reaction to warm to room temperature. Perform a standard aqueous work-up and purification as described above.
Visualization of the Wittig Reaction Mechanism
Caption: Wittig reaction pathways for Z- and E-alkene synthesis.
Section 2: Troubleshooting Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that typically provides excellent E-selectivity and offers the advantage of easy removal of the phosphate byproduct.[8]
Frequently Asked Questions (FAQs) - HWE Reaction
Q1: My HWE reaction is giving a poor E:Z ratio. How can I improve the E-selectivity?
A1: The HWE reaction generally favors the formation of the thermodynamically more stable E-alkene.[9] To enhance E-selectivity, consider the following factors:
-
Cation Choice: The choice of the counterion for the base is crucial. Lithium ions are known to promote higher E-selectivity compared to sodium or potassium ions.[9] If you are using NaH or KHMDS, the addition of a lithium salt like LiCl or LiBr can significantly improve the E:Z ratio.[10]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the E-isomer by allowing the intermediates to equilibrate to the more stable anti-conformation.[9][11]
-
Steric Hindrance: Increasing the steric bulk of the phosphonate ester group or the aldehyde can also lead to higher E-selectivity.[9]
-
Base and Solvent: Weak bases in combination with lithium salts (Masamune-Roush conditions) can be effective for E-selective HWE reactions, especially with base-sensitive substrates.[12][13]
Q2: I need to synthesize the Z-alkene using an HWE reaction. Is this possible?
A2: Yes, the Still-Gennari modification of the HWE reaction is designed for the synthesis of Z-alkenes.[9][14] This method employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with a strong, non-coordinating base system like KHMDS with 18-crown-6 in THF at low temperatures.[9][15] The electron-withdrawing groups accelerate the elimination from the kinetically favored syn-oxaphosphetane intermediate, leading to the Z-alkene.[14][15]
Data Presentation: Factors Influencing HWE Stereoselectivity
| Desired Isomer | Phosphonate Type | Key Reagents/Conditions | Typical Selectivity | Mechanistic Rationale |
| E-alkene | Standard (e.g., diethyl, dimethyl) | Li+ based base (e.g., n-BuLi) or NaH/KHMDS with LiCl/LiBr, higher temperatures.[9][10] | High E-selectivity | Thermodynamic control, equilibration to the more stable anti-intermediate.[8][9] |
| Z-alkene | Electron-withdrawing (e.g., bis(trifluoroethyl)) | KHMDS, 18-crown-6, THF, -78 °C (Still-Gennari conditions).[9][14][15] | High Z-selectivity | Kinetic control, rapid elimination from the syn-intermediate.[14][15] |
Experimental Protocols: Key HWE Reaction Procedures
Standard HWE Reaction for E-Alkene Synthesis:
-
Phosphonate Anion Formation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the phosphonate ester (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C. Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Carbonyl: Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise to the phosphonate anion solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[16] Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[16] Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[16] Concentrate under reduced pressure and purify the crude product by flash column chromatography.[16]
Still-Gennari Modification for Z-Alkene Synthesis:
-
Phosphonate Anion Formation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonate (1.1 eq.) and 18-crown-6 (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C. Add a solution of KHMDS (1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Carbonyl: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Visualization of the HWE Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HWE stereoselectivity.
References
- 1. quora.com [quora.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Effective Removal of Water-Soluble Phosphate Byproducts
For researchers, scientists, and drug development professionals, the efficient removal of water-soluble phosphate byproducts is a critical step in post-reaction workups to ensure the purity of the final product. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
FAQs & Troubleshooting Guides
This section addresses specific issues you might encounter during the removal of water-soluble phosphate byproducts.
Precipitation Methods
Question: My precipitation of phosphate byproducts is incomplete. What are the common causes and solutions?
Answer: Incomplete precipitation is a frequent issue. Here are several factors to consider and troubleshoot:
-
Incorrect pH: The pH of the solution is crucial for the effective precipitation of metal phosphates. For instance, aluminum phosphate precipitation is most efficient in a pH range of 5 to 7, while ferric phosphates precipitate best between pH 6.5 and 7.5.[1] For calcium phosphate precipitation, a more basic environment (pH 10-12) is often required.[2]
-
Solution: Carefully monitor and adjust the pH of your reaction mixture during the addition of the precipitating agent. Use a calibrated pH meter and slowly add an acid or base to bring the pH into the optimal range for the specific metal salt you are using.
-
-
Insufficient Precipitating Agent: Stoichiometry is key. An insufficient amount of the metal salt will lead to incomplete precipitation of the phosphate ions.
-
Solution: Calculate the molar equivalents of your phosphate byproduct and add a slight excess of the precipitating agent (e.g., 1.2 to 4.0 moles of aluminum or iron per mole of phosphorus for lower phosphate concentrations).[1]
-
-
Formation of Fine Particles: Some metal phosphate precipitates, like calcium phosphate, can form very fine particles that are difficult to filter.[2]
-
Solution: Try adding a coagulant or flocculant to aid in the agglomeration of the fine particles, making them easier to separate by filtration. Alternatively, allowing the precipitate to age in the solution may promote the formation of larger, more easily filterable crystals.[2]
-
-
Interfering Ions: The presence of other ions in the reaction mixture can sometimes interfere with the precipitation process.
-
Solution: If possible, perform a preliminary workup step, such as a water wash, to remove highly soluble ionic impurities before attempting precipitation.
-
Question: After adding a metal salt to precipitate my phosphate byproduct, the filtrate is still testing positive for phosphate. Why is this happening?
Answer: This can be due to several reasons:
-
High Sensitivity of Detection Method: Some phosphate detection methods are extremely sensitive and can detect even trace amounts of residual phosphate in the parts-per-million range.
-
Microscopic Particulates: Fine, microscopic particles of the metal phosphate precipitate may have passed through your filtration medium.
-
Solution: Try using a finer filter paper or a membrane filter. Allowing for a longer precipitation time before filtration can also help in the formation of larger particles that are more easily captured.
-
Liquid-Liquid Extraction
Question: I'm having trouble with emulsion formation during the liquid-liquid extraction of my phosphate byproducts. How can I resolve this?
Answer: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex reaction mixtures. Here are some strategies to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without creating a stable emulsion.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions. The increased ionic strength of the aqueous phase can force the separation of the two phases.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Filtration through Celite or Glass Wool: Passing the emulsified mixture through a plug of Celite or glass wool can sometimes help to break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Question: My phosphate byproduct is not efficiently extracting into the aqueous phase. What can I do?
Answer: The efficiency of a liquid-liquid extraction depends on the partitioning of the solute between the two immiscible phases. To improve the extraction of a water-soluble phosphate byproduct into the aqueous phase:
-
pH Adjustment: Many phosphate byproducts are acidic. By washing the organic layer with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide), you can deprotonate the phosphate species, making them more water-soluble and facilitating their transfer to the aqueous phase.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of the aqueous phase is more efficient than a single extraction with a large volume.
-
Solvent Choice: Ensure that the organic solvent you are using is sufficiently non-polar to minimize the solubility of the polar phosphate byproduct.
Scavenger Resins
Question: How do I choose the right scavenger resin for my phosphate byproduct?
Answer: The choice of scavenger resin depends on the nature of your phosphate byproduct and the reaction conditions.
-
Anion Exchange Resins: These are effective for removing anionic phosphate species. Strong anion exchange resins can be used to capture phosphate ions from an organic solution.
-
Metal-Chelating Resins: Resins functionalized with metal ions that have a high affinity for phosphates, such as lanthanum or iron, can be very effective.
-
Polymer-Supported Reagents: For specific byproducts like triphenylphosphine oxide (TPPO), scavenger resins like modified Merrifield resin can be used to covalently bind and remove the impurity.
Question: My scavenger resin is not effectively removing the phosphate byproduct. What could be the issue?
Answer: Several factors can affect the performance of a scavenger resin:
-
Insufficient Resin: Ensure you are using a sufficient excess of the scavenger resin to bind all of the phosphate byproduct.
-
Inadequate Mixing/Contact Time: The reaction mixture needs to be adequately mixed with the resin for a sufficient amount of time to allow for complete scavenging.
-
Incompatible Solvent: The solvent must be compatible with the resin and allow for the interaction between the resin and the byproduct.
-
Resin Deactivation: The resin may have been deactivated by other components in the reaction mixture.
Experimental Protocols
Protocol 1: Precipitation of Triphenylphosphine Oxide (TPPO) using Magnesium Chloride
This protocol is effective for removing TPPO, a common byproduct of Wittig and Mitsunobu reactions.
-
Reaction Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolution: Dissolve the crude residue in a minimal amount of a polar solvent like ethanol.
-
Precipitation: Add solid magnesium chloride (MgCl₂) to the solution. An insoluble solid complex of MgCl₂ and TPPO will form.
-
Wet Milling (Optional but Recommended for Scale-up): To increase the rate of complexation, especially on a larger scale, wet milling can be employed to grind the particles and expose more MgCl₂ surface area.
-
Filtration: Filter the mixture to remove the insoluble TPPO-MgCl₂ complex.
-
Purification: The filtrate, containing the desired product, can then be further purified by standard methods such as crystallization or chromatography.
Protocol 2: Liquid-Liquid Extraction of Acidic Phosphate Byproducts
This general protocol can be used to remove acidic phosphate byproducts, such as phosphoric acid or monoalkyl phosphates, from an organic reaction mixture.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic phosphate byproducts, making them soluble in the aqueous layer.
-
Phase Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash one or two more times to ensure complete removal of the phosphate byproducts.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Removal of Phosphate Byproducts using a Scavenger Resin
This protocol provides a general guideline for using a scavenger resin to remove phosphate byproducts.
-
Resin Selection: Choose an appropriate scavenger resin based on the nature of the phosphate byproduct (e.g., an anion exchange resin for anionic phosphates).
-
Reaction Completion: Once the reaction is complete, add the selected scavenger resin to the reaction mixture. A typical starting point is to use a 2-5 fold excess of the resin's theoretical capacity relative to the amount of the byproduct.
-
Stirring: Stir the mixture at room temperature for a period of 1 to 16 hours. The optimal time will depend on the specific resin and byproduct and may require some optimization.
-
Filtration: Filter the reaction mixture to remove the resin, which now has the phosphate byproduct bound to it.
-
Workup: The filtrate containing the purified product can then be concentrated and subjected to any further purification steps if necessary.
Data Presentation
The following tables summarize quantitative data for different phosphate removal methods.
Table 1: Comparison of Precipitation Methods for Phosphate Removal
| Precipitating Agent | Target Phosphate | Optimal pH | Typical Removal Efficiency (%) | Reference |
| Aluminum Salts (e.g., Alum) | Orthophosphate | 5.0 - 7.0 | >90 | [1] |
| Ferric Salts (e.g., FeCl₃) | Orthophosphate | 6.5 - 7.5 | >90 | [1] |
| Calcium Hydroxide (Lime) | Orthophosphate | 10.0 - 12.0 | >95 | [2] |
| Magnesium Chloride (MgCl₂) | Triphenylphosphine Oxide | N/A | High | [3] |
| Zinc Chloride (ZnCl₂) | Triphenylphosphine Oxide | N/A | >90 | [4] |
Table 2: Comparison of Adsorbent/Scavenger Resin Performance for Phosphate Removal
| Adsorbent/Resin | Target Phosphate | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | | Lanthanum-modified Bio-ceramisite | Phosphate | High | High |[5] | | Layered Zinc Hydroxide | Phosphate | High | High |[5] | | Anion Exchange Resin (Purolite A200E) | Phosphate | Varies with conditions | Up to 100 |[6] | | Calcined Eggshell | Phosphate | 0.0328 | 99.4 |[6] | | Graphene from Palm Fibers | Phosphate | 58.93 | 78.57 |[1] |
Mandatory Visualizations
Logical Workflow for Selecting a Phosphate Removal Method
Caption: Decision tree for selecting a suitable phosphate removal method.
Experimental Workflow for Precipitation-Based Removal
Caption: General workflow for phosphate byproduct removal via precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. US4500502A - Process for removing impurities from wet process of phosphoric acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Impact of different bases on the E/Z selectivity of olefination reactions
Welcome to the technical support center for olefination reactions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and control the E/Z selectivity of their olefination reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of base affect the E/Z selectivity of the Wittig reaction?
A1: The stereochemical outcome of the Wittig reaction is significantly influenced by the stability of the phosphonium ylide and the choice of base.
-
Unstabilized Ylides (R = alkyl, H): These ylides are highly reactive and typically lead to the kinetic product, favoring the formation of (Z)-alkenes.[1][2][3] To maximize (Z)-selectivity, it is crucial to use salt-free conditions and aprotic solvents. Sodium bases like sodium hydride (NaH) or sodium amide (NaNH₂) are preferred over lithium bases such as n-butyllithium (n-BuLi). Lithium salts can stabilize the betaine intermediate, leading to equilibration and a decrease in (Z)-selectivity.[3][4]
-
Stabilized Ylides (R = electron-withdrawing group, e.g., ester, ketone): These ylides are less reactive, and the initial steps of the reaction are often reversible. This allows for equilibration to the more thermodynamically stable intermediate, which ultimately leads to the formation of the (E)-alkene as the major product.[1][2]
Q2: My Horner-Wadsworth-Emmons (HWE) reaction is not yielding the expected (E)-alkene. How can I improve the (E)-selectivity?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is generally known for its high (E)-selectivity due to thermodynamic control.[5][6][7] If you are observing poor (E)-selectivity, consider the following factors:
-
Base and Counterion: The choice of base and its counterion is critical. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used bases that promote high (E)-selectivity.[3] Lithium salts can lead to decreased (E)-selectivity.[6]
-
Reaction Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can favor the formation of the more stable (E)-alkene by allowing the intermediates to equilibrate.[6]
-
Steric Hindrance: Increasing the steric bulk of the aldehyde can also enhance (E)-selectivity.[6]
Q3: How can I obtain the (Z)-alkene using a Horner-Wadsworth-Emmons (HWE) reaction?
A3: While the standard HWE reaction favors (E)-alkenes, several modifications have been developed to achieve high (Z)-selectivity. These methods often involve modifying the phosphonate reagent and using specific base and solvent systems.
-
Still-Gennari Modification: This widely used method employs bis(2,2,2-trifluoroethyl) phosphonates in the presence of a strong base system like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 in a solvent like THF, typically at low temperatures (-78 °C).[5]
-
Ando Modification: This approach utilizes phosphonates with aryl ester groups to favor the (Z)-isomer.[5]
-
Other Conditions: The use of NaH as a base in THF can also promote (Z)-selectivity in certain cases.[8]
Q4: What is the role of the base in determining the E/Z selectivity of the Julia-Kocienski olefination?
A4: The Julia-Kocienski olefination is a powerful method that typically provides excellent (E)-selectivity.[9][10] However, the choice of base, in combination with the solvent and additives, can be manipulated to achieve high (Z)-selectivity.
-
For (E)-selectivity: Strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are commonly used.
-
For (Z)-selectivity: The choice of base and its counterion, along with solvent polarity, plays a crucial role. For instance, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a polar solvent like DMF can lead to high (Z)-selectivity.[11] The use of LHMDS with MgBr₂ can also favor the (Z)-isomer.[12] In some systems, NaH in THF has been shown to give high (Z)-selectivity.[12] The counterions of the base can influence the reaction's stereochemical outcome.[11]
Troubleshooting Guides
Troubleshooting Poor (Z)-Selectivity in Wittig Reactions with Unstabilized Ylides
| Symptom | Possible Cause | Suggested Solution |
| Low (Z):(E) ratio | Presence of lithium salts promoting equilibration. | Switch from a lithium base (e.g., n-BuLi) to a sodium-based base like NaH or NaNH₂.[3][4] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature to favor the kinetically controlled product. | |
| Inappropriate solvent. | Use aprotic, non-polar solvents. |
Troubleshooting Poor (E)-Selectivity in Horner-Wadsworth-Emmons Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low (E):(Z) ratio | Use of a lithium-based base. | Employ sodium or potassium bases such as NaH or t-BuOK.[3][6] |
| Reaction temperature is too low. | Increase the reaction temperature to allow for thermodynamic equilibration.[6] | |
| Substrate is sensitive to strong bases. | Use milder conditions, such as LiCl and DBU.[6] |
Troubleshooting E/Z Selectivity in Julia-Kocienski Olefinations
| Symptom | Possible Cause | Suggested Solution |
| Low (E)-selectivity when (E)-isomer is desired | Suboptimal base or reaction conditions. | Use KHMDS in THF at low temperatures for improved (E)-selectivity.[12] |
| Low (Z)-selectivity when (Z)-isomer is desired | Incorrect base/solvent combination. | For high (Z)-selectivity, consider using DBU in a polar solvent like DMF.[11] Alternatively, LHMDS in the presence of MgBr₂ in THF can be effective.[12] |
Quantitative Data Summary
Table 1: Effect of Base on E/Z Selectivity in a Julia-Kocienski Olefination
Reaction of 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone with an N-sulfonylimine.[11]
| Entry | Base | Solvent | E:Z Ratio |
| 1 | LiHMDS | THF | 7:93 |
| 2 | NaHMDS | DMF | - |
| 3 | KHMDS | DMF | - |
| 4 | DBU | DMF | 3:97 |
Table 2: Influence of Base on Z-Selectivity in a Horner-Wadsworth-Emmons Reaction
Reaction of ethyl 2-(diphenylphosphono)propionate with benzaldehyde.[8]
| Entry | Base | Temperature (°C) | Z:E Ratio |
| 1 | Triton B | -78 | 91:9 |
| 2 | Triton B | -95 | 94:6 |
| 3 | t-BuOK | -78 | 95:5 |
| 4 | t-BuOK | -95 | 95:5 |
| 5 | NaH | - | 97:3 |
Experimental Protocols
Protocol 1: General Procedure for (Z)-Selective Wittig Reaction using an Unstabilized Ylide
-
Preparation of the Phosphonium Salt: A solution of triphenylphosphine in a suitable solvent (e.g., toluene) is treated with a primary alkyl halide. The resulting mixture is stirred at room temperature or heated to afford the phosphonium salt, which is then collected by filtration and dried.
-
Ylide Formation and Olefination: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to the desired temperature (e.g., 0 °C or -78 °C). A strong sodium-based base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is added portion-wise. The resulting ylide solution is stirred for a specified time. A solution of the aldehyde in the same solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired (Z)-alkene.
Protocol 2: General Procedure for (Z)-Selective Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification)
-
Phosphonate Deprotonation: To a solution of the bis(2,2,2-trifluoroethyl)phosphonate and 18-crown-6 in dry THF at -78 °C under an inert atmosphere, a solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Olefination: A solution of the aldehyde in dry THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the (Z)-alkene.[5]
Visualizations
Caption: Control of E/Z selectivity in the Wittig reaction.
Caption: Decision workflow for HWE reaction selectivity.
References
- 1. Solved The stereoselectivity of the Wittig reaction is due | Chegg.com [chegg.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Methylenediphosphonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of methylenediphosphonates.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of methylenediphosphonate synthesis, with a focus on practical solutions and preventative measures.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Q: We are observing a significant drop in yield for our methylenediphosphonate synthesis when moving from a laboratory scale (grams) to a pilot scale (kilograms). What are the likely causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. In larger reaction vessels, inefficient mixing and heat transfer can lead to localized "hot spots" or areas with poor reagent distribution, resulting in side reactions and reduced product formation. The rate of reagent addition, which is optimal at a small scale, may be too fast or too slow at a larger scale, leading to impurity formation or incomplete reactions.
Troubleshooting Steps:
-
Mixing and Heat Transfer:
-
Optimize the stirrer speed and impeller design for the larger reactor volume to ensure homogenous mixing.
-
Implement a more robust temperature control system, potentially with multiple heating/cooling jackets or internal cooling coils. For highly exothermic reactions, such as the Michaelis-Arbuzov reaction, careful control is crucial to prevent thermal runaway.[1]
-
Consider a continuous flow reactor system, which can offer better control over mixing and heat transfer, even at larger scales.
-
-
Reagent Addition:
-
Conduct a study to optimize the rate of reagent addition for the scaled-up process.
-
Utilize a syringe pump or a programmable logic controller (PLC) for precise and controlled addition of critical reagents.
-
-
Solvent Effects:
-
Re-evaluate the solvent system for the larger scale. A solvent that is effective for small-scale reactions might not be optimal for handling larger volumes and could affect reaction kinetics and solubility of intermediates.[2]
-
Table 1: Impact of Scale on Reaction Parameters and Potential Solutions
| Parameter | Challenge at Scale | Recommended Solution(s) |
| Mixing | Non-homogenous reaction mixture, localized overheating. | Optimize stirrer design and speed; consider multiple injection points for reagents. |
| Heat Transfer | Decreased surface-area-to-volume ratio leading to poor heat dissipation and potential for thermal runaway.[1] | Use of reactor jackets, internal cooling coils, or a continuous flow setup. |
| Reagent Addition | Rate of addition can significantly impact local concentrations and reaction profiles. | Controlled addition using pumps; perform a dose-response study at the pilot scale. |
| Reaction Time | Reactions that are quick at a small scale may require longer times for completion at a larger scale due to mixing and heat transfer limitations. | Monitor reaction progress closely using in-process controls (e.g., HPLC, NMR). |
Issue 2: Increased Impurity Profile and Purification Challenges
Q: Our scaled-up batches of methylenediphosphonates show a higher level of impurities, and our standard laboratory purification methods (e.g., column chromatography) are not feasible. What are our options?
A: Increased impurity levels at scale can be a result of the same factors affecting yield, such as poor temperature control and mixing. The choice of purification method at scale needs to be both effective and economically viable.
Troubleshooting and Alternative Purification Strategies:
-
Impurity Identification:
-
Characterize the major impurities to understand their formation pathway. This can provide insights into which reaction parameters need tighter control. Common by-products can arise from side reactions of the phosphorus reagents or decomposition of the product under harsh conditions.
-
-
Crystallization/Precipitation:
-
This is often the most cost-effective method for large-scale purification.
-
Systematically screen for suitable crystallization solvents and conditions (temperature, cooling rate, anti-solvent addition).
-
Seeding the crystallization can improve consistency and crystal size distribution.
-
-
Extraction:
-
Optimize liquid-liquid extraction protocols to remove impurities. Multiple extractions may be necessary to achieve the desired purity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
While expensive due to solvent consumption and column costs, modern prep-HPLC systems are capable of purifying kilogram quantities of material. This is often used for a final "polishing" step after initial purification by other methods.
-
Table 2: Comparison of Purification Methods at Different Scales
| Purification Method | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Key Considerations for Scale-Up |
| Column Chromatography | Widely used, effective for high purity. | Impractical due to large solvent volumes and time. | Not a scalable method for bulk production. |
| Crystallization | Feasible, good for initial purification. | Highly preferred, cost-effective. | Requires significant process development to control crystal form and purity. |
| Extraction | Simple and effective for removing certain impurities. | Scalable, but can be solvent-intensive. | Emulsion formation can be a challenge at larger scales. |
| Prep-HPLC | Used for high-purity small samples. | Expensive, but used for high-value products or final polishing. | High capital and operational costs. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for methylenediphosphonates and their associated scale-up challenges?
A1: The most common methods include the Michaelis-Arbuzov and Pudovik reactions. The "classical" synthesis often involves the reaction of a corresponding carboxylic acid with phosphorous acid and phosphorus trichloride.[3]
-
Michaelis-Arbuzov Reaction: This reaction between a trialkyl phosphite and an alkyl halide is often exothermic and requires careful temperature control, especially at a large scale, to prevent runaway reactions.[1] The reaction can also be slow, requiring prolonged heating, which can be energy-intensive at an industrial scale.[3]
-
Pudovik Reaction: This involves the addition of a dialkyl phosphite to an imine. While generally efficient, the reaction may require catalysts that can be difficult to remove at a large scale.
-
Classical Method (from Carboxylic Acid): A major challenge with this method is the slow reaction time, often requiring one or more days to complete, which is inefficient for large-scale manufacturing.[3] The reaction mixture can also be difficult to solubilize.[2]
Q2: How can we manage the exotherm of the Michaelis-Arbuzov reaction during a kilogram-scale synthesis?
A2: Managing the exotherm is critical for safety and product quality. Key strategies include:
-
Slow, controlled addition of the limiting reagent.
-
Efficient cooling of the reactor using a jacket and/or internal cooling coils.
-
Dilution with an appropriate solvent to increase the heat capacity of the reaction mixture.
-
Continuous monitoring of the internal reaction temperature and having a contingency plan (e.g., an emergency quenching agent) in case of a thermal runaway.[1]
Q3: Are there any "greener" or more sustainable approaches to scaling up methylenediphosphonate synthesis?
A3: Yes, developing more sustainable processes is a key area of research. Some approaches include:
-
Solvent Selection: Using greener solvents with lower environmental impact and easier recycling. Some syntheses have been explored using sulfolane, which is considered a safer alternative to other solvents.[2]
-
Catalysis: Employing highly efficient and recyclable catalysts to reduce waste.
-
Continuous Flow Chemistry: This approach can lead to better reaction control, higher yields, and reduced waste generation compared to batch processing.
-
Microwave-Assisted Synthesis (MWAS): While primarily used at the lab scale, research is ongoing to scale up microwave-assisted processes, which can significantly reduce reaction times and energy consumption.[2]
Q4: What are the key analytical techniques for monitoring reaction progress and ensuring product quality during scale-up?
A4: Robust in-process controls are essential for a successful scale-up. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): For monitoring the consumption of starting materials and the formation of the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ³¹P NMR): Invaluable for identifying and quantifying phosphorus-containing compounds.
-
Mass Spectrometry (MS): For confirming the identity of the product and by-products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used as an in-line process analytical technology (PAT) tool to monitor reaction kinetics in real-time.
Experimental Protocols & Visualizations
General Protocol for the Synthesis of a Tetraalkyl Methylenediphosphonate via the Michaelis-Arbuzov Reaction (Lab Scale with Scale-Up Considerations)
This protocol is a general guideline and requires optimization for specific substrates and scales.
Materials:
-
Trialkyl phosphite
-
Dihalomethane (e.g., dibromomethane or diiodomethane)
-
Inert solvent (optional, but recommended for scale-up)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Reactor Setup: A multi-necked, jacketed reactor equipped with a mechanical stirrer, condenser, thermocouple, and an addition funnel is assembled. The system is flushed with an inert gas.
-
Initial Charge: The trialkyl phosphite is charged to the reactor. If a solvent is used, it is added at this stage.
-
Cooling: The reaction mixture is cooled to the desired starting temperature (e.g., 0-10 °C) using the reactor's cooling jacket.
-
Controlled Addition: The dihalomethane is added dropwise from the addition funnel over a period of several hours. The addition rate should be carefully controlled to maintain the internal temperature within a narrow range.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots and analyzing them by ³¹P NMR or HPLC.
-
Work-up: Once the reaction is complete, the excess dihalomethane and solvent (if used) are removed by distillation. The crude product is then purified.
Scale-Up Considerations:
-
Heat Management: The exothermic nature of the reaction requires a robust cooling system. At a larger scale, the addition rate will be dictated by the ability of the system to remove heat.
-
Mixing: Efficient stirring is crucial to prevent localized high concentrations of the dihalomethane.
-
Off-gassing: The reaction may produce gaseous by-products. The reactor should be equipped with a proper venting system.
Caption: A generalized workflow for the synthesis of tetraalkyl methylenediphosphonates.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in scaled-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details [mdpi.com]
- 3. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
Preventing reagent degradation during phosphonate synthesis and workup
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to reagent degradation during phosphonate synthesis and workup.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
Question: My phosphonylation reaction (e.g., Michaelis-Arbuzov) is incomplete or has a low yield. What are the possible causes related to reagent degradation?
Answer: An incomplete reaction or low yield in phosphonate synthesis can often be attributed to the degradation of starting materials or intermediates. Here are some common causes and troubleshooting steps:
-
Moisture Contamination: Phosphite reagents are susceptible to hydrolysis. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents to prevent the consumption of your starting materials by water.[1]
-
Side Reactions with Byproducts: In the Michaelis-Arbuzov reaction, the alkyl halide byproduct formed can react with the starting trialkyl phosphite, leading to a mixture of products and reducing the yield of the desired phosphonate.[1] To mitigate this, consider using a trialkyl phosphite that generates a low-boiling point byproduct (e.g., methyl or ethyl halide), which can be removed during the reaction.[1]
-
Reagent Purity: The purity of your starting materials is crucial. Impurities in the alkyl halide or phosphite can lead to undesired side reactions. It is recommended to use freshly distilled or high-purity reagents.
-
Reaction Conditions: For challenging substrates, such as secondary and tertiary alkyl halides in a traditional Arbuzov reaction, consider alternative methods like a photoredox-catalyzed radical reaction which can proceed at room temperature with good functional group tolerance.[1]
Troubleshooting Workflow for Incomplete Phosphonylation
Caption: Troubleshooting workflow for incomplete phosphonylation reactions.
Question: I am observing significant hydrolysis of my phosphonate ester product during workup. How can I prevent this?
Answer: Phosphonate esters are prone to hydrolysis under both acidic and basic conditions, which can significantly reduce your isolated yield.[1][2] Careful control of the workup conditions is essential to prevent unwanted hydrolysis.
-
Maintain Neutral pH: Avoid using strong acids or bases during the workup if the phosphonate ester is your final product.[1] Harsh acidic or basic conditions are often employed for the intentional hydrolysis of phosphonate esters to their corresponding phosphonic acids.[1]
-
Use Anhydrous Conditions: Ensure that all solvents and reagents used during the workup are dry, as water is a key component for hydrolysis.[1]
-
Temperature Control: Perform extractions and washes at lower temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.
-
Alternative Deprotection Strategies: If you are synthesizing a phosphonic acid, consider using milder dealkylation methods that are less prone to causing unwanted side reactions on your molecule. The McKenna reaction, which uses bromotrimethylsilane (BTMS), is a popular mild method for deprotecting dialkyl phosphonate esters.[3][4]
Mechanism of Phosphonate Ester Hydrolysis
Caption: Simplified mechanism of acid- and base-catalyzed phosphonate ester hydrolysis.
Question: My purification of the final phosphonate compound is challenging, and I'm experiencing significant product loss. What are some effective purification strategies?
Answer: The purification of phosphonic acids and their esters can be difficult due to their polarity and tendency to be sticky, non-crystalline compounds.[5] Here are some strategies to improve your purification process:
-
Purify the Precursor: It is often easier to purify the phosphonate ester precursor before the final deprotection step to the phosphonic acid.[5] Dialkyl phosphonates can typically be purified by silica gel chromatography.[5]
-
Chromatography: For phosphonate esters, standard silica gel chromatography is often effective.[1] For the more polar phosphonic acids, highly polar eluents may be required for silica gel chromatography, or alternatively, reverse-phase HPLC can be used.[5]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. For phosphonic acids that are difficult to crystallize, forming a salt with an amine (e.g., dicyclohexylamine) or a base (e.g., sodium hydroxide) can facilitate crystallization.[1]
-
Lyophilization: For highly water-soluble phosphonic acids that are difficult to isolate from aqueous solutions, lyophilization (freeze-drying) can be a useful technique to remove water and obtain the product as a solid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents in phosphonate synthesis that are prone to degradation?
A1: Several reagents used in phosphonate synthesis are sensitive to degradation:
-
Trialkyl Phosphites (P(OR)₃): These are susceptible to oxidation and hydrolysis. They should be stored under an inert atmosphere and handled using anhydrous techniques.
-
Phosphorus Trichloride (PCl₃): This reagent is highly reactive with water and should be handled with extreme care in a fume hood using anhydrous techniques.
-
Bromotrimethylsilane (BTMS): Used in the McKenna reaction, BTMS is water-sensitive. Contamination with water can lead to the formation of HBr, which can cause side reactions.[6] It is best to use freshly opened or distilled BTMS stored under an inert atmosphere.[6]
Q2: How can I properly store my phosphonating agents to prevent degradation?
A2: Proper storage is critical for maintaining the integrity of your phosphonating agents:
-
Inert Atmosphere: Store air and moisture-sensitive reagents like trialkyl phosphites and BTMS under an inert atmosphere (e.g., nitrogen or argon).
-
Refrigeration: Many phosphonating agents are best stored at low temperatures to minimize decomposition. Always check the manufacturer's recommendations for storage conditions.
-
Anhydrous Conditions: Ensure that storage containers are dry and tightly sealed to prevent the ingress of moisture.
Q3: What are the key differences in stability between phosphonate esters and phosphonic acids?
A3: Phosphonate esters and phosphonic acids exhibit different stability profiles:
-
Phosphonate Esters: These are generally stable under neutral conditions but are susceptible to hydrolysis under both acidic and basic conditions.[2]
-
Phosphonic Acids: The P-C bond in phosphonic acids is highly stable and resistant to chemical hydrolysis and thermal degradation.[7] However, their high polarity can make them challenging to handle and purify.
Data Presentation
Table 1: Comparison of Common Phosphonate Deprotection Methods
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis | Concentrated HCl or HBr | Reflux | Inexpensive and widely applicable.[6][8] | Harsh conditions may not be suitable for sensitive substrates.[6] |
| McKenna Reaction | Bromotrimethylsilane (BTMS), followed by alcoholysis | Mild, often room temperature | Mild conditions, suitable for a wide range of functional groups. | BTMS is moisture-sensitive; potential for side reactions.[3][4] |
| Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Room temperature, atmospheric or elevated pressure | Very mild, neutral conditions. | Not suitable for molecules with other reducible functional groups; catalyst can be poisoned.[6] |
Experimental Protocols
Protocol 1: General Workup Procedure for a Phosphonate Ester Synthesis
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC, LC-MS, or NMR), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for an acidic reaction).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine. Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Washing: Drain the organic layer and wash it sequentially with a mild aqueous solution to remove any remaining impurities. This may include:
-
Saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Brine to reduce the solubility of the organic product in the aqueous layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude phosphonate ester.
-
Purification: Purify the crude product by silica gel column chromatography or crystallization as needed.
Logical Relationship for Selecting a Workup Strategy
Caption: Decision tree for selecting an appropriate workup strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The McKenna reaction – avoiding side reactions in phosphonate deprotection [ouci.dntb.gov.ua]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
Validation & Comparative
Interpreting the ³¹P NMR Spectrum of Tetramethyl Methylenediphosphonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ³¹P Nuclear Magnetic Resonance (NMR) spectrum of Tetramethyl methylenediphosphonate, a key building block in the synthesis of various organophosphorus compounds, provides valuable information for its structural confirmation and purity assessment. This guide offers a detailed interpretation of its ³¹P NMR spectrum, comparing it with related phosphonate esters and providing the necessary experimental context for accurate analysis.
Understanding the ³¹P NMR Spectrum of this compound
The structure of this compound features two chemically equivalent phosphorus atoms bridged by a methylene group. This symmetry is the primary determinant of the appearance of its proton-decoupled ³¹P NMR spectrum.
Expected Spectral Features:
-
Chemical Shift (δ): The phosphorus atoms in this compound are expected to resonate in the typical region for phosphonate esters. While the exact chemical shift can vary slightly depending on the solvent and concentration, it is generally observed in the downfield region of the spectrum relative to the standard reference, 85% phosphoric acid.
-
Multiplicity: In a standard proton-decoupled ³¹P NMR spectrum, the two equivalent phosphorus atoms in this compound give rise to a singlet . This is because the coupling between two chemically and magnetically equivalent nuclei (²JP,P) is not observed in the spectrum.
-
Proton-Coupled Spectrum: In a proton-coupled ³¹P NMR spectrum, the signal would be further split by the two protons of the central methylene group, resulting in a triplet due to ²JP,H coupling.
Comparative Data for Phosphonate Esters
To aid in the interpretation of the ³¹P NMR spectrum, the following table summarizes the chemical shifts of this compound and a closely related analog, Tetraethyl methylenediphosphonate.
| Compound | Structure | ³¹P Chemical Shift (δ, ppm) | Multiplicity (¹H Decoupled) |
| This compound | CH₂(P(O)(OCH₃)₂)₂ | ~ 20 - 25 | Singlet |
| Tetraethyl methylenediphosphonate | CH₂(P(O)(OCH₂CH₃)₂)₂ | ~ 18 - 22 | Singlet |
Note: Chemical shifts are approximate and can be influenced by experimental conditions.
Experimental Protocol for ³¹P NMR Spectroscopy
Accurate and reproducible ³¹P NMR data acquisition requires a standardized experimental protocol.
Instrumentation:
-
A high-resolution NMR spectrometer operating at a suitable frequency for ³¹P nucleus (e.g., 162 MHz on a 400 MHz instrument).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphonate sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Reference: 85% H₃PO₄ as an external or internal standard (δ = 0 ppm).
-
Spectral Width: A sweep width sufficient to cover the expected chemical shift range of phosphonates (e.g., -10 to 50 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 5-10 seconds to ensure full relaxation of the phosphorus nuclei.
-
Number of Scans: 16 to 128 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: A constant temperature, typically 298 K (25 °C), should be maintained.
Logical Relationship in Spectral Interpretation
The interpretation of the ³¹P NMR spectrum of this compound follows a logical progression from its molecular structure to the observed spectral features.
Caption: Logical workflow for predicting the ³¹P NMR multiplicity.
Signaling Pathway of NMR Experiment
The process of obtaining and interpreting the ³¹P NMR spectrum can be visualized as a signaling pathway, from sample preparation to final data analysis.
Caption: Workflow for ³¹P NMR analysis.
Spectroscopic Analysis of Bis(dimethoxyphosphoryl)methane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of bis(dimethoxyphosphoryl)methane, a key organophosphorus compound. Due to the limited availability of published experimental spectra for bis(dimethoxyphosphoryl)methane, this guide presents a comprehensive analysis of a closely related and well-characterized alternative, tetraethyl methylenediphosphonate. The experimental data for the comparator is used to provide a robust theoretical framework for the expected spectroscopic characteristics of bis(dimethoxyphosphoryl)methane.
This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, providing them with the necessary spectroscopic benchmarks for the identification and characterization of this class of compounds.
Comparison of Spectroscopic Data
The following tables summarize the experimental spectroscopic data for tetraethyl methylenediphosphonate and the predicted data for bis(dimethoxyphosphoryl)methane.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Bis(dimethoxyphosphoryl)methane (Predicted) | ~3.8 | Doublet of Triplets | ³J(P,H) ≈ 11 Hz, ⁴J(H,H) ≈ 1 Hz | O-CH₃ |
| ~2.5 | Triplet | ²J(P,H) ≈ 22 Hz | P-CH₂-P | |
| Tetraethyl methylenediphosphonate | 4.21 - 4.11 | Multiplet | - | O-CH₂-CH₃ |
| 2.45 | Triplet | ²J(P,H) = 22.5 Hz | P-CH₂-P | |
| 1.34 | Triplet | ³J(H,H) = 7.1 Hz | O-CH₂-CH₃ |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Bis(dimethoxyphosphoryl)methane (Predicted) | ~53 | Triplet | ²J(P,C) ≈ 6 Hz | O-CH₃ |
| ~25 | Triplet | ¹J(P,C) ≈ 135 Hz | P-CH₂-P | |
| Tetraethyl methylenediphosphonate [1] | 62.5 | Doublet | ²J(P,C) = 6.5 Hz | O-CH₂-CH₃ |
| 26.1 | Triplet | ¹J(P,C) = 136.2 Hz | P-CH₂-P | |
| 16.3 | Doublet | ³J(P,C) = 6.0 Hz | O-CH₂-CH₃ |
Table 3: ³¹P NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity |
| Bis(dimethoxyphosphoryl)methane (Predicted) | ~20-25 | Singlet |
| Tetraethyl methylenediphosphonate [1] | 19.8 | Singlet |
Table 4: IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Bis(dimethoxyphosphoryl)methane (Predicted) | ~2950 | C-H stretch (methoxy) |
| ~2850 | C-H stretch (methylene) | |
| ~1250 | P=O stretch | |
| ~1030 | P-O-C stretch | |
| Tetraethyl methylenediphosphonate [1] | 2984, 2935, 2909 | C-H stretch |
| 1254 | P=O stretch | |
| 1026 | P-O-C stretch |
Table 5: Mass Spectrometry Data
| Compound | m/z | Assignment |
| Bis(dimethoxyphosphoryl)methane (Predicted) | 232 | [M]⁺ |
| 201 | [M - OCH₃]⁺ | |
| 125 | [P(O)(OCH₃)₂]⁺ | |
| Tetraethyl methylenediphosphonate [1] | 288 | [M]⁺ |
| 260 | [M - C₂H₄]⁺ | |
| 233 | [M - C₂H₅O]⁺ | |
| 181 | [M - P(O)(OC₂H₅)₂]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, 85% phosphoric acid is commonly used as an external standard.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization technique for these types of compounds.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of bis(dimethoxyphosphoryl)methane.
Caption: Workflow of Spectroscopic Analysis.
References
A Comparative Guide to Tetramethyl and Tetraethyl Methylenediphosphonate in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones. Central to this transformation are phosphonate reagents, with tetramethyl methylenediphosphonate and tetraethyl methylenediphosphonate being two common choices for the introduction of a vinylphosphonate moiety or for use in tandem olefination strategies. This guide provides an objective comparison of their performance in olefination reactions, supported by experimental data from the literature.
Performance Comparison
Generally, both reagents tend to favor the formation of the (E)-alkene, which is characteristic of the standard HWE reaction.[1][2] The slightly larger steric bulk of the ethyl groups in tetraethyl methylenediphosphonate might be expected to enhance (E)-selectivity in some cases, a principle that has been observed with other phosphonate esters where bulkier groups on the phosphorus atom led to higher stereoselectivity.[2]
The following table summarizes quantitative data extracted from various publications. It is important to note that these results were obtained under different reaction conditions and with different substrates, and therefore do not represent a direct comparative study.
| Reagent | Substrate | Base | Solvent | Yield (%) | E/Z Ratio | Citation |
| This compound | Aldehyde 14¹ | - | - | 94 | Exclusively E | [3] |
| Mannose-derived aldehyde | LiHMDS | - | 80 | 2.5:1 (β:α anomers) | [4] | |
| Tetraethyl Methylenediphosphonate | α,β-Unsaturated Aldehydes | K₂CO₃ | DMF | Good to Excellent | Predominantly E | [5][6] |
| Aromatic/Aliphatic Aldehydes | KOBuᵗ | Solvent-free | 13-99 | Exclusively E | [7] | |
| α-Amino aldehyde | NaH | THF | 60 (over 2 steps) | No Isomerization | [8] |
¹Structure of aldehyde 14 is detailed in the cited reference.
The data suggests that both reagents are effective in promoting olefination reactions, with a strong preference for the (E)-isomer. The yields are generally good to excellent, although they are, as expected, substrate and condition dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for olefination reactions using each phosphonate, based on procedures described in the literature.
Protocol 1: Olefination using this compound
This protocol is adapted from a procedure for the synthesis of a vinylphosphonate.[9]
-
Preparation of the Ylide: To a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.5 equivalents) at 0°C under a nitrogen atmosphere.
-
Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Olefination Reaction: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Olefination using Tetraethyl Methylenediphosphonate
This protocol is based on a method for the synthesis of 1,3-dienylphosphonates.[5][6]
-
Reaction Setup: In a round-bottom flask, combine the α,β-unsaturated aldehyde (1.0 equivalent), tetraethyl methylenediphosphonate (1.2 equivalents), and potassium carbonate (K₂CO₃, 3.0 equivalents) in dimethylformamide (DMF).
-
Reaction Conditions: Heat the heterogeneous mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and add water. Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Reaction Mechanism and Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The key steps are the deprotonation of the phosphonate to form a stabilized carbanion, nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone to form a betaine intermediate, and subsequent elimination of a phosphate byproduct to yield the alkene.
Caption: General workflow of the Horner-Wadsworth-Emmons olefination reaction.
Conclusion
Both tetramethyl and tetraethyl methylenediphosphonate are highly effective reagents for the synthesis of vinylphosphonates and related structures via the Horner-Wadsworth-Emmons reaction. The choice between the two may depend on factors such as commercial availability, cost, and subtle differences in reactivity and stereoselectivity for a specific substrate. The available data indicates a strong preference for the formation of (E)-alkenes with both reagents. For reactions requiring high (Z)-selectivity, modified HWE reagents, such as those with trifluoroethyl or aryl groups on the phosphonate, are generally preferred.[10] The provided protocols offer a starting point for the practical application of these reagents in a research and development setting.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AU2018203423A1 - Substituted nucleosides, nucleotides and analogs thereof - Google Patents [patents.google.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to Still-Gennari and Ando Z-Selective Olefination Protocols
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a critical aspect of molecular design. The geometric configuration of a carbon-carbon double bond can profoundly impact a molecule's biological activity and physicochemical properties. While the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, it typically favors the formation of the thermodynamically more stable E-alkene. To address the synthetic challenge of obtaining the sterically more demanding Z-alkene, several modifications of the HWE reaction have been developed. Among the most prominent are the Still-Gennari and Ando olefination protocols. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and a mechanistic overview to assist in the selection of the optimal synthetic strategy.
At a Glance: Key Differences
| Feature | Still-Gennari Olefination | Ando Olefination |
| Primary Product | Z-Alkenes | Z-Alkenes |
| Stereoselectivity Control | Kinetic | Kinetic |
| Phosphonate Reagent | Bis(2,2,2-trifluoroethyl)phosphonoacetates or similar electron-withdrawing fluoroalkyl groups.[1] | Diarylphosphonoacetates (e.g., diphenyl, bis(o-methylphenyl)). |
| Reaction Conditions | Strong, non-coordinating bases (e.g., KHMDS) with crown ethers at low temperatures (typically -78 °C).[1] | Can vary; may use bases like NaH, KHMDS, or even milder bases depending on the specific diarylphosphonate and substrate.[2] |
Performance Data: A Comparative Analysis
The choice between the Still-Gennari and Ando protocols often depends on the specific substrate and desired reaction conditions. The following tables summarize representative experimental data for the olefination of various aldehydes using both methods.
Olefination of Aromatic Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Yield (%) | Z:E Ratio | Reference |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 99 | >99:1 | [3] |
| Benzaldehyde | Ando | Methyl diphenylphosphonoacetate | NaH, THF, 0 °C to rt | 85 | 95:5 | |
| p-Tolualdehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 95 | >99:1 | |
| p-Nitrobenzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 98 | >99:1 | |
| p-Nitrobenzaldehyde | Ando | Ethyl bis(o-tolyl)phosphonoacetate | KHMDS, THF, -78 °C | 94 | 98:2 |
Olefination of Aliphatic Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Yield (%) | Z:E Ratio | Reference |
| Cyclohexanecarboxaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 92 | 95:5 | |
| Octanal | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | NaH, THF, -20 °C | 95 | 78:22 | |
| Heptanal | Ando | Ethyl diphenylphosphonoacetate | KHMDS, THF, -78 °C | 88 | 91:9 |
Olefination of α,β-Unsaturated Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Yield (%) | Z:E Ratio | Reference |
| Cinnamaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 85 | 91:9 | |
| Cinnamaldehyde | Ando | Ethyl bis(o-tolyl)phosphonoacetate | KHMDS, THF, -78 °C | 92 | 94:6 |
Mechanistic Rationale for Z-Selectivity
Both the Still-Gennari and Ando olefinations achieve Z-selectivity through kinetic control of the Horner-Wadsworth-Emmons reaction. The key is the use of phosphonate reagents bearing electron-withdrawing groups on the phosphorus-bound oxygen atoms (fluoroalkoxy in Still-Gennari, aryloxy in Ando). These electron-withdrawing groups increase the acidity of the phosphonate's α-proton and, more importantly, accelerate the elimination of the oxaphosphetane intermediate. This acceleration favors the kinetically controlled pathway, leading to the formation of the Z-alkene.
Caption: A simplified workflow comparing the key steps in the Still-Gennari and Ando Z-selective olefination protocols.
Experimental Protocols
Still-Gennari Olefination (Representative Protocol)
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the bis(2,2,2-trifluoroethyl) phosphonoacetate to the cooled solution.
-
Slowly add the KHMDS solution dropwise to the mixture. Stir for 30 minutes at -78 °C to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Z-alkene.
Ando Olefination (Representative Protocol)
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl (diphenylphosphono)acetate or another diarylphosphonate (1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol) or Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diarylphosphonate reagent and dissolve it in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C for NaH or -78 °C for KHMDS).
-
If using NaH, carefully add the sodium hydride portionwise to the solution. Stir the mixture for 30-60 minutes to allow for the formation of the phosphonate carbanion. If using KHMDS, add the solution dropwise and stir for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup as described in the Still-Gennari protocol (extraction, washing, and drying).
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both the Still-Gennari and Ando olefination protocols are highly effective and reliable methods for the synthesis of Z-alkenes, a crucial structural motif in many biologically active molecules. The Still-Gennari protocol, with its use of bis(trifluoroethyl)phosphonates and well-defined conditions, often provides excellent Z-selectivity. The Ando protocol offers a valuable alternative, utilizing diarylphosphonates which can also lead to high Z-selectivity, sometimes under different or milder reaction conditions. The choice between the two will often be guided by substrate compatibility, availability of reagents, and the specific reaction conditions required for a particular synthetic route. For drug development professionals and synthetic chemists, a thorough understanding of both methodologies is essential for the efficient and stereocontrolled construction of complex molecular architectures.
References
A Comparative Guide to E-Selective Olefination: Viable Alternatives to Tetramethyl Methylenediphosphonate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The E-alkene, in particular, is a common structural motif in pharmaceuticals and biologically active compounds. While Tetramethyl methylenediphosphonate (TMMDP) has been a reagent of choice, a range of powerful alternatives offer distinct advantages in terms of selectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the leading E-selective olefination methods, supported by experimental data and detailed protocols to inform your synthetic strategy.
This guide will delve into the performance of three primary alternatives for E-selective alkene synthesis:
-
The Horner-Wadsworth-Emmons (HWE) Reaction: A versatile and widely used method that generally favors the formation of E-alkenes. We will explore modifications, such as the Masamune-Roush and Paterson conditions, which enhance E-selectivity.
-
The Julia-Kocienski Olefination: Renowned for its excellent E-selectivity, this method offers a reliable route to trans-alkenes, particularly for complex substrates.
-
The Peterson Olefination: A unique method that allows for tunable stereoselectivity. The choice between acidic or basic workup conditions provides access to either E- or Z-alkenes from a common intermediate.
Comparative Performance Data
The following tables summarize the performance of these methods across various substrates, highlighting their E-selectivity and yields.
Horner-Wadsworth-Emmons (HWE) Reaction: E-Selectivity
The HWE reaction is a powerful tool for E-selective olefination, with the Masamune-Roush conditions being particularly effective for base-sensitive substrates.
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio | Yield (%) | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, LiCl | Acetonitrile | 25 | >95:5 | 85-95 | [1][2] |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | DBU, LiCl | Acetonitrile | 25 | >95:5 | 80-90 | [1][2] |
| Diisopropyl phosphonoacetate | Various | KHMDS | THF | -78 to 20 | High E-selectivity | ~95 | [3] |
Julia-Kocienski Olefination: E-Selectivity
The Julia-Kocienski olefination consistently delivers high E-selectivity across a broad range of aldehydes.
| Sulfone Reagent | Aldehyde | Base | Solvent | Temp. (°C) | E/Z Ratio | Yield (%) |
| 1-phenyl-1H-tetrazol-5-yl (PT) sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | -55 to RT | High E-selectivity | 71 |
| 1-phenyl-1H-tetrazol-5-yl (PT) sulfone | Benzaldehyde | NaHMDS | THF | -78 to RT | >98:2 | 85 |
| 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfone | Various | LHMDS | THF | -78 to RT | High E-selectivity | 70-90 |
Peterson Olefination: Tunable E/Z-Selectivity
The Peterson olefination offers the unique advantage of stereochemical control based on the workup conditions.
| α-Silyl Carbanion | Aldehyde | Workup Condition | E/Z Ratio | Yield (%) |
| (Trimethylsilyl)methyllithium | Benzaldehyde | Acidic (e.g., H₂SO₄) | Predominantly E | High |
| (Trimethylsilyl)methyllithium | Benzaldehyde | Basic (e.g., KH) | Predominantly Z | High |
| (Trimethylsilyl)methyllithium | Cyclohexanecarboxaldehyde | Acidic (e.g., H₂SO₄) | Predominantly E | High |
| (Trimethylsilyl)methyllithium | Cyclohexanecarboxaldehyde | Basic (e.g., KH) | Predominantly Z | High |
Reaction Mechanisms and Workflows
The stereochemical outcome of each reaction is governed by its distinct mechanism. The following diagrams illustrate the key transformations.
Horner-Wadsworth-Emmons (HWE) Reaction: E-Selective Pathway
The E-selectivity in the HWE reaction arises from the thermodynamic preference for the anti-oxaphosphetane intermediate, which subsequently undergoes syn-elimination to afford the trans-alkene.
References
A Comprehensive Comparison of Olefination Methodologies: The Horner-Wadsworth-Emmons Reaction in Focus
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and widely utilized tool for this transformation, offering distinct advantages over other olefination methods. This guide provides a detailed characterization of the products from the HWE reaction, an objective comparison with alternative methods supported by experimental data, and comprehensive experimental protocols.
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to generate an alkene.[1][2] A key feature of this reaction is its general preference for the formation of the thermodynamically more stable (E)-alkene.[1][2][3] The phosphonate carbanions employed in the HWE reaction are typically more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, allowing for reactions with a broader range of substrates, including sterically hindered ketones.[3][4] A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[3][4][5]
Comparative Performance Analysis
The choice of olefination method is critical in achieving the desired stereochemical outcome and yield. The following tables provide a summary of quantitative data comparing the Horner-Wadsworth-Emmons reaction with the Wittig reaction and the Julia-Kocienski olefination for various aldehyde substrates.
| Aldehyde | Reagent | Base/Conditions | Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | DME | 95 | >95:5 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane (Wittig) | - | CH2Cl2 | ~90 | 50:50 (unstabilized) |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | 85 | >95:5 |
| Cyclohexanecarboxaldehyde | 1-phenyl-1H-tetrazol-5-yl sulfone (Julia-Kocienski) | KHMDS | DME | 71 | >95:5 |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | 92 | >95:5 |
| 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride (Wittig) | NaOH | DMF | 73.5 | Z-selective |
Table 1: Comparison of Olefination Reactions with Various Aldehydes. This table highlights the generally high (E)-selectivity and yields of the HWE reaction compared to the Wittig and Julia-Kocienski olefinations.
For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl), is highly effective.[1][6]
| Aldehyde | Reagent | Base/Conditions | Solvent | Yield (%) | Z:E Ratio |
| Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | 94 | 97:3 |
| Octanal | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | 85 | 95:5 |
| Cinnamaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | 90 | 91:9 |
Table 2: Performance of the Still-Gennari Modification for (Z)-Alkene Synthesis. This table showcases the excellent (Z)-selectivity achieved with the Still-Gennari protocol across different aldehyde substrates.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in a research setting. The following are representative protocols for the Horner-Wadsworth-Emmons reaction and its key alternatives.
Horner-Wadsworth-Emmons Reaction (E-selective)
Materials:
-
Phosphonate ester (1.0 equiv)
-
Anhydrous solvent (e.g., THF, DME)
-
Base (e.g., NaH, 1.1 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Saturated aqueous NH4Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester in the anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Still-Gennari Modification (Z-selective)
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)
-
18-crown-6 (1.2 equiv)
-
Anhydrous THF
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF or toluene)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the cooled mixture and stir for 20 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise and stir for an additional 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Wittig Reaction (General Protocol)
Materials:
-
Phosphonium salt (1.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Strong base (e.g., n-BuLi, NaH, KHMDS) (1.0 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Quenching solution (e.g., water, saturated aq. NH4Cl)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add the strong base dropwise to form the ylide. The formation of a colored solution often indicates ylide generation.
-
Stir the mixture for 30-60 minutes.
-
Add the aldehyde or ketone solution dropwise at the same temperature.
-
Allow the reaction to proceed, monitoring by TLC. The reaction time and temperature will vary depending on the reactivity of the ylide and carbonyl compound.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Separate the organic layer, dry it, and remove the solvent.
-
Purify the product, often requiring chromatography to remove the triphenylphosphine oxide byproduct.
Julia-Kocienski Olefination
Materials:
-
Heteroaryl sulfone (e.g., PT-sulfone) (1.0 equiv)
-
Anhydrous solvent (e.g., DME, THF)
-
Strong base (e.g., KHMDS) (1.1 equiv)
-
Aldehyde or ketone (1.5 equiv)
-
Water
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Dissolve the heteroaryl sulfone in an anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to a low temperature (e.g., -55 °C).
-
Add the strong base dropwise and stir for about an hour.
-
Add the aldehyde or ketone dropwise.
-
Allow the reaction to stir at the low temperature for an hour and then warm to room temperature overnight.
-
Quench the reaction with water.
-
Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.[8]
Mechanistic Overview and Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl, and subsequent elimination to form the alkene.
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.
A generalized experimental workflow for comparing olefination reactions is crucial for selecting the optimal conditions for a specific synthetic target.
Caption: A comparative workflow of major olefination reactions.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and reliable method for the synthesis of alkenes, particularly (E)-isomers. Its operational simplicity, the ease of byproduct removal, and the ability to tune stereoselectivity through modifications like the Still-Gennari protocol make it an indispensable tool in organic synthesis. For researchers in drug development and other scientific fields, a thorough understanding of the HWE reaction and its comparison with other olefination methods is essential for the efficient and stereocontrolled construction of complex molecular architectures. Recent advancements, such as the development of new reagents and milder reaction conditions, continue to expand the scope and utility of this important transformation.[9]
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. delval.edu [delval.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. news-medical.net [news-medical.net]
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry fragmentation patterns of various organophosphorus (OP) compounds, including pesticides, nerve agents, and flame retardants. It aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering objective comparisons of analytical performance supported by experimental data. The guide delves into the nuances of different ionization techniques and provides detailed experimental protocols for key analytical methods.
General Workflow for Organophosphorus Compound Analysis by Mass Spectrometry
The analysis of organophosphorus compounds by mass spectrometry typically follows a standardized workflow, from sample preparation to data interpretation. This process is crucial for achieving accurate and reproducible results.
Caption: General workflow for the analysis of organophosphorus compounds.
Common Fragmentation Pathways of Organophosphorus Compounds
The fragmentation of organophosphorus compounds in a mass spectrometer is highly dependent on their structure and the ionization technique employed. However, some general fragmentation pathways are commonly observed.
Caption: Common fragmentation pathways for organophosphorus compounds.
Comparison of Ionization Techniques: EI vs. ESI
The choice of ionization technique significantly influences the fragmentation pattern of organophosphorus compounds. Electron Ionization (EI) is a "hard" ionization technique that typically produces extensive fragmentation, providing detailed structural information. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that usually results in less fragmentation and a more prominent protonated molecule ([M+H]⁺), which is useful for determining the molecular weight.[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electrons bombard the analyte molecule. | A high voltage is applied to a liquid to create an aerosol. |
| Fragmentation | Extensive, provides detailed structural information.[1] | Minimal, often shows the protonated molecule [M+H]⁺.[2] |
| Molecular Ion | Often weak or absent. | Typically a strong [M+H]⁺ or other adduct ions are observed.[2] |
| Compatibility | Gas Chromatography (GC).[3] | Liquid Chromatography (LC).[4][5] |
| Typical Analytes | Volatile and thermally stable compounds. | Non-volatile and thermally labile compounds.[5] |
Fragmentation Patterns of Different Classes of Organophosphorus Compounds
The fragmentation of organophosphorus compounds is class-dependent, with pesticides, nerve agents, and flame retardants exhibiting distinct patterns.
Organophosphorus Pesticides
Organophosphorus pesticides are a diverse group of compounds, and their fragmentation patterns vary accordingly.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organophosphorus pesticides.[3][6] In GC-MS with EI, fragmentation often involves cleavage of the P-O, P-S, and C-O bonds. For example, chlorpyrifos and diazinon show characteristic fragment ions that are useful for their identification.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for the analysis of more polar and thermally labile organophosphorus pesticides and their metabolites.[4][8][9] Using ESI, these compounds typically show a strong protonated molecule, and collision-induced dissociation (CID) can be used to generate specific fragment ions for quantification.[4][10]
Organophosphorus Nerve Agents
The analysis of organophosphorus nerve agents is critical for security and defense applications. Mass spectrometry plays a crucial role in their detection and identification.
-
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) has been shown to be a powerful tool for the characterization of nerve agents.[2][10] Reproducible and predictable fragmentation pathways can be established for different classes of nerve agents, which can aid in the identification of related compounds even when authentic standards are unavailable.[10] For G and V agents, prominent [M+H]⁺ peaks are observed, and subsequent fragmentation provides structurally informative ions.[2]
Organophosphorus Flame Retardants (OPFRs)
OPFRs are widely used in various consumer products and are of growing environmental concern.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is increasingly used for the analysis of OPFRs.[11][12] Under ESI, these compounds can be classified into alkyl, halogenated, and aromatic types, each exhibiting characteristic fragmentation patterns.[13] For instance, aromatic OPFRs often produce fragment ions corresponding to the substituted phenyl moieties.[13]
-
Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF/MS) is another valuable technique for the screening of OPFRs in various matrices.[14]
Quantitative Data Summary
The following tables summarize the performance of different mass spectrometry methods for the analysis of various organophosphorus compounds.
Table 1: Performance of LC-MS/MS for Organophosphorus Pesticides [4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/sample) | Recovery (%) |
| Chlorpyrifos (CPF) | 350.0 | 198.0 | 0.5 - 0.6 | 71 - 113 |
| Chlorpyrifos-oxon (CPF-O) | 334.0 | 278.0 | 0.5 - 0.8 | 71 - 113 |
| Azinphos methyl (AZM) | 318.0 | 160.0 | 0.2 - 0.4 | 71 - 113 |
| Azinphos methyl-oxon (AZM-O) | 302.0 | 132.1 | 0.6 - 1.0 | 71 - 113 |
Table 2: Performance of GC-MS/MS for Organophosphorus Pesticides in Blood Serum [15]
| Compound | Limit of Detection (ng/mL) | Limit of Quantitation (ng/mL) | Recovery (%) |
| Dichlorvos | 0.05 | 0.15 | 90 - 120 |
| Methamidophos | 2.70 | 9.00 | 90 - 120 |
| Acephate | 0.08 | 0.25 | 90 - 120 |
| Phorate | 0.01 | 0.05 | 90 - 120 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of organophosphorus compounds using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Organophosphorus Pesticides in Vegetables[6]
-
Sample Preparation:
-
Homogenize 20 g of the vegetable sample.
-
Add anhydrous sodium sulfate and sodium hydrogen carbonate.
-
Extract with a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.
-
Perform a liquid-liquid extraction with hexane and acetonitrile for de-fattening.
-
The acetonitrile phase is collected and concentrated.
-
-
GC-MS Conditions:
-
GC System: Shimadzu GC/MS-QP2010-Ultra.
-
Column: Rtx-5 ms (30 m × 0.25 mm × 0.25 µm).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a flow rate of 1.69 mL/min.
-
Oven Temperature Program: Start at 50°C, ramp at 20°C/min to 140°C, then ramp at 10°C/min to 280°C and hold for 3 minutes.
-
MS Conditions:
-
Ion Source Temperature: 170°C.
-
Interface Temperature: 250°C.
-
-
Protocol 2: LC-MS/MS Analysis of Organophosphorus Pesticides in Air Sampling Matrices[4]
-
Sample Preparation:
-
XAD-2 resin and polyurethane foam (PUF) matrices are extracted with acetonitrile containing stable-isotope labeled internal standards via ultrasonication.
-
No further sample preparation is required before injection.
-
-
LC-MS/MS Conditions:
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Identification Criteria: Analytes are identified by their retention time (±0.1 min) and qualifier ion ratio (±30% absolute) compared to calibrants.
-
Specific precursor and product ion pairs, fragmentation voltages, and collision energies are optimized for each analyte (refer to Table 1 for examples).
-
This guide provides a foundational understanding of the mass spectrometric behavior of organophosphorus compounds. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 7. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices [stacks.cdc.gov]
- 9. LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Screening of organophosphorus flame retardant residues in rice by QuEChERS-gas chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Chemical Stability of Phosphonates and Phosphates
For Researchers, Scientists, and Drug Development Professionals
The isosteric replacement of a phosphate group with a phosphonate moiety is a cornerstone strategy in medicinal chemistry. This substitution, which involves replacing a labile phosphate ester linkage (P-O-C) with a robust phosphonate carbon-phosphorus bond (P-C), imparts significant changes in the molecule's physicochemical properties, most notably its chemical stability.[1][2] This guide provides an objective comparison of the chemical stability of phosphonates and phosphates, supported by experimental data and detailed methodologies, to inform researchers in drug design and development.
Core Structural Differences
The fundamental difference between phosphates and phosphonates lies in the direct C-P bond of the phosphonate group, which replaces the C-O-P ester linkage in phosphates.[3] This structural variance is the primary determinant of their differing stabilities. Phosphonates are considered non-hydrolyzable mimics of phosphates and are significantly more stable against chemical and enzymatic hydrolysis.[3][4]
Caption: Structural comparison of phosphate and phosphonate groups.
Comparative Stability Analysis
Phosphonates exhibit superior stability across various conditions compared to their phosphate counterparts. This enhanced stability is observed in hydrolytic, thermal, and enzymatic challenges.
Hydrolytic Stability
The P-O-C bond in phosphate esters is susceptible to nucleophilic attack, leading to hydrolysis under both acidic and basic conditions.[5] In contrast, the C-P bond in phosphonates is extremely resistant to chemical hydrolysis.[6] This resistance is a key advantage in drug design, as it prevents premature degradation of the therapeutic agent in physiological environments. While phosphonate esters can be hydrolyzed at the O-R group, the core C-P bond remains intact under conditions that would readily cleave a phosphate ester.[5][7]
Thermal Stability
Phosphonates demonstrate higher thermal stability than phosphates.[8][9] Studies on organophosphorus flame retardants show that phosphate esters degrade rapidly at lower temperatures, typically through the elimination of a phosphorus acid.[10] Phosphonates, however, require much higher temperatures for the equivalent degradation process to occur, and the elimination of a phosphorus acid happens more slowly.[10] This high thermal stability is attributed to the robust C-P bond.[9]
Enzymatic Stability
Perhaps the most significant advantage of phosphonates in a biological context is their resistance to enzymatic cleavage.[3] Many enzymes, such as phosphatases, are designed to recognize and cleave the P-O bond of phosphate esters.[2][9] The C-P bond of phosphonates is not a substrate for these enzymes, rendering phosphonate-based drugs metabolically stable and allowing for longer half-lives in vivo.[2] This property is crucial for developing effective antiviral medications and other targeted therapies.[3]
Quantitative Stability Data
The following table summarizes key quantitative data comparing the stability of phosphonates and phosphates.
| Parameter | Phosphonate Derivative | Phosphate Derivative | Key Findings & Conditions | Reference(s) |
| Bond Type | Carbon-Phosphorus (C-P) | Oxygen-Phosphorus (O-P) | The C-P bond is significantly more stable to chemical and enzymatic hydrolysis. | [3] |
| Homolytic Bond Dissociation Energy (BDE) | ~70-100 kJ/mol weaker than O-P | ~70-100 kJ/mol stronger than C-P | BDE reflects homolytic cleavage. For heterolytic cleavage (common in hydrolysis), the C-P bond is considerably more stable. | [11] |
| Thermal Degradation | More stable; degradation occurs at higher temperatures. | Less stable; degradation occurs rapidly at lower temperatures. | For example, at 260°C, a phosphonate (IDOPYL) showed little change while phosphate esters (IDEA, IDPA) degraded rapidly. | [10] |
| Hydrolytic Stability | Highly resistant to hydrolysis. | Susceptible to both acidic and basic hydrolysis. | The C-P bond is extremely resistant to chemical hydrolysis, thermal decomposition, and photolysis. | [5][6] |
| Enzymatic Stability | Resistant to cleavage by phosphatases. | Readily cleaved by phosphatases. | This resistance to enzymatic cleavage is a cornerstone of their use in drug development. | [2][3] |
Experimental Protocols for Stability Assessment
Accurate evaluation of chemical stability requires standardized experimental protocols. Below are methodologies for assessing hydrolytic and enzymatic stability.
Protocol 1: Hydrolytic Stability Assessment via HPLC
This protocol quantifies the degradation of a compound over time under specific pH and temperature conditions.
Caption: Workflow for a typical hydrolytic stability assay using HPLC.
Methodology:
-
Sample Preparation: A stock solution of the test compound (phosphonate or phosphate) is prepared in a suitable organic solvent. This stock is then diluted to a final concentration in various aqueous buffers (e.g., pH 4, 7.4, and 9) to simulate different physiological conditions.[12]
-
Incubation: The samples are incubated in a temperature-controlled environment (e.g., 37°C).
-
Time-Point Analysis: At predetermined time intervals, an aliquot is withdrawn from each sample. The degradation process is immediately stopped (quenched), often by adding a strong acid or base or by dilution in a cold organic solvent.
-
Quantification: The concentration of the remaining parent compound in each aliquot is quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS).[12]
-
Data Analysis: The concentration of the parent compound is plotted against time. The degradation rate constant (k) and the half-life (t½) are then calculated by fitting the data to an appropriate kinetic model, typically first-order kinetics.[12]
Protocol 2: Enzymatic Stability Assay
This protocol assesses the stability of a compound in the presence of a specific enzyme, such as alkaline phosphatase.
Methodology:
-
Reaction Setup: The test compound (phosphate or phosphonate) is incubated at a specific concentration in a reaction buffer (e.g., Tris-HCl at pH 8.0) containing a known activity of an enzyme, such as alkaline phosphatase. Control reactions are run in parallel without the enzyme.
-
Incubation: The reaction mixtures are incubated at 37°C for a set period.
-
Reaction Termination: The enzymatic reaction is terminated at various time points by adding a stopping reagent (e.g., a strong base like NaOH or by heat inactivation).
-
Product Quantification: The amount of product formed (e.g., liberated orthophosphate from a phosphate ester) is quantified. For phosphates, this can be done using a colorimetric method like the Ascorbic Acid Method, which detects orthophosphate. For both phosphates and phosphonates, HPLC or ³¹P-NMR can be used to monitor the disappearance of the parent compound and the appearance of degradation products.[12]
-
Data Analysis: The rate of enzymatic hydrolysis is determined by plotting the amount of product formed or substrate remaining against time.
Conclusion
The substitution of a phosphate group with a phosphonate imparts a significant increase in chemical stability. The robust C-P bond in phosphonates provides remarkable resistance to hydrolytic, thermal, and enzymatic degradation compared to the labile P-O-C linkage in phosphates.[3][6][8] This superior stability is a critical feature exploited in modern drug development, leading to therapeutic agents with improved pharmacokinetic profiles and enhanced efficacy. For researchers in the pharmaceutical and life sciences, a thorough understanding of these stability differences is essential for the rational design of next-generation therapeutics.
References
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. protein.bio.msu.ru [protein.bio.msu.ru]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearsolutionsusa.com [clearsolutionsusa.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Unveiling the Power Within: A Comparative Guide to the Inhibitory Potency of Phosphonate-Based Therapeutic Agents
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the inhibitory capabilities of phosphonate-based drugs is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of these agents, supported by experimental data and detailed protocols, to aid in the selection and development of next-generation treatments.
Phosphonate-based compounds, particularly bisphosphonates, are a cornerstone in the management of bone resorption disorders. Their efficacy stems from their ability to selectively target bone tissue and disrupt osteoclast function. However, the molecular mechanisms and inhibitory potencies vary significantly among different agents. This guide delves into a direct comparison of their performance, offering a clear perspective on their therapeutic potential.
Comparative Inhibitory Potency
The inhibitory potency of phosphonate agents is a key determinant of their clinical efficacy. For nitrogen-containing bisphosphonates, the primary molecular target is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for quantifying this potency.
| Therapeutic Agent | Target Enzyme | IC50 (nM) | Ki (nM) |
| Nitrogen-Containing Bisphosphonates | |||
| Zoledronic Acid | Human FPPS | 4.1[1] | Data not readily available |
| Risedronate | Human FPPS | 5.7[1] | Data not readily available |
| Ibandronate | Human FPPS | 25[1] | Data not readily available |
| Alendronate | Human FPPS | 260[1] | Data not readily available |
| Pamidronate | Human FPPS | 353[1] | Similar to wtFPPS[2] |
| Neridronate | Human FPPS | 390[1] | Data not readily available |
| Non-Nitrogen-Containing Bisphosphonates | |||
| Clodronate | Not applicable (Metabolic Inhibition) | Not applicable | Not applicable |
| Etidronate | Not applicable (Metabolic Inhibition) | Not applicable | Not applicable |
Note: The IC50 values for nitrogen-containing bisphosphonates are typically determined after a 10-minute preincubation with the FPPS enzyme, as their inhibitory effect can be time-dependent[1]. The mechanism of action for non-nitrogen-containing bisphosphonates does not involve direct enzyme inhibition in the same manner, hence IC50 and Ki values for a specific enzyme target are not relevant.
Mechanisms of Action: A Tale of Two Classes
Phosphonate-based therapeutic agents are broadly categorized into two classes based on their chemical structure and mechanism of action: nitrogen-containing and non-nitrogen-containing bisphosphonates.
Nitrogen-Containing Bisphosphonates: Targeting the Mevalonate Pathway
Nitrogen-containing bisphosphonates, such as zoledronic acid, alendronate, and risedronate, exert their potent anti-resorptive effects by inhibiting farnesyl pyrophosphate synthase (FPPS)[1][3]. This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the production of isoprenoid lipids. These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function, survival, and cytoskeletal organization[2]. By inhibiting FPPS, these bisphosphonates disrupt these critical cellular processes, leading to osteoclast inactivation and apoptosis[2][3].
Non-Nitrogen-Containing Bisphosphonates: The Metabolic Trojan Horse
In contrast, non-nitrogen-containing bisphosphonates, such as clodronate and etidronate, have a different mechanism of action. These molecules are metabolized within osteoclasts into non-hydrolyzable analogs of adenosine triphosphate (ATP)[1][3]. These cytotoxic ATP analogs accumulate in the cell and interfere with ATP-dependent cellular processes, ultimately inducing osteoclast apoptosis[1][4].
Experimental Protocols
Accurate evaluation of the inhibitory potency of phosphonate-based agents relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This assay determines the IC50 value of a compound against the FPPS enzyme.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP)
-
Test phosphonate compounds
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test phosphonate compound in the assay buffer.
-
In a 96-well plate, add the FPPS enzyme to the assay buffer.
-
For time-dependent inhibitors, pre-incubate the enzyme with the phosphonate compound for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrates, IPP and GPP.
-
Incubate the reaction mixture at 37°C for a specific duration.
-
Stop the reaction and add the Malachite Green reagent to detect the amount of inorganic pyrophosphate (PPi) released.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Osteoclast Apoptosis Assays
Several methods can be employed to quantify osteoclast apoptosis induced by phosphonate agents.
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Osteoclast cell culture
-
Test phosphonate compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture osteoclasts and treat with various concentrations of the phosphonate compound for a specified duration.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture, which labels the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells to remove unbound reagents.
-
Visualize and quantify the labeled (apoptotic) cells using fluorescence microscopy or flow cytometry.
2. Annexin V Staining Assay: This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Osteoclast cell culture
-
Test phosphonate compounds
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cultured osteoclasts with the phosphonate compounds.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
3. Caspase Activity Assay: This assay measures the activity of caspases, a family of proteases that are key executioners of apoptosis.
Materials:
-
Osteoclast cell culture
-
Test phosphonate compounds
-
Cell lysis buffer
-
Caspase substrate (e.g., a fluorogenic or colorimetric substrate for caspase-3)
-
Microplate reader
Procedure:
-
Treat osteoclasts with the phosphonate compounds.
-
Lyse the cells to release their contents.
-
Add the caspase substrate to the cell lysates.
-
Incubate the mixture to allow the active caspases to cleave the substrate, generating a fluorescent or colored product.
-
Measure the signal using a microplate reader. The signal intensity is proportional to the caspase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
A Comparative Analysis of Nucleophilicity: Phosphonate Carbanions vs. Phosphonium Ylides
For researchers, scientists, and drug development professionals, the selection of an appropriate nucleophile is a critical decision in the synthesis of target molecules. This guide provides an objective comparison of the nucleophilicity of two key classes of reagents: phosphonate carbanions, the reactive species in the Horner-Wadsworth-Emmons (HWE) reaction, and phosphonium ylides, the cornerstone of the Wittig reaction. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying principles.
The Horner-Wadsworth-Emmons and Wittig reactions are both powerful methods for the synthesis of alkenes from carbonyl compounds. The choice between these two reactions often hinges on the reactivity of the nucleophilic species involved. Phosphonate carbanions are generally considered to be more nucleophilic than the analogous phosphonium ylides.[1][2][3] This enhanced nucleophilicity allows them to react with a broader range of electrophiles, including sterically hindered ketones, and often leads to higher reaction yields.[1]
Quantitative Comparison of Nucleophilicity
The nucleophilicity of these species has been quantitatively compared using Mayr's nucleophilicity scale, which is based on the equation: log k = s(N + E), where k is the second-order rate constant, s is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter, and E is an electrophilicity parameter of a reference electrophile.[4][5]
A seminal study by Mayr and co-workers provides a direct comparison of the nucleophilic reactivities of phosphoryl-stabilized carbanions (phosphonate carbanions) and phosphorus ylides.[4][5] The kinetics of their reactions with benzhydrylium ions and quinone methides were determined by UV-vis spectroscopy.[4][5] The results unequivocally demonstrate the superior nucleophilicity of phosphonate carbanions.
Key Findings:
-
Phosphonate-stabilized carbanions are significantly more nucleophilic than their phosphonium ylide counterparts.
-
Specifically, Ph₂PO- and (EtO)₂PO- substituted carbanions exhibit reactivities toward Michael acceptors that are 10⁴-10⁵ times higher than those of similarly substituted phosphorus ylides.[4][5]
The following tables summarize the quantitative data for representative phosphonate carbanions and phosphonium ylides.
Table 1: Nucleophilicity Parameters of Selected Phosphonate Carbanions
| Nucleophile | Structure | N | s |
| (EtO)₂POCH⁻CO₂Et | Diethyl (ethoxycarbonylmethyl)phosphonate carbanion | 18.33 | 0.88 |
| (EtO)₂POCH⁻CN | Diethyl (cyanomethyl)phosphonate carbanion | 19.34 | 0.85 |
| Ph₂POCH⁻CO₂Et | Diphenyl(ethoxycarbonylmethyl)phosphine oxide carbanion | 18.52 | 0.83 |
| Ph₂POCH⁻CN | (Cyanomethyl)diphenylphosphine oxide carbanion | 19.53 | 0.81 |
Data sourced from Mayr et al. (2009).[4][5]
Table 2: Nucleophilicity Parameters of Selected Phosphonium Ylides
| Nucleophile | Structure | N | s |
| Ph₃P=CHCO₂Et | (Ethoxycarbonylmethylene)triphenylphosphorane | 13.91 | 0.98 |
| Ph₃P=CHCN | (Cyanomethylene)triphenylphosphorane | 14.89 | 0.95 |
| Ph₃P=CHPh | (Benzylidene)triphenylphosphorane | 11.63 | 1.03 |
| Ph₃P=CMe₂ | (Isopropylidene)triphenylphosphorane | 10.51 | 1.07 |
Data sourced from Mayr et al. (2009).[4][5]
Factors Influencing Nucleophilicity
Several factors contribute to the difference in nucleophilicity between these two classes of compounds:
-
Charge Delocalization: In phosphonium ylides, the negative charge on the carbanion is stabilized by the adjacent positively charged phosphorus atom through an ylide bond. In phosphonate carbanions, the negative charge is delocalized onto the phosphoryl oxygen atoms, which is a more effective means of stabilization. This results in a "softer" and more reactive carbanion.
-
Steric Hindrance: The triphenyl groups in phosphonium ylides can create significant steric hindrance around the nucleophilic carbon, impeding its approach to the electrophile.[6] The substituents on the phosphorus atom of phosphonates are typically smaller alkoxy groups, leading to less steric congestion.
-
Counterion Effects: The reactivity of phosphonate carbanions can be influenced by the nature of the counterion (e.g., Li⁺, Na⁺, K⁺). For instance, Li⁺ has been shown to reduce the reactivity of phosphonate-substituted acetic ester anions by a factor of 100, while the effects of K⁺ and Na⁺ are generally negligible.[4][5]
Experimental Protocols
General Experimental Protocol for the Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Carbanion: To a solution of the phosphonate ester in an anhydrous aprotic solvent (e.g., THF, DME) under an inert atmosphere (e.g., argon or nitrogen), a strong base (e.g., NaH, n-BuLi, KHMDS) is added at a low temperature (typically 0 °C to -78 °C). The mixture is stirred for a period to ensure complete deprotonation.
-
Reaction with the Carbonyl Compound: A solution of the aldehyde or ketone in the same anhydrous solvent is then added dropwise to the solution of the phosphonate carbanion at the same low temperature.
-
Reaction Monitoring and Workup: The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).
-
Extraction and Purification: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography. A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble and can often be removed by simple aqueous extraction.[1][3]
General Experimental Protocol for the Wittig Reaction
-
Preparation of the Phosphonium Ylide: A phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF, ether) under an inert atmosphere. A strong base (e.g., n-BuLi, NaH, NaNH₂) is added to generate the ylide, often indicated by a color change.
-
Reaction with the Carbonyl Compound: The aldehyde or ketone, dissolved in an anhydrous solvent, is added to the ylide solution at a controlled temperature.
-
Reaction Monitoring and Workup: The reaction is monitored by TLC. After completion, the reaction is quenched, often with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent. The byproduct of the Wittig reaction, triphenylphosphine oxide, is often difficult to separate from the desired alkene and may require purification by column chromatography.[1]
Methodology for Kinetic Measurements (Determination of Nucleophilicity Parameters)
The second-order rate constants for the reactions of phosphonate carbanions and phosphonium ylides with reference electrophiles (e.g., benzhydrylium ions) are typically determined using UV-Vis spectroscopy.
-
Instrumentation: A stopped-flow spectrophotometer or a conventional UV-Vis spectrophotometer with a thermostated cell holder is used.
-
Procedure: A solution of the electrophile is rapidly mixed with a solution of the nucleophile (in large excess to ensure pseudo-first-order kinetics). The decrease in the absorbance of the electrophile at its maximum wavelength is monitored over time.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential decay function. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile.
-
Determination of N and s: The second-order rate constants for the reaction of a given nucleophile with a series of reference electrophiles of known electrophilicity (E) are plotted as log k versus E. The slope of the resulting line gives the nucleophile-specific sensitivity parameter (s), and the x-intercept gives the nucleophilicity parameter (N).
Visualizing the Reactions and Concepts
Caption: Reaction pathways for the HWE and Wittig reactions.
Caption: Factors affecting the nucleophilicity of the reagents.
Conclusion
The experimental data clearly indicates that phosphonate carbanions are intrinsically more nucleophilic than phosphonium ylides. This enhanced reactivity, coupled with the practical advantage of a water-soluble byproduct, often makes the Horner-Wadsworth-Emmons reaction a more efficient and versatile choice for olefination, particularly with less reactive carbonyl compounds. However, the Wittig reaction remains a valuable tool, especially for the synthesis of Z-alkenes from unstabilized ylides. A thorough understanding of the relative nucleophilicities and the factors that govern them is paramount for the rational design of synthetic strategies in research and development.
References
Safety Operating Guide
Tetramethyl methylenediphosphonate proper disposal procedures
Proper disposal of Tetramethyl methylenediphosphonate is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, tailored for research and drug development professionals.
Safety and Handling
This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed and causes skin and serious eye irritation[1]. Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE)[1][2].
Hazard and Personal Protective Equipment Summary
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | Acute Oral Toxicity | Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if inhalation is possible[1]. |
| Causes skin irritation | Skin Corrosion/Irritation | Wear appropriate protective gloves and clothing to prevent skin exposure[1][3]. If skin contact occurs, wash off immediately with plenty of soap and water for at least 15 minutes[1]. Take off contaminated clothing and wash it before reuse[1]. |
| Causes serious eye irritation | Serious Eye Damage/Irritation | Wear eye and face protection (e.g., safety glasses with side-shields, face shield)[1][3]. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. Get medical attention if irritation persists[1]. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations[4]. The following is a general guideline for its disposal as a hazardous chemical waste.
Waste Identification and Segregation
-
Identify as Hazardous Waste : Treat all waste this compound, including contaminated materials, as hazardous waste[5].
-
Segregate Waste : Do not mix this compound waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) office. Store it separately from incompatible materials such as strong oxidizing agents[3][6].
Containerization
-
Use Appropriate Containers : Collect waste in a designated, compatible container. Plastic containers are often preferred[7]. The container must be in good condition with a secure, screw-on cap to prevent leaks[6].
-
Leave Headroom : Do not fill the container completely; leave at least one inch of headroom to allow for expansion[6].
-
Keep Containers Closed : Waste containers must be kept closed at all times, except when adding waste[5][7].
Labeling
-
Label Clearly : All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents[5][8].
-
Include Hazard Information : The label should also indicate the relevant hazards (e.g., Irritant, Harmful).
Storage (Satellite Accumulation Area)
-
Designated Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6][7].
-
Follow Storage Limits : Adhere to the storage limits for hazardous waste in your SAA, which is typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste[7].
-
Regular Inspection : Inspect the SAA weekly for any signs of container leakage[6].
Disposal and Pickup
-
Schedule Pickup : Once the container is full or you have reached the storage time limit (often up to one year for partially filled containers), contact your institution's EHS or hazardous waste management office to schedule a pickup[5][7].
-
Do Not Dispose Down the Drain : Hazardous wastes must not be discharged to the sewer via sink drains[3][5]. This compound is water-soluble and can spread in water systems, making drain disposal inappropriate[1].
-
Do Not Evaporate : Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method[5].
Disposal of Empty Containers
An empty container that held this compound must be properly managed.
-
Triple Rinsing : If the chemical is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent[5]. The resulting rinsate must be collected and disposed of as hazardous waste[5].
-
Defacing Labels : Before disposing of the empty and rinsed container as regular trash, all chemical and hazard labels must be defaced or removed[5].
Spill Management
In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder[3]. Collect the contaminated absorbent material and place it in a suitable, closed container for disposal as hazardous waste[3]. Ensure the area is well-ventilated.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. mgchemicals.com [mgchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Personal protective equipment for handling Tetramethyl methylenediphosphonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of Tetramethyl methylenediphosphonate (CAS 16001-93-7), including operational and disposal plans.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C5H14O6P2 |
| Molecular Weight | 232.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in polar organic solvents |
Source: CymitQuimica[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate PPE is crucial to minimize exposure.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use.[2] | To prevent skin contact and irritation. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat should be standard. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] | To prevent respiratory tract irritation. |
Operational and Handling Procedures
Safe handling of this compound requires adherence to strict laboratory protocols to minimize the risk of exposure.
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and PPE Inspection: Before handling, ensure all necessary PPE is available and in good condition.[4] This includes checking gloves for any signs of wear and tear.[2]
-
Chemical Handling in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2]
-
Experimental Use: During the experiment, avoid direct contact with the chemical. Use appropriate lab equipment and techniques to prevent splashes and aerosol generation.
-
Decontamination of Work Area and Equipment: After use, decontaminate all work surfaces and equipment. For organophosphorus compounds, a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda) can be used for decontamination after an initial cleaning with soap and water.[5]
-
Waste Segregation and Collection: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled, and sealed container.[6]
-
Secure Storage: When not in use, store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Logical Relationship of Control Measures
Caption: Hierarchy of control measures for handling hazardous chemicals.
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent environmental contamination and ensure laboratory safety.
Decontamination Protocol for Spills:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material like sand, silica gel, or universal binder to contain the spill.[7]
-
Neutralize (for organophosphates): For organophosphorus compounds, treatment with a 10% solution of lye (caustic soda) or lime can be used for decontamination.[8] Household bleach can also be effective.[9]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, closed container for disposal.[7]
-
Clean the Area: After the spill is removed, clean the area with detergent and water.[5]
Waste Disposal:
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Collect all chemical waste in a compatible, properly labeled, and sealed container.[6]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant or licensed contractor, in accordance with local, state, and federal regulations.[2][6] Do not empty into drains.[7]
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[10]
Toxicity and First Aid Response Pathway
Caption: Visualization of potential toxic effects and corresponding first aid responses.
References
- 1. CAS 16001-93-7: this compound [cymitquimica.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Decontamination [fao.org]
- 6. mtu.edu [mtu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. hgic.clemson.edu [hgic.clemson.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
